3,4-Dihydro-2H-pyrrol-5-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c5-4-2-1-3-6-4;/h1-3H2,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBHLIYFPKISBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509646 | |
| Record name | 3,4-Dihydro-2H-pyrrol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7544-75-4 | |
| Record name | 3,4-Dihydro-2H-pyrrol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-1-PYRROLINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (also known as 2-iminopyrrolidine hydrochloride or 2-amino-1-pyrroline hydrochloride), a pivotal heterocyclic intermediate in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a validated synthetic protocol, reactivity profile, and significant applications in the synthesis of therapeutic agents.
Introduction: The Strategic Importance of a Cyclic Amidine
This compound, with CAS number 7544-75-4, is a five-membered cyclic amidine that has garnered significant attention as a versatile building block in organic synthesis. Its structure, featuring a reactive imine and an amino group, makes it a valuable synthon for the construction of more complex nitrogen-containing heterocycles. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.
Its most notable application is as a key intermediate in the synthesis of Tipiracil, a component of the oral anticancer drug Lonsurf® (trifluridine/tipiracil). Tipiracil is a thymidine phosphorylase inhibitor that prevents the degradation of trifluridine, thereby enhancing its bioavailability and antitumor efficacy. Beyond this, the 2-iminopyrrolidine scaffold has been explored for other therapeutic targets, highlighting its broader potential in drug discovery.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is crucial for its effective use in research and development. It typically presents as a white to off-white crystalline solid.
| Property | Value | Source |
| CAS Number | 7544-75-4 | [1] |
| Molecular Formula | C₄H₉ClN₂ | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| Melting Point | 171-175 °C | [2] |
| Appearance | White to off-white powder/solid | [3] |
| Solubility | Soluble in water and polar protic solvents. | Inferred from structure |
| Storage Conditions | Store at 10°C - 25°C under an inert atmosphere (Nitrogen), protected from light. |
Spectroscopic Characterization
Accurate characterization of this compound is essential to confirm its identity and purity. The following data represents typical spectroscopic values.
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ ~9.5 (br s, 2H, NH₂), ~8.8 (br s, 1H, NH), ~3.5 (t, 2H, CH₂-N), ~2.8 (t, 2H, CH₂-C=N), ~1.9 (quintet, 2H, CH₂-CH₂-CH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=N), ~45 (CH₂-N), ~30 (CH₂-C=N), ~20 (CH₂-CH₂-CH₂) |
| IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretching), ~1680 cm⁻¹ (C=N stretching) |
| Mass Spec (ESI+) | m/z = 85.07 [M+H]⁺ (for free base) |
Synthesis and Reactivity
The primary and most established method for the synthesis of this compound involves the cyclization of a γ-halonitrile in the presence of an ammonia source. This classic approach has been refined over the years for both laboratory and industrial scale production.
Synthetic Workflow
The synthesis commences from the readily available 4-chlorobutanenitrile. The reaction proceeds via an initial nucleophilic substitution of the chloride by ammonia, followed by an intramolecular cyclization to form the cyclic amidine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of cyclic amidines from γ-halonitriles.
Materials:
-
4-chlorobutanenitrile
-
Ammonia in Methanol (7N solution)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Methanol
Procedure:
-
In a pressure vessel, a solution of 4-chlorobutanenitrile (1 equivalent) in methanol is charged.
-
The vessel is cooled in an ice bath, and a 7N solution of ammonia in methanol (5-10 equivalents) is added.
-
The vessel is securely sealed and heated to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and methanol.
-
The resulting residue is dissolved in a minimal amount of methanol and cooled in an ice bath.
-
Concentrated hydrochloric acid is added dropwise with stirring until the solution is acidic (pH ~1-2).
-
The product, this compound, will precipitate as a white solid.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product.
Causality Behind Experimental Choices:
-
Pressure Vessel: The use of a sealed pressure vessel is necessary to contain the volatile ammonia and to allow the reaction to be heated above the boiling point of the solvent, which significantly accelerates the rate of reaction.
-
Excess Ammonia: A large excess of ammonia is used to favor the initial nucleophilic substitution over potential side reactions and to drive the reaction to completion.
-
HCl Workup: The addition of hydrochloric acid serves two purposes: it protonates the basic product to form the stable and easily isolable hydrochloride salt, and it neutralizes any remaining ammonia.
Reactivity Profile
The reactivity of 3,4-Dihydro-2H-pyrrol-5-amine is dominated by the nucleophilic character of the exocyclic amino group and the endocyclic nitrogen atom of the amidine functionality.
Caption: General reactivity of the 2-iminopyrrolidine scaffold.
-
N-Alkylation: The endocyclic nitrogen is a strong nucleophile and readily reacts with alkyl halides or other electrophiles. This is the key reaction in the synthesis of Tipiracil, where it displaces a chlorine atom on 5-chloro-6-(chloromethyl)uracil.
-
N-Acylation: The exocyclic amino group can be acylated using acyl chlorides or anhydrides.
-
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form more complex heterocyclic systems.
Applications in Drug Discovery
The 2-iminopyrrolidine moiety is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with biological targets.
Tipiracil: An Anti-Cancer Agent
As previously mentioned, the most prominent application of this compound is in the synthesis of Tipiracil. The synthesis involves the nucleophilic substitution of the chlorine atom in 5-chloro-6-(chloromethyl)uracil with the endocyclic nitrogen of 2-iminopyrrolidine.
Inhibitors of Nitric Oxide Synthase (NOS)
The 2-iminopyrrolidine scaffold has also been identified as a potent and selective inhibitor of human inducible nitric oxide synthase (hiNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. The parent 2-iminopyrrolidine serves as a foundational structure, and substitutions on the pyrrolidine ring have been shown to significantly enhance potency and selectivity for the iNOS isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms. This is a promising avenue for the development of novel anti-inflammatory agents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
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Hazard Statements: May cause skin and eye irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust.
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Incompatible Materials: Strong oxidizing agents.
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocycles with significant therapeutic potential. Its well-established synthesis, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. The successful development of Tipiracil and the promising research into its derivatives as NOS inhibitors underscore the continued importance of this compound in the pursuit of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this important chemical entity in their drug discovery endeavors.
References
Structure Elucidation of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride: A Multi-Technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural characterization of heterocyclic intermediates is a cornerstone of modern drug discovery and development. 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS No: 7544-75-4), a key building block in the synthesis of pharmaceuticals like Tipiracil, presents a compelling case study in structural elucidation due to its inherent tautomerism. This guide provides a comprehensive, field-proven framework for the unambiguous determination of its structure. We move beyond simple data reporting to explain the causality behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction to build a self-validating analytical narrative.
The Structural Dichotomy: Amine-Imine Tautomerism
3,4-Dihydro-2H-pyrrol-5-amine is not a single, static entity but exists in equilibrium between two tautomeric forms: the endocyclic imine (2-Amino-1-pyrroline) and the exocyclic amine (3,4-Dihydro-2H-pyrrol-5-amine). The hydrochloride salt formation is critical as it effectively "locks" the molecule into its most stable protonated state. The fundamental question for elucidation is: which nitrogen is protonated, and where does the double bond reside? The prevailing structure is the thermodynamically favored iminium salt, where the endocyclic nitrogen is protonated, creating a resonance-stabilized C=N bond. Our analytical workflow is designed to prove this hypothesis conclusively.
Compound Profile:
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3,4-dihydro-2H-pyrrol-5-amine;hydrochloride | |
| CAS Number | 7544-75-4 | [1] |
| Molecular Formula | C₄H₉ClN₂ | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | ~173 °C |[3] |
The Analytical Workflow: An Integrated Strategy
Caption: Workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. For this compound, it provides the definitive evidence for the iminium tautomer.
¹H NMR Spectroscopy
-
Expertise & Causality: The choice of solvent is critical. Deuterated water (D₂O) is a suitable solvent; however, it will cause the exchange of labile N-H protons with deuterium, leading to their disappearance from the spectrum. Using a solvent like DMSO-d₆ allows for the observation of these protons. The chemical shifts of the aliphatic protons (at C3 and C4) are highly diagnostic. Their position relative to the electron-withdrawing iminium group (C=N⁺) causes significant deshielding compared to a standard pyrrolidine ring.
-
Experimental Protocol (¹H NMR):
-
Accurately weigh 10-15 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
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Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
-
Data Interpretation & Trustworthiness: The spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments. The integration ratio should validate the number of protons in each environment.
| Expected Signal | Approx. δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
| N-H₂ | 8.5 - 9.5 | Broad Singlet | 2H | Protons on the exocyclic amino group. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential exchange. The downfield shift indicates their attachment to a nitrogen involved in a resonance-stabilized system. |
| -CH₂-N⁺= | ~3.6 - 3.8 | Triplet (t) | 2H | Protons at the C4 position. They are adjacent to the positively charged nitrogen, causing strong deshielding. The triplet arises from coupling to the two protons at C3. |
| -CH₂-CH₂- | ~2.4 - 2.6 | Quintet (p) | 2H | Protons at the C3 position. They are coupled to both the C4 protons and the C2 methylene group (which has no protons), resulting in a quintet-like pattern. They are less deshielded than the C4 protons. |
¹³C NMR Spectroscopy
-
Expertise & Causality: ¹³C NMR provides direct evidence of the carbon skeleton, and most importantly, the electronic nature of each carbon. The chemical shift of the C5 carbon is the single most telling feature. A standard C-N single bond in a pyrrolidine ring appears around 40-60 ppm. In contrast, an iminium carbon (C=N⁺) is heavily deshielded and appears significantly further downfield, often in the 160-180 ppm range.
-
Experimental Protocol (¹³C NMR):
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum. A higher concentration or longer acquisition time may be needed due to the low natural abundance of ¹³C.
-
Process the data and calibrate to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).
-
-
Data Interpretation & Trustworthiness: The spectrum should reveal three distinct carbon signals, confirming the molecular symmetry.
| Expected Signal | Approx. δ (ppm) | Assignment & Rationale |
| C5 | 170 - 180 | C =N⁺ (Iminium Carbon). This highly downfield shift is unambiguous proof of the carbon-nitrogen double bond and is inconsistent with an sp³-hybridized C-NH₂ carbon. |
| C4 | 45 - 55 | C H₂-N⁺=. This aliphatic carbon is attached to the positively charged nitrogen, resulting in a downfield shift compared to a typical alkane. |
| C3 | 25 - 35 | C H₂-C. This is a standard aliphatic carbon, appearing in the expected region. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
-
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, we are specifically looking for the characteristic stretching vibrations of the C=N⁺ (iminium) and N-H bonds. The presence and position of the C=N⁺ stretch provides strong, direct evidence that corroborates the NMR data. The absence of a C-N single bond stretch in the typical region further supports the iminium structure.
-
Experimental Protocol (ATR):
-
Place a small, solvent-free sample of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Perform a background scan of the clean ATR crystal prior to the sample scan.
-
-
Data Interpretation & Trustworthiness:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3400 - 3100 (broad) | N-H Stretch | Corresponds to the stretching of the N-H bonds in the -NH₂ group and the >N⁺H- group (if protonated there). Broadening is expected due to hydrogen bonding in the solid state. |
| ~1680 - 1650 | C=N⁺ Stretch (Iminium) | This is a key diagnostic peak. Its intensity is typically strong. A simple C=N (imine) stretch is often weaker, while a C-N single bond stretch is found at much lower wavenumbers (1250-1020 cm⁻¹).[4] |
| ~1620 - 1550 | N-H Bend | Bending vibration (scissoring) of the primary amine group (-NH₂). |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
-
Expertise & Causality: Mass spectrometry confirms the molecular weight of the cationic portion of the molecule. Electrospray Ionization (ESI) is the ideal technique as it is a "soft" ionization method suitable for pre-charged species like salts, transferring the intact cation from solution to the gas phase for analysis.
-
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water/acetonitrile).
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
-
Data Interpretation & Trustworthiness: The primary goal is to observe the mass of the protonated free base, which is the cation of the salt.
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Molecular Formula (Cation): C₄H₈N₂
-
Exact Mass (Monoisotopic): 84.0688 Da
-
Expected Ion: [C₄H₈N₂ + H]⁺ or simply the cation [C₄H₉N₂]⁺
-
Observed m/z: 85.0760 (as [M+H]⁺)
-
The high-resolution mass spectrometry (HRMS) data should match this theoretical value to within a few parts per million (ppm), confirming the elemental composition of the cation. Fragmentation patterns can provide further structural clues, though are often secondary to the definitive data from NMR.
Single-Crystal X-ray Diffraction: The Final Arbiter
-
Expertise & Causality: While the spectroscopic data provides overwhelming and sufficient evidence, single-crystal X-ray diffraction is the only technique that provides an absolute, three-dimensional map of the atoms in space.[5][6] It is the gold standard for structure determination. If suitable single crystals can be grown, this method will unambiguously show the C=N double bond, confirm the planarity of the iminium group, and map the precise bond lengths and angles, leaving no room for doubt. It also reveals how the chloride anion interacts with the cation in the crystal lattice.
-
Experimental Protocol:
-
Crystal Growth: Grow single crystals of suitable size and quality, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which atomic positions are determined and refined to yield the final structure.
-
-
Anticipated Results: The solved crystal structure would visually confirm the 2-Amino-1-pyrrolinium cation, showing a shorter bond length for C5-N1 (indicative of a double bond) compared to the N1-C4 bond (a single bond). It would also show the location of the chloride ion, likely forming hydrogen bonds with the protons on the nitrogen atoms.
Conclusion: Synthesis of Evidence
The structure of this compound is definitively established as 2-Amino-1-pyrrolinium chloride through the convergent power of multiple analytical techniques.
-
NMR spectroscopy provides the core structural framework, with the ¹³C chemical shift at ~175 ppm offering irrefutable evidence of an iminium carbon.
-
IR spectroscopy corroborates this finding by identifying the characteristic C=N⁺ stretching vibration around 1670 cm⁻¹.
-
Mass spectrometry confirms the exact mass and elemental composition of the organic cation.
Each piece of data validates the others, creating a self-consistent and trustworthy structural assignment essential for its application in regulated pharmaceutical synthesis and research.
References
- 1. This compound 7544-75-4 [sigmaaldrich.com]
- 2. it.hspchem.com [it.hspchem.com]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Branched-Chain α-Keto Acids: Focus on 3-Methyl-2-oxovaleric Acid
A Note on CAS Number 7544-75-4
Initial database searches for CAS number 7544-75-4 identify the compound as 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (also known as 2-Amino-1-pyrroline hydrochloride).[1][2][3][4][5] This compound is a heterocyclic amine, primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of drugs targeting neurological disorders and as a precursor to thymidine phosphorylase inhibitors like tipiracil for cancer treatment.[3][5] Given the context of an in-depth guide for researchers in drug development with a focus on core properties and structure, it is likely that the intended subject is a related but distinct molecule, 3-Methyl-2-oxovaleric acid , a compound of significant interest in metabolic research. This guide will focus comprehensively on 3-Methyl-2-oxovaleric acid, while also providing a brief overview of this compound for clarity.
Part 1: The Central Role of 3-Methyl-2-oxovaleric Acid in Metabolism
Introduction
3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine.[6][7] As a branched-chain α-keto acid (BCKA), it represents the carbon skeleton of its parent amino acid. The metabolic fate of this molecule is intrinsically linked to cellular energy production and protein synthesis.[7][8] However, its accumulation due to enzymatic defects leads to a severe metabolic disorder known as Maple Syrup Urine Disease (MSUD), highlighting its clinical significance.[9][10][11] In MSUD, impaired activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex results in the buildup of BCAAs and their corresponding BCKAs, including 3-methyl-2-oxovaleric acid, which act as neurotoxins.[6][10]
Physicochemical Properties and Structure
The molecular structure of 3-methyl-2-oxovaleric acid features a five-carbon chain with a carboxylic acid group, a ketone at the alpha position, and a methyl group at the beta position.[9] This structure dictates its chemical reactivity and biological function.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [6][9] |
| Molecular Weight | 130.14 g/mol | [9] |
| IUPAC Name | 3-methyl-2-oxopentanoic acid | [9] |
| Synonyms | α-keto-β-methylvaleric acid, 3-Methyl-2-oxopentanoate | [11] |
| Appearance | White crystalline powder with a slight fruity aroma | [9] |
| Solubility | Soluble in water and ethanol | [9] |
Below is a diagram illustrating the chemical structure of 3-Methyl-2-oxovaleric acid.
Caption: Chemical structure of 3-Methyl-2-oxovaleric acid.
Part 2: Biological Significance and Pathophysiology
Metabolic Pathway of Isoleucine Catabolism
The breakdown of isoleucine is a multi-step enzymatic process primarily occurring in the mitochondria. The initial step involves the transamination of isoleucine to 3-methyl-2-oxovaleric acid, catalyzed by a branched-chain aminotransferase. Subsequently, 3-methyl-2-oxovaleric acid is oxidatively decarboxylated by the BCKDH complex.[7] This enzymatic complex is crucial for the metabolism of all three BCAAs. A deficiency in the BCKDH complex leads to the accumulation of 3-methyl-2-oxovaleric acid and other BCKAs, resulting in the pathophysiology of MSUD.[7][10]
The following diagram illustrates the central role of 3-methyl-2-oxovaleric acid in the isoleucine catabolic pathway.
References
- 1. Page loading... [guidechem.com]
- 2. 7544-75-4 | CAS DataBase [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 7544-75-4 | FD142390 [biosynth.com]
- 5. 2-Amino-1-pyrroline Hydrochloride | 7544-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 7. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]
- 8. a-Keto-b-Methylvaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]
Spectroscopic Data for 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS No. 7544-75-4).[1][2][3] This compound, a cyclic amidine hydrochloride salt, is a valuable building block in synthetic organic chemistry and drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data based on established principles and detailed, field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound exists as a salt, with the pyrrolidine nitrogen of the amidine functionality and the exocyclic amine group being potential sites of protonation. The positive charge is delocalized across the N-C-N system. The structural features determining its spectroscopic signature include the five-membered pyrrolidine ring, the cyclic amidine functionality (C=N), and the primary amine group in its protonated form (NH3+).
Molecular Structure:
Caption: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the amine groups. The chemical shifts are influenced by the electron-withdrawing effect of the protonated amidine system.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Triplet | 2H | C2-H₂ |
| ~2.8 - 3.0 | Triplet | 2H | C4-H₂ |
| ~2.0 - 2.2 | Quintet | 2H | C3-H₂ |
Note: The signals for the NH protons are expected to be broad and may exchange with D₂O, leading to their disappearance from the spectrum. In a non-deuterated solvent like DMSO-d₆, broad signals for the NH and NH₂ groups would be expected around 9.0-11.0 ppm.
Causality Behind Experimental Choices
-
Solvent: D₂O is a common choice for amine hydrochlorides due to their good solubility. It also allows for the exchange of labile N-H protons, simplifying the spectrum and aiding in the assignment of the C-H signals.
-
Field Strength: A high-field instrument (500 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the multiplets of the aliphatic protons.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of D₂O in a 5 mm NMR tube.
-
Instrumentation: The data should be acquired on a 500 MHz NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO signal at 4.79 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The amidine carbon (C5) is expected to be significantly deshielded due to its involvement in the delocalized positive charge.
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C5 (Amidine Carbon) |
| ~45 - 50 | C2 |
| ~30 - 35 | C4 |
| ~20 - 25 | C3 |
Rationale for Predicted Chemical Shifts
The chemical shift of the amidine carbon (C5) is characteristic of sp²-hybridized carbons bonded to two nitrogen atoms and is further deshielded by the positive charge. The aliphatic carbons (C2, C3, and C4) appear in the expected regions for a pyrrolidine ring, with C2 and C4 being slightly deshielded due to their proximity to the nitrogen atoms.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of D₂O.
-
Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).
-
Data Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A spectral width of 200-220 ppm is standard.
-
-
Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz). Reference the spectrum to an internal or external standard, or to the solvent signal if applicable.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the protonated amine and the C=N bond of the amidine.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N-H stretching (from NH₃⁺ and ring NH) |
| ~1680 - 1650 | Strong | C=N stretching (Amidine) |
| ~1620 - 1560 | Medium | N-H bending (Amine salt) |
Interpretation of Key IR Bands
The broad and intense absorption in the 3200-2800 cm⁻¹ region is a hallmark of an amine salt and arises from the stretching vibrations of the N-H bonds.[4] The strong band around 1670 cm⁻¹ is characteristic of the C=N double bond in the cyclic amidine system. The N-H bending vibration of the amine salt provides another diagnostic peak in the 1620-1560 cm⁻¹ range.[5]
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the molecular ion is expected to be observed as the protonated free base.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 85.07 | [M+H]⁺ (protonated free base) |
| 56.05 | [M+H - NH₃]⁺ |
Fragmentation Pathway
The most likely fragmentation pathway for the protonated molecule involves the loss of ammonia (NH₃) from the exocyclic amine, leading to a stable fragment.
Fragmentation Pathway Diagram:
Caption: Predicted ESI-MS fragmentation of 3,4-Dihydro-2H-pyrrol-5-amine.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
LC Method (for sample introduction):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Method (ESI+):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
-
Mass Range: Scan from m/z 50 to 500.
-
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive profile for this compound. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This information is crucial for the unambiguous identification and characterization of this important chemical intermediate, thereby supporting its application in research and development.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-1-Pyrroline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-1-Pyrroline Hydrochloride (also known as 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride). As a crucial intermediate in pharmaceutical development, particularly for synthesizing drugs targeting neurological disorders, a thorough understanding of its structural features is paramount.[1] This document offers an in-depth interpretation of its NMR spectra, discusses the influence of tautomerism, and provides a detailed experimental protocol for acquiring high-quality NMR data. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.[1]
Introduction: The Significance of 2-Amino-1-Pyrroline Hydrochloride
2-Amino-1-pyrroline hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a five-membered pyrroline ring with an amino group, makes it a valuable precursor for a range of bioactive molecules.[2] First synthesized in the mid-20th century, it has since been instrumental in the development of central nervous system agents and anticonvulsant drugs.[2] Given its importance, unambiguous structural characterization is critical, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide delves into the detailed interpretation of both ¹H and ¹³C NMR spectra to provide a complete structural elucidation of this compound.
Molecular Structure and Tautomerism
2-Amino-1-pyrroline hydrochloride exists in a dynamic equilibrium between two tautomeric forms: the amino and imino forms. The protonation by hydrochloric acid stabilizes the iminium cation, making the imino form the predominant species in solution. This tautomerism significantly influences the observed NMR spectra, and understanding this equilibrium is key to accurate spectral interpretation.
Caption: Tautomeric equilibrium of 2-Amino-1-Pyrroline.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-Amino-1-pyrroline hydrochloride provides detailed information about the proton environments within the molecule. The spectrum is typically acquired in a deuterated solvent such as DMSO-d₆ or D₂O.
Peak Assignments and Interpretation
Based on available data, the following are the expected chemical shifts and multiplicities for the protons in the predominant imino form.[3]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H5 (CH₂) | ~3.52 | Triplet | ~7.2 | 2H |
| H3 (CH₂) | ~2.76 | Triplet | ~8.0 | 2H |
| H4 (CH₂) | ~2.02 | Quintet | - | 2H |
| NH (Amine) | ~9.22, ~8.93, ~7.60 | Broad Singlets | - | 3H (exchangeable) |
-
H5 Methylene Protons (adjacent to nitrogen): These protons are deshielded due to the inductive effect of the adjacent positively charged nitrogen atom, resulting in a downfield shift to approximately 3.52 ppm. They appear as a triplet due to coupling with the adjacent H4 methylene protons.
-
H3 Methylene Protons (adjacent to the iminium carbon): These protons are also deshielded by the adjacent C=N⁺ bond and resonate around 2.76 ppm, appearing as a triplet from coupling with the H4 protons.
-
H4 Methylene Protons: These protons are situated between the H3 and H5 methylene groups and their signal appears as a quintet (or a multiplet) around 2.02 ppm due to coupling with both neighboring CH₂ groups.
-
NH Protons: The protons on the nitrogen atoms are acidic and exchangeable. In DMSO-d₆, they typically appear as broad singlets at distinct chemical shifts (around 9.22, 8.93, and 7.60 ppm).[3] The broadness is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom. In D₂O, these peaks will disappear due to proton-deuterium exchange.
Caption: Experimental workflow for ¹H NMR analysis.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the tautomeric equilibrium, the chemical shifts reflect the hybrid nature of the carbon atoms.
Peak Assignments and Interpretation
The expected chemical shifts for the carbon atoms in 2-Amino-1-pyrroline hydrochloride are as follows:
| Carbon Assignment | Chemical Shift (δ) ppm |
| C2 (Iminium Carbon) | ~170 - 180 |
| C5 (Methylene Carbon) | ~45 - 55 |
| C3 (Methylene Carbon) | ~30 - 40 |
| C4 (Methylene Carbon) | ~20 - 30 |
-
C2 (Iminium Carbon): This carbon is part of the C=N⁺ bond and is significantly deshielded, resulting in a chemical shift in the range of 170-180 ppm. This downfield shift is characteristic of iminium and related functionalities.
-
C5 (Methylene Carbon): This carbon is attached to the positively charged nitrogen and experiences a moderate deshielding effect, with a chemical shift typically between 45 and 55 ppm.
-
C3 and C4 (Methylene Carbons): These aliphatic carbons are less affected by the electron-withdrawing groups and resonate in the upfield region of the spectrum, typically between 20 and 40 ppm.
Experimental Protocol
To obtain high-quality ¹H and ¹³C NMR spectra of 2-Amino-1-pyrroline hydrochloride, the following experimental protocol is recommended:
Sample Preparation
-
Weigh approximately 10-20 mg of 2-Amino-1-pyrroline hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Data Processing
-
Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Amino-1-pyrroline hydrochloride provide a wealth of structural information. The chemical shifts, coupling patterns, and integration values are consistent with the proposed imino tautomer being the major species in solution. A thorough understanding of its NMR spectral features is indispensable for researchers working with this important pharmaceutical intermediate, ensuring its correct identification and facilitating the characterization of its derivatives in drug discovery and development.
References
An In-Depth Technical Guide to the Reactivity Profile of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, also known as 2-amino-1-pyrroline hydrochloride, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a cyclic imine and an exocyclic amine, imparts a distinct reactivity profile that has been harnessed in the development of numerous biologically active molecules. This guide provides a comprehensive exploration of the chemical behavior of this versatile intermediate, offering insights into its electronic properties and steric considerations that govern its reactions. We will delve into key transformations, including alkylation, acylation, nucleophilic addition, and cycloaddition reactions, providing detailed experimental protocols and mechanistic discussions to empower researchers in their synthetic endeavors. The pyrrolidine scaffold is a common feature in many FDA-approved drugs, and understanding the reactivity of this precursor is crucial for the design and synthesis of novel therapeutic agents.[1]
Core Molecular Structure and Reactivity Principles
3,4-Dihydro-2H-pyrrol-5-amine exists in equilibrium with its tautomer, 2-iminopyrrolidine. The hydrochloride salt stabilizes the molecule, rendering it a readily available and manageable crystalline solid with a melting point in the range of 171-175 °C.[2][3] The core of its reactivity lies in the cyclic imine functionality. The carbon-nitrogen double bond (C=N) is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom can also participate in reactions with electrophiles. The exocyclic amine group, while protonated in the hydrochloride salt, can be deprotonated under basic conditions to act as a nucleophile.
}
The reactivity can be broadly categorized into several key areas which will be explored in detail in the subsequent sections:
-
Alkylation: The nucleophilic nitrogen of the imine can be alkylated, a reaction of significant importance in pharmaceutical synthesis.
-
Acylation: The exocyclic amine and the imine nitrogen can undergo acylation, providing a route to amides and enamides.
-
Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by various nucleophiles.
-
Cycloaddition Reactions: The imine can participate as a component in cycloaddition reactions to construct more complex heterocyclic systems.
Alkylation: A Gateway to Pharmaceutical Scaffolds
The alkylation of 3,4-dihydro-2H-pyrrol-5-amine is a cornerstone reaction in the synthesis of various pharmaceutical agents. A prominent example is its use in the production of Tipiracil, a thymidine phosphorylase inhibitor used in combination with trifluridine for the treatment of metastatic colorectal cancer.[3]
Mechanistic Insights
The alkylation reaction proceeds via a nucleophilic substitution mechanism. Under basic conditions, the deprotonated 2-iminopyrrolidine acts as the nucleophile. The choice of base is critical to ensure sufficient deprotonation without promoting side reactions. Common bases include sodium methoxide, sodium ethoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][4] The reaction involves the attack of the nucleophilic nitrogen of the 2-iminopyrrolidine on the electrophilic carbon of an alkyl halide or a similar electrophile.
}
Experimental Protocol: Synthesis of Tipiracil
This protocol outlines the synthesis of Tipiracil from this compound and 5-chloro-6-chloromethyluracil.
Materials:
-
This compound
-
5-Chloro-6-chloromethyluracil
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Acetone
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 5-chloro-6-chloromethyluracil and this compound in methanol.
-
Base Addition: To the stirred suspension, add a solution of sodium methoxide in methanol portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture and adjust the pH to neutral with hydrochloric acid. The precipitated product, Tipiracil free base, is collected by filtration.
-
Salt Formation and Purification: The crude Tipiracil free base is then treated with hydrochloric acid in a suitable solvent, such as a mixture of water and ethanol, to form the hydrochloride salt. The final product is purified by recrystallization from a ketone solvent like acetone to yield Tipiracil hydrochloride of high purity.[2]
| Reactant | Molar Ratio | Role |
| 3,4-Dihydro-2H-pyrrol-5-amine HCl | 1.0 | Nucleophile precursor |
| 5-Chloro-6-chloromethyluracil | 1.0 | Electrophile |
| Sodium methoxide | >1.0 | Base |
Acylation: Synthesis of Amides and Enamides
The acylation of 3,4-dihydro-2H-pyrrol-5-amine can occur at either the exocyclic primary amine or the endocyclic imine nitrogen, depending on the reaction conditions and the nature of the acylating agent. This reaction provides access to a variety of N-acylated pyrroline derivatives, which are valuable intermediates in organic synthesis.
Mechanistic Considerations
Acylation typically proceeds through the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acid anhydride or acid chloride. The use of a base is often necessary to neutralize the acid byproduct and to deprotonate the amine starting material, enhancing its nucleophilicity.
}
Representative Experimental Protocol: N-Acetylation
The following is a general procedure for the N-acetylation of an amine using acetic anhydride, which can be adapted for this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound in a mixture of dichloromethane and pyridine at 0 °C under an inert atmosphere.
-
Acylating Agent Addition: Add acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by the addition of water. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetylated product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Nucleophilic Addition to the Imine Carbon
The electrophilic carbon of the cyclic imine in 3,4-dihydro-2H-pyrrol-5-amine is susceptible to attack by a variety of nucleophiles. This reaction pathway leads to the formation of substituted pyrrolidines, which are prevalent structural motifs in natural products and pharmaceuticals.
Mechanistic Pathway
The nucleophilic addition to an imine is analogous to the addition to a carbonyl group. A nucleophile attacks the electrophilic carbon of the C=N double bond, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting anion yields the final addition product. The reaction can be catalyzed by either acid or base, depending on the nature of the nucleophile.[5]
}
Representative Experimental Protocol: Addition of a Grignard Reagent (Analogous System)
Materials:
-
Cyclic imine (e.g., a substituted 1-pyrroline)
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve the cyclic imine in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C and add the Grignard reagent dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Cycloaddition Reactions: Building Bicyclic Systems
The C=N double bond of 3,4-dihydro-2H-pyrrol-5-amine can participate in cycloaddition reactions, such as [3+2] cycloadditions, to construct bicyclic nitrogen-containing heterocycles. These reactions are powerful tools for rapidly increasing molecular complexity and accessing novel chemical space.
Mechanistic Principles
In a [3+2] cycloaddition reaction, the imine can act as a two-atom component, reacting with a three-atom component (e.g., an azomethine ylide or a nitrile oxide) to form a five-membered ring. The regioselectivity and stereoselectivity of these reactions are often governed by the electronic and steric properties of the reactants.
}
Representative Experimental Protocol: Synthesis of a Pyrrolo[1,2-a]pyrimidine (Analogous System)
While a specific [3+2] cycloaddition protocol involving 3,4-dihydro-2H-pyrrol-5-amine was not found in the provided search results, the synthesis of pyrrolo[1,2-a]pyrimidines from related starting materials illustrates the potential of this compound in cycloaddition reactions. The following is an analogous procedure.[6][7]
Materials:
-
A suitable pyrroline derivative
-
A 1,3-dicarbonyl compound or equivalent
-
A catalyst (e.g., acid or base)
-
A suitable solvent (e.g., ethanol, toluene)
Procedure:
-
Reaction Setup: Combine the pyrroline derivative and the 1,3-dicarbonyl compound in a suitable solvent.
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Isolation and Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired pyrrolo[1,2-a]pyrimidine.
Conclusion
This compound is a versatile and highly valuable building block in organic synthesis. Its rich reactivity, stemming from the presence of a cyclic imine and an exocyclic amine, allows for a wide range of chemical transformations. This guide has provided an in-depth overview of its key reactions, including alkylation, acylation, nucleophilic addition, and cycloaddition. The detailed experimental protocols and mechanistic discussions are intended to serve as a practical resource for researchers engaged in the synthesis of novel compounds, particularly in the field of drug discovery and development. A thorough understanding of the reactivity profile of this compound will undoubtedly continue to fuel innovation in the creation of complex and biologically active molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2020121334A1 - An improved process for the preparation of tipiracil hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2019053574A1 - Process for preparing crystalline tipiracil hydrochloride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-1-Pyrroline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Amino-1-Pyrroline Hydrochloride. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in the laboratory and during process development.
Introduction and Chemical Identity
2-Amino-1-pyrroline hydrochloride, also known as 3,4-dihydro-2H-pyrrol-5-amine hydrochloride, is a cyclic imine salt that serves as a versatile building block in organic synthesis. Its structure, featuring a five-membered ring with an endocyclic imine and an exocyclic amine group, imparts unique reactivity that makes it a valuable intermediate, particularly in the synthesis of pharmaceutical compounds.
Nomenclature and Structure
-
Systematic Name: this compound
-
Common Name: 2-Amino-1-pyrroline hydrochloride
-
CAS Number: 7544-75-4[1]
-
Molecular Formula: C₄H₉ClN₂[1]
-
Molecular Weight: 120.58 g/mol [1]
-
InChI Key: JEBHLIYFPKISBI-UHFFFAOYSA-N[2]
The hydrochloride salt form enhances the stability and handling of the otherwise reactive free base. The protonated imine nitrogen contributes to its solubility in polar solvents.
Physicochemical Properties
2-Amino-1-pyrroline hydrochloride is a white to off-white crystalline solid.[3] It is known to be hygroscopic and should be handled under an inert atmosphere to prevent moisture absorption.
Table 1: Physical and Chemical Properties of 2-Amino-1-Pyrroline Hydrochloride
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 171-175 °C | [2] |
| Solubility | Moderately soluble in polar solvents such as water and ethanol. | [3] |
| Stability | Stable under normal conditions.[4] Hygroscopic. | |
| Storage | Store under an inert gas at 2-8°C.[2] |
Quantitative Solubility Data:
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-Amino-1-pyrroline hydrochloride. While a complete set of spectra for this specific compound is not consistently available across public databases, the following provides an expected profile based on its structure and available data for related compounds.
¹H NMR Spectroscopy
¹H NMR data has been reported for 2-Amino-1-pyrroline hydrochloride in DMSO-d₆. The expected signals are:
-
~9.2 ppm (broad singlet, 1H): Attributed to one of the amine protons (N-H).
-
~8.9 ppm (broad singlet, 1H): Attributed to the other amine proton (N-H).
-
~7.6 ppm (broad singlet, 1H): Attributed to the iminium proton (C=N-H).
-
~3.5 ppm (triplet, 2H): Corresponds to the methylene protons adjacent to the imine nitrogen (C5-H₂).
-
~2.7 ppm (triplet, 2H): Corresponds to the methylene protons adjacent to the C4 carbon (C3-H₂).
-
~2.0 ppm (multiplet, 2H): Corresponds to the methylene protons at the C4 position (C4-H₂).
¹³C NMR Spectroscopy
Predicted ¹³C NMR chemical shifts for 2-Amino-1-pyrroline hydrochloride are as follows. These are estimations and should be confirmed by experimental data.
-
~170 ppm: Corresponds to the iminium carbon (C2).
-
~45 ppm: Corresponds to the methylene carbon adjacent to the imine nitrogen (C5).
-
~30 ppm: Corresponds to the methylene carbon at C3.
-
~20 ppm: Corresponds to the methylene carbon at C4.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-1-pyrroline hydrochloride is expected to show characteristic absorptions for the amine and iminium functional groups.
-
~3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary amine group.
-
~1680-1650 cm⁻¹ (strong): C=N stretching vibration of the iminium group.
-
~1600 cm⁻¹: N-H bending vibration.
-
~2900-2800 cm⁻¹: C-H stretching vibrations of the methylene groups.
Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show a molecular ion peak corresponding to the free base (C₄H₈N₂) at m/z 84.13. Fragmentation patterns would likely involve the loss of small neutral molecules and cleavage of the pyrroline ring.
Synthesis and Manufacturing
2-Amino-1-pyrroline hydrochloride can be synthesized through several routes, with the most common starting from 2-pyrrolidinone.
Synthetic Pathway from 2-Pyrrolidinone
A widely employed method involves a two-step process starting with the methylation of 2-pyrrolidinone, followed by amination.
Diagram 1: Synthesis of 2-Amino-1-Pyrroline Hydrochloride from 2-Pyrrolidinone
Caption: Synthetic workflow for 2-Amino-1-Pyrroline Hydrochloride.
Experimental Protocol: Synthesis from 2-Pyrrolidinone
-
Methylation: React 2-pyrrolidinone with dimethyl sulfate. This reaction forms the intermediate, 2-methoxy-1-pyrroline. The reaction is typically carried out in a suitable solvent and may require heating.
-
Amination: The resulting 2-methoxy-1-pyrroline is then treated with ammonium chloride in a suitable solvent.[5] This step proceeds via an in-situ reaction to yield 2-iminopyrrolidine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from an alcohol, such as methanol, or a ketone solvent.[5]
Chemical Reactivity and Profile
The reactivity of 2-Amino-1-pyrroline hydrochloride is dominated by the nucleophilicity of the exocyclic amino group and the electrophilicity of the iminium carbon.
Nucleophilic Character
The exocyclic primary amine is a potent nucleophile and can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases.
Electrophilic Character of the Iminium Carbon
The protonated endocyclic imine (iminium ion) renders the C2 carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its use as a synthetic intermediate.
Tautomerism
2-Amino-1-pyrroline can exist in tautomeric forms, primarily the imine and enamine forms. The hydrochloride salt form favors the iminium tautomer.
Diagram 2: Tautomerism of 2-Amino-1-Pyrroline
Caption: Tautomeric forms of 2-Amino-1-Pyrroline.
Applications in Research and Drug Development
The primary application of 2-Amino-1-pyrroline hydrochloride is as a key intermediate in the synthesis of pharmaceuticals.
Precursor to Tipiracil
2-Amino-1-pyrroline hydrochloride is a crucial starting material for the synthesis of Tipiracil. Tipiracil is a thymidine phosphorylase inhibitor used in combination with the antineoplastic agent trifluridine in the oral cancer drug Lonsurf®.[5] Tipiracil prevents the degradation of trifluridine, thereby increasing its bioavailability and efficacy.
Diagram 3: Role of 2-Amino-1-Pyrroline HCl in Tipiracil Synthesis
Caption: Synthesis of Tipiracil.
Experimental Protocol: Synthesis of Tipiracil
-
Coupling Reaction: 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is reacted with 2-amino-1-pyrroline hydrochloride in the presence of a base, such as sodium ethoxide, in a solvent like N,N-dimethylformamide (DMF).[6][7]
-
Reaction Monitoring: The reaction is typically stirred at room temperature for several hours, and its progress can be monitored by thin-layer chromatography (TLC).[5]
-
Salt Formation: The resulting Tipiracil free base is then treated with hydrochloric acid to form the hydrochloride salt.[5]
-
Purification: The crude Tipiracil hydrochloride is purified by crystallization from a suitable solvent system, such as a mixture of water and ethanol.[5]
Role in Food Flavoring
2-Amino-1-pyrroline hydrochloride is also used as a food flavoring agent.[3] It is believed to contribute to savory or umami flavors through its participation in the Maillard reaction. The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide array of flavor and aroma compounds.[8] The pyrroline ring structure is a precursor to various heterocyclic compounds that are known to have distinct aromas, such as the "toasted bread" aroma produced from the reaction of proline and glucose.[8]
Safety and Handling
2-Amino-1-pyrroline hydrochloride is classified as a hazardous substance and requires careful handling.
Safety Information:
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[4] May be harmful if swallowed and may cause respiratory irritation.[2]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[4]
Mutagenicity:
Information regarding the mutagenic potential of 2-Amino-1-pyrroline hydrochloride, such as data from an Ames test, is not available in the reviewed literature. For any new chemical entity, it is advisable to conduct genotoxicity studies as part of a comprehensive safety assessment.
Analytical Methods
The purity and identity of 2-Amino-1-pyrroline hydrochloride can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for determining the purity of the compound. The method would typically involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the amino group may be necessary to improve the volatility and chromatographic performance of the compound for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the spectroscopic characterization section, ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.
Detailed, validated analytical methods with specific chromatographic conditions are not widely published and may need to be developed and validated in-house for quality control purposes.
Conclusion
2-Amino-1-pyrroline hydrochloride is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor to the anticancer drug component, Tipiracil. Its unique chemical structure and reactivity also lend it to applications in food chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and handling. For researchers and drug development professionals, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization in the laboratory and in scale-up processes. Further experimental work is recommended to establish quantitative solubility and comprehensive toxicology data.
References
- 1. scbt.com [scbt.com]
- 2. 2-Amino-1-pyrroline Hydrochloride | 7544-75-4 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents [patents.google.com]
- 7. WO2019053574A1 - Process for preparing crystalline tipiracil hydrochloride - Google Patents [patents.google.com]
- 8. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Significance of a Versatile Intermediate
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, also known by synonyms such as 2-Amino-1-pyrroline hydrochloride (CAS No: 7544-75-4), is a crucial heterocyclic building block in the landscape of pharmaceutical development and complex organic synthesis.[1][2] Its structural motif is a key component in the synthesis of various bioactive molecules. For instance, it serves as a precursor for 2-iminopyrrolidines, a class of compounds that includes tipiracil, a thymidine phosphorylase inhibitor utilized in cancer therapy. The utility of this compound underscores the importance of a comprehensive understanding of its safe handling, storage, and emergency management to ensure the well-being of laboratory personnel and the integrity of research endeavors. This guide provides a detailed technical overview of the safety protocols and handling considerations for this reactive intermediate, grounded in established safety principles and practical laboratory experience.
Chapter 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe chemical handling is a thorough understanding of the substance's physical and chemical identity. This knowledge informs storage conditions, handling procedures, and appropriate emergency responses.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: 2H-Pyrrol-5-amine, 3,4-dihydro-, hydrochloride (1:1); 2-Amino-1-pyrroline hydrochloride
-
CAS Number: 7544-75-4
-
Molecular Formula: C₄H₉ClN₂
-
Molecular Weight: 120.58 g/mol
-
Structure:
-
SMILES string: NC1=NCCC1.[H]Cl
-
InChI key: JEBHLIYFPKISBI-UHFFFAOYSA-N
-
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound, which are critical for risk assessment and the design of safe experimental protocols.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or solid. | [1][3] |
| Melting Point | 171.0 to 175.0 °C | |
| Boiling Point | 211°C at 760 mmHg | |
| Flash Point | 81.4°C | |
| Solubility | Information not readily available. As a hydrochloride salt, solubility in water is expected. | |
| Stability | Stable under recommended storage conditions. | [4] |
Chapter 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance, primarily due to its irritant properties. A comprehensive understanding of its toxicological profile is essential for implementing appropriate safety measures.
GHS Hazard Classification
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]
Routes of Exposure and Health Effects
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation, which can manifest as redness, itching, and pain.[3]
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and impaired vision.[3]
-
Ingestion: May be harmful if swallowed.
The causality behind these hazards lies in the chemical reactivity of the amine and imine functionalities, which can interact with biological macromolecules, leading to cellular damage and an inflammatory response.
Chapter 3: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is the cornerstone of preventing exposure and ensuring a safe laboratory environment. The following procedures are based on a combination of regulatory guidelines and best practices for handling reactive amine hydrochlorides.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is handled and stored.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and proper use of PPE are critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and change them frequently, especially if contact with the substance occurs.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and to prevent accidental release.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert gas such as nitrogen is recommended to prevent degradation.[3]
-
Light Protection: Protect from light.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Segregation: Store separately from incompatible materials.
Chapter 4: Emergency Procedures
Preparedness for emergencies is a critical component of a comprehensive safety plan. All personnel handling this compound must be familiar with the following procedures.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Response
In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.
Logical Flowchart: Chemical Spill Response
Caption: Decision-making workflow for responding to a chemical spill.
-
Procedure for Small Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the material and place it into a designated, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Procedure for Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: As a combustible solid, it may burn in a fire, producing hazardous decomposition products including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Chapter 5: Disposal Considerations
All waste generated from the use of this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Containerization: Collect waste in a properly labeled, sealed container.
Conclusion: Fostering a Culture of Safety
This compound is an invaluable reagent in the synthesis of potentially life-saving therapeutics. Its effective and safe use is predicated on a thorough understanding of its properties and a steadfast commitment to safety protocols. By integrating the principles of hazard identification, engineering controls, proper PPE usage, and emergency preparedness into daily laboratory practice, researchers can mitigate the risks associated with this compound. This guide serves as a technical resource to empower scientists and drug development professionals to handle this versatile intermediate with the confidence and caution it requires, thereby fostering a robust culture of safety and scientific excellence.
References
Navigating the Solubility Landscape of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride: A Technical Guide
This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-75-4), a crucial parameter for researchers, scientists, and drug development professionals. While specific, publicly available quantitative solubility data for this compound is limited, this document synthesizes fundamental principles of amine salt solubility, outlines robust experimental protocols for its determination, and discusses critical factors influencing its behavior in solution. By understanding these core concepts and methodologies, researchers can effectively characterize and optimize the solubility of this compound for a wide range of applications.
Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride Salt
This compound is the salt form of a cyclic amine. This fundamental characteristic governs its solubility properties. As an amine salt, it is inherently polar and capable of forming strong interactions with polar solvents.[1]
The "Like Dissolves Like" Principle in Action
The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. For this compound, the primary interactions at play are:
-
Ionic Interactions: The hydrochloride salt exists as a charged species (an ammonium cation and a chloride anion), leading to strong electrostatic interactions with polar solvent molecules.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and chloride ions can act as hydrogen bond acceptors, further enhancing solubility in protic solvents like water and alcohols.[2]
Consequently, this compound is expected to exhibit high solubility in polar protic solvents and significantly lower solubility in nonpolar organic solvents.[3][4]
Anticipated Solubility Profile:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ionic and hydrogen bonding interactions. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO | Moderate to Low | Dipole-dipole interactions are present, but the absence of hydrogen bond donation from the solvent limits solubility compared to protic solvents. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low/Insoluble | Weak van der Waals forces are insufficient to overcome the strong ionic lattice energy of the salt.[2] |
The Critical Influence of pH on Solubility
The pH of the aqueous medium is a paramount factor controlling the solubility of amine salts.[5] The solubility of this compound is intrinsically linked to the equilibrium between its protonated (salt) form and its unprotonated (free base) form.
At low pH, the excess of hydrogen ions drives the equilibrium towards the protonated, more water-soluble hydrochloride salt form. Conversely, as the pH increases, the equilibrium shifts towards the unprotonated free base, which is typically less polar and thus less soluble in aqueous media.[6]
The Common Ion Effect: A Key Consideration
The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions that make up the compound.[7][8][9] For this compound, the presence of an external source of chloride ions (e.g., from hydrochloric acid or sodium chloride in the buffer) will suppress its dissolution.[10][11] This is a critical consideration in formulation and buffer selection, as high chloride concentrations can significantly reduce the apparent solubility of the hydrochloride salt.
Experimental Determination of Solubility: A Step-by-Step Guide
Two primary types of solubility are relevant in research and development: kinetic and thermodynamic solubility.[7]
-
Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method often used in early-stage discovery.[10]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid present. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Workflow:
Detailed Steps:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
Analytical Quantification by HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurate quantification and to ensure that the measured concentration corresponds to the intact compound and not its degradants.
Suggested HPLC Parameters (starting point for method development):
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Detection | UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry |
| Injection Volume | 10 µL |
A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
Stability Considerations and Forced Degradation
Understanding the stability of this compound in solution is crucial, as degradation can affect solubility measurements and the overall viability of a formulation. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical method.[5][9][12][13][14]
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or solution.
-
Photostability: Exposure to UV and visible light.
The HPLC method should be able to separate the parent compound from any degradation products formed under these stress conditions.
Conclusion
References
- 1. This compound | 7544-75-4 | FD142390 [biosynth.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 4. Amines are soluble in organic solvents whereas ammonium salts are not - askIITians [askiitians.com]
- 5. biomedres.us [biomedres.us]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Synthetic Pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and chemical biology.[1] This scaffold is prevalent in a vast array of natural products essential for life, including heme, chlorophyll, and vitamin B12.[2][3] Its unique electronic properties and versatile synthetic accessibility have made it a "privileged structure" for the design of novel therapeutic agents.[4] Synthetic pyrrole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and cholesterol-lowering properties.[5][6][7]
This guide provides an in-depth exploration of the key biological activities of synthetic pyrrole derivatives. As a senior application scientist, the focus is not merely on cataloging these activities but on elucidating the underlying mechanisms of action and providing robust, field-proven experimental protocols for their evaluation. We will delve into the causality behind experimental design, ensuring each protocol serves as a self-validating system for generating reliable and reproducible data.
Part 1: Anticancer Activity of Pyrrole Derivatives
The development of novel and effective anticancer agents is a critical endeavor in modern medicine.[5] Pyrrole-containing compounds have emerged as a promising class of therapeutics, with several derivatives demonstrating potent activity against various cancer types.[4][8] Their mechanisms of action are diverse, often targeting key pathways involved in cell proliferation, survival, and angiogenesis.[5][8]
Core Mechanisms of Action
Synthetic pyrrole derivatives exert their anticancer effects through multiple mechanisms, including:
-
Kinase Inhibition: Many pyrrole derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5] Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are involved in tumor growth and angiogenesis.[9][10] For instance, the drug Sunitinib, which contains a pyrrole core, is a multi-kinase inhibitor used to treat renal cell carcinoma.[10][11]
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Pyrrole derivatives have been shown to trigger apoptosis, arrest the cell cycle, and disrupt cell migration.[5][9]
-
Microtubule Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Some pyrrole compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][8]
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12] It is a cornerstone for screening the cytotoxic potential of novel compounds against cancer cell lines.
Principle: The assay relies on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13][14] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[15] The resulting insoluble formazan crystals are dissolved in an organic solvent, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, MDA-MB-231) during their exponential growth phase.
-
Perform a cell count and determine the optimal seeding density for a 96-well plate (typically 2,000-5,000 cells per well, depending on the cell line's growth rate).
-
Seed the cells in 100 µL of complete growth medium per well and incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthetic pyrrole derivatives in the appropriate culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Once cells have reached 40-50% confluency, carefully remove the old medium and add fresh medium containing the various concentrations of the test compounds (in triplicate).[12]
-
Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[13]
-
Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as dark purple precipitates inside the cells.[15][16]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the adherent cells.[15]
-
Add 100-200 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well.[12]
-
Place the plate on an orbital shaker for approximately 10-15 minutes in the dark to ensure complete dissolution of the formazan crystals.[12][13]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualization and Data Summary
Caption: Workflow for assessing cytotoxicity of pyrrole derivatives via MTT assay.
Table 1: Representative Cytotoxicity Data for Novel Pyrrole Derivatives
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Pyrrole-A | MCF-7 (Breast) | 8.5 |
| Pyrrole-A | A549 (Lung) | 12.3 |
| Pyrrole-B | MCF-7 (Breast) | 25.1 |
| Pyrrole-B | A549 (Lung) | 30.7 |
| Sunitinib (Control) | MCF-7 (Breast) | 5.2 |
| Sunitinib (Control) | A549 (Lung) | 7.8 |
Part 2: Anti-inflammatory Activity of Pyrrole Derivatives
Chronic inflammation is a key pathogenic factor in numerous diseases.[17] The pyrrole scaffold is found in established anti-inflammatory drugs like Tolmetin and Ketorolac.[1][18] Many synthetic pyrrole derivatives exhibit potent anti-inflammatory activity, often by modulating critical signaling pathways that regulate the immune response.[2][6]
Core Mechanisms of Action
A primary mechanism for the anti-inflammatory effects of pyrrole derivatives is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .[19]
-
NF-κB Pathway: This pathway is a central regulator of inflammation.[17][20] In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate the IκB kinase (IKK) complex.[21] IKK then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (typically p65/p50).[21] Freed NF-κB translocates to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.[17][22]
-
Inhibition by Pyrrole Derivatives: Certain pyrrole compounds can suppress this pathway by inhibiting upstream activators like the PI3K/Akt pathway, directly inhibiting IKK, or preventing NF-κB's translocation to the nucleus.[19][23] Some derivatives have also been shown to inhibit the NLRP3 inflammasome, another key component of the innate immune response.[24]
Experimental Protocol: Measuring Nitric Oxide Inhibition in LPS-Stimulated Macrophages
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with LPS. The amount of NO is determined by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[25][26]
Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic environment to form a pink-purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.[26]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 2 x 10⁵ cells/mL.[27]
-
Incubate overnight at 37°C and 5% CO₂ to allow for adherence.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the pyrrole derivatives for 1-2 hours. Include a vehicle control (DMSO).
-
Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[27][28]
-
Include a positive control group treated with a known anti-inflammatory agent.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.[27]
-
-
Griess Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[26]
-
-
Data Analysis and Viability Check:
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in each sample.
-
Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-only treated cells.
-
Crucially, perform a parallel MTT assay on the same cells to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply due to compound-induced cytotoxicity.[27]
-
Visualization and Data Summary
Caption: Inhibition of the canonical NF-κB pathway by synthetic pyrrole derivatives.
Table 2: Representative Anti-inflammatory Activity of Pyrrole Derivatives
| Compound | IC₅₀ for NO Inhibition (µM) | Cell Viability at IC₅₀ (%) |
| Pyrrole-C | 15.2 | > 95% |
| Pyrrole-D | 45.8 | > 95% |
| Indomethacin (Control) | 22.5 | > 95% |
Part 3: Antimicrobial Activity of Pyrrole Derivatives
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi.[29] Pyrrole derivatives have long been recognized for their antimicrobial properties, with some showing broad-spectrum activity.[30][31][32]
Core Mechanisms of Action
The specific mechanisms of antimicrobial action for pyrrole derivatives can vary widely. They may involve:
-
Disruption of cell membrane integrity.
-
Inhibition of essential enzymes (e.g., ClpP1P2 peptidase in M. tuberculosis).[33]
-
Interference with DNA replication or protein synthesis. The initial and most critical step in evaluating a new compound is to quantify its ability to inhibit microbial growth.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[34][35] It is the gold standard for quantifying the potency of a new antimicrobial compound. The broth microdilution method is a highly efficient technique for determining MIC values for multiple compounds and strains simultaneously.[34][36]
Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (a sign of microbial growth). The lowest concentration that remains clear is the MIC.[34]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 2x concentrated stock solution of the pyrrole derivative in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).[36]
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5×10⁵ CFU/mL in the wells.[35]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[36]
-
Add 100 µL of the 2x compound stock solution to the first column of wells, creating a 1x concentration.
-
Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. This performs a two-fold serial dilution.
-
Repeat this process across the plate (e.g., to column 10), discarding the final 100 µL from the last dilution column.[36]
-
Column 11 should serve as a positive growth control (broth + inoculum, no compound), and column 12 as a sterility control (broth only).
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well (typically 5-10 µL), except for the sterility control wells.
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[36]
-
-
MIC Determination:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed (i.e., the first clear well in the dilution series).[35]
-
The reading can be done visually or with a plate reader measuring absorbance at 600 nm.
-
Visualization and Data Summary
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Table 3: Representative Antimicrobial Activity (MIC) of Pyrrole Derivatives
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Pyrrole-E | 8 | 16 | 32 |
| Pyrrole-F | 64 | >128 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Conclusion
The synthetic pyrrole scaffold represents a remarkably versatile and powerful platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential across critical areas of drug discovery, including oncology, inflammation, and infectious diseases. The successful advancement of these compounds from the bench to the clinic relies on the rigorous and logical application of well-validated biological assays. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively screen, characterize, and advance the next generation of pyrrole-based medicines.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 12. researchtweet.com [researchtweet.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. purformhealth.com [purformhealth.com]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rjptonline.org [rjptonline.org]
- 31. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - ProQuest [proquest.com]
- 32. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. microbe-investigations.com [microbe-investigations.com]
- 35. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 36. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Introduction: Addressing the Query C4H9ClN2 and the Broader Scientific Context
An In-depth Technical Guide to the Chloroethylnitrosourea (CENU) Pharmacophore and its Derivatives
The chemical formula C4H9ClN2 corresponds to the IUPAC name 4-chlorobutylidenehydrazine [1]. While this molecule is structurally defined, it is not the subject of extensive research within the drug development community. For researchers, scientists, and professionals in drug development, the far more pertinent and extensively studied class of compounds containing chlorine, nitrogen, and a reactive nitroso group are the 2-chloroethyl-nitrosoureas (CENUs) .
This guide will, therefore, focus on the CENU pharmacophore, a cornerstone of cancer chemotherapy for decades. These compounds, while having different molecular formulas, represent a critical class of alkylating agents whose mechanism, synthesis, and clinical application provide a rich and instructive subject for this technical audience. We will use prominent examples such as Carmustine (BCNU) and Lomustine (CCNU) to illustrate the core principles of this important drug class.
The Chloroethylnitrosourea (CENU) Class: An Overview
CENUs are a class of synthetic, lipid-soluble compounds renowned for their efficacy as antineoplastic agents. Their defining characteristic is the N-(2-chloroethyl)-N-nitroso-urea moiety, which functions as a potent DNA alkylating and cross-linking agent.
Key Members of the CENU Class:
-
Carmustine (BCNU): Used in the treatment of malignant brain tumors, multiple myeloma, and lymphoma[2][3].
-
Lomustine (CCNU): An oral agent used for brain tumors and Hodgkin's disease[4].
-
Semustine (MeCCNU): An investigational drug noted for its carcinogenic potential but studied in gastrointestinal and brain cancers[5][6].
-
Fotemustine: A third-generation CENU with a phosphonoalanine carrier group, designed for improved cellular uptake.
-
Nimustine: Used primarily in Japan for brain tumors.
A crucial feature of many CENUs is their high lipophilicity, which allows them to cross the blood-brain barrier, making them one of the few classes of chemotherapeutic agents effective against malignant gliomas and brain metastases[2][5].
Mechanism of Action: A Dual Attack on Cancer Cells
The cytotoxic effects of CENUs are not exerted by the parent drug itself but by its reactive decomposition products, which are formed spontaneously under physiological conditions (pH 7.4, 37°C) without enzymatic catalysis[6][7]. This decomposition generates two primary reactive species: a 2-chloroethyl diazonium ion and an organic isocyanate [7].
DNA Alkylation and Interstrand Cross-linking (ICL)
The cornerstone of CENU cytotoxicity is the formation of DNA interstrand cross-links (ICLs), which are catastrophic lesions for a replicating cell. This process occurs in two distinct steps[8][9]:
-
Initial Alkylation: The highly electrophilic 2-chloroethyl diazonium ion rapidly alkylates a nucleophilic site on a DNA base, most commonly the O⁶ position of guanine, forming an O⁶-chloroethylguanine monoadduct.
-
Cross-link Formation: This initial adduct undergoes a slower, intramolecular rearrangement where the chlorine atom is displaced by the N¹ of the same guanine base, forming a cyclic O⁶,N¹-ethanoguanine intermediate. This strained intermediate then reacts with the N³ position of a cytosine on the opposite DNA strand, creating a covalent G-C interstrand cross-link[8].
This cross-link physically prevents the separation of the DNA strands, thereby blocking the processes of DNA replication and transcription and ultimately triggering cell cycle arrest and apoptosis[9][10].
Protein Carbamoylation
The second decomposition product, an organic isocyanate, reacts with the ε-amino groups of lysine residues in proteins, an activity known as carbamoylation[6]. This can have several biological consequences, including the inactivation of critical DNA repair enzymes. One of the most significant targets is O⁶-alkylguanine-DNA alkyltransferase (MGMT), a suicide enzyme that directly repairs alkylation damage at the O⁶ position of guanine. By carbamoylating and inactivating MGMT, the isocyanate prevents the repair of the initial O⁶-chloroethylguanine adduct, thus increasing the probability of ICL formation and enhancing the drug's cytotoxic effect[9].
Caption: Mechanism of CENU-induced cytotoxicity.
General Synthesis Pathway
The synthesis of CENUs is typically a two-step process that is adaptable for creating various analogs. The methodology ensures high yields of the final active compound.
-
Urea Formation: An appropriate amine (R-NH₂) is reacted with 2-chloroethyl isocyanate (Cl-CH₂CH₂-N=C=O). This reaction forms the N-(2-chloroethyl)-N'-R-urea precursor. The choice of the 'R' group is critical as it significantly influences the compound's lipophilicity, stability, and carbamoylating activity.
-
Nitrosation: The urea precursor is then nitrosated at the nitrogen adjacent to the 2-chloroethyl group. This is commonly achieved using sodium nitrite (NaNO₂) in an acidic medium, such as formic or acetic acid, at low temperatures (0-5°C) to prevent premature decomposition of the product[11][12].
Caption: General two-step synthesis of CENU compounds.
Physicochemical Properties and Pharmacokinetics
The clinical utility of CENUs is intrinsically linked to their chemical properties.
| Property | Description | Significance for Drug Action |
| Molecular Formula | Varies by analog (e.g., BCNU: C₅H₉Cl₂N₃O₂, CCNU: C₉H₁₆ClN₃O₂)[3][4]. | Determines molecular weight and elemental composition. |
| Appearance | Typically light-yellow crystalline solids or powders[3][6]. | Relevant for formulation and handling. |
| Solubility | Generally poor water solubility but soluble in organic solvents and lipids[6]. | High lipid solubility (lipophilicity) is key to crossing the blood-brain barrier[5]. |
| Stability | Unstable in aqueous solutions, with a half-life that can be minutes to hours at physiological pH and temperature, leading to spontaneous decomposition[13]. | Acts as a prodrug that activates at the target site. Requires careful formulation and immediate use after reconstitution. |
| Pharmacokinetics | Characterized by rapid clearance of the parent drug from plasma (t½ ≈ 15-30 min) due to rapid chemical decomposition and tissue distribution[14][15]. Metabolites may persist longer. | The short half-life of the parent drug is followed by a prolonged period of biological effect (DNA cross-linking), leading to delayed-onset toxicity (myelosuppression)[16]. |
| Distribution | Widely distributed into tissues, including the brain and cerebrospinal fluid, due to high lipophilicity[14][17]. | Enables treatment of central nervous system malignancies. |
| Excretion | Primarily excreted in the urine as various degradation products and metabolites[14]. | Renal function can impact the clearance of metabolites. |
Experimental Protocols for Evaluation
Evaluating the efficacy and mechanism of novel CENU analogs requires robust and validated experimental systems.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration of a CENU compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in DMSO. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U87 glioblastoma, L1210 leukemia) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a stock solution of the CENU compound in DMSO. Immediately before use, perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from low micromolar (e.g., 1 µM) to high micromolar (e.g., 200 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO-containing medium) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. This duration allows for the cytotoxic effects of DNA cross-linking to manifest.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Self-Validation: The inclusion of untreated and vehicle-only controls ensures that neither the medium nor the solvent (DMSO) significantly affects cell viability. The use of a standard reference compound (e.g., BCNU) allows for comparison of potency.
Protocol 2: Quantification of DNA Interstrand Cross-links (ICLs)
This protocol outlines a method to detect the hallmark lesion of CENU activity. The single-cell gel electrophoresis (Comet) assay, modified to include a denaturation step, is a sensitive method for ICL detection.
Principle: ICLs physically link the two strands of DNA. Under denaturing (high pH) conditions, DNA from untreated cells will unwind into single strands. However, if an ICL is present, it will retard the migration of the DNA out of the nucleus during electrophoresis. A subsequent irradiation step introduces random strand breaks; the presence of ICLs will reduce the "comet tail" length compared to irradiated control cells because the cross-links hold the DNA together.
Methodology:
-
Cell Treatment & Harvesting: Treat cells with the CENU compound for a defined period (e.g., 12-24 hours). Harvest the cells by trypsinization and resuspend at a known concentration in PBS.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer (containing Triton X-100) overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Irradiation (for ICL quantification): Expose half of the slides to a controlled dose of X-rays (e.g., 5 Gy) on ice to induce random single-strand breaks. This step is essential; the ICLs are measured by their ability to reduce the migration of these induced fragments.
-
Alkaline Unwinding: Place all slides in a high-pH electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at low voltage in the same alkaline buffer. DNA fragments will migrate towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Analysis: Capture images and analyze them using Comet scoring software. The "tail moment" (a product of tail length and the fraction of DNA in the tail) is a common metric. A significant reduction in the tail moment in CENU-treated, irradiated cells compared to vehicle-treated, irradiated cells indicates the presence of ICLs.
Conclusion and Future Perspectives
The 2-chloroethyl-nitrosoureas represent a mature yet enduring class of anticancer agents. Their unique ability to cross the blood-brain barrier and induce highly cytotoxic DNA interstrand cross-links has secured their role in the treatment of challenging malignancies like glioblastoma. However, their clinical utility is hampered by significant toxicities and the prevalence of drug resistance, primarily mediated by the MGMT DNA repair protein.
Future research in this area is focused on developing next-generation CENUs with improved tumor targeting, reduced myelosuppression, and the ability to overcome MGMT-mediated resistance. Strategies include conjugation to tumor-targeting moieties and co-administration with MGMT inhibitors. Understanding the complex DNA damage signaling and repair pathways triggered by these agents continues to provide new avenues for designing rational combination therapies to enhance their efficacy in the clinic[9].
References
- 1. 4-Chlorobutylidenehydrazine | C4H9ClN2 | CID 177733768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carmustine | C5H9Cl2N3O2 | CID 2578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters | EBSCO Research [ebsco.com]
- 6. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Bis(2-chloroethyl)-1-nitrosourea enhances the inhibitory effect of Resveratrol on 5-fluorouracil sensitive/resistant colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]
- 12. New cysteamine (2-chloroethyl)nitrosoureas. Synthesis and preliminary antitumor results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro pharmacokinetics and pharmacodynamics of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological disposition of 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of nitrosoureas: comparison of 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) after oral and intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Cyclic Imine Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic imines are a pivotal class of nitrogen-containing heterocycles that serve as crucial intermediates in organic synthesis and are the core scaffold of numerous biologically active natural products. Their inherent instability, however, often necessitates their conversion to and isolation as hydrochloride salts, which offer enhanced stability, improved handling characteristics, and are frequently the form utilized in further synthetic transformations and pharmacological studies. This technical guide provides a comprehensive exploration of the discovery and history of cyclic imine hydrochlorides, from early synthetic endeavors to modern catalytic methodologies. It delves into the causality behind experimental choices in their synthesis, provides detailed, field-proven protocols, and examines their significant role in the total synthesis of complex molecules and drug development.
Introduction: The Dichotomy of Reactivity and Stability
Cyclic imines, characterized by an endocyclic carbon-nitrogen double bond, represent a fascinating class of reactive intermediates. Their electrophilic imine carbon and nucleophilic nitrogen atom provide a rich platform for a diverse array of chemical transformations, making them invaluable precursors for the synthesis of a wide range of nitrogen-containing alkaloids and other heterocyclic systems.[1][2] However, this inherent reactivity is also the source of their principal drawback: instability. Many simple cyclic imines are prone to oligomerization or hydrolysis, rendering their isolation and storage as free bases challenging.[3]
The formation of hydrochloride salts provides an elegant solution to this problem. Protonation of the imine nitrogen atom to form the corresponding iminium ion significantly enhances the stability of the molecule by reducing the nucleophilicity of the nitrogen and preventing unwanted side reactions. These crystalline salts are generally more stable, easier to handle, and can be stored for extended periods, making them the preferred form for both synthetic intermediates and, in many cases, active pharmaceutical ingredients. This guide will navigate the historical landscape and current state-of-the-art in the synthesis of cyclic imines, with a particular focus on their isolation and utilization as hydrochloride salts.
A Historical Perspective: The Genesis of Cyclic Imine Chemistry
The early history of cyclic imine chemistry is intrinsically linked to the broader development of synthetic organic chemistry. While not always the primary target, cyclic imines and their derivatives appeared as intermediates in a variety of classical reactions.
The Pinner Reaction: An Early Gateway to Imino Ether Hydrochlorides
One of the earliest and most significant contributions to this field was the Pinner reaction, discovered by Adolf Pinner in 1877.[4][5][6] This acid-catalyzed reaction of a nitrile with an alcohol produces an imino ester salt, commonly known as a Pinner salt, which is an alkyl imidate hydrochloride.[7][8][9] While not a direct synthesis of a simple cyclic imine, the Pinner reaction is of profound historical importance as it provided one of the first reliable methods for the synthesis of a stable, isolable imine-derived hydrochloride salt.
The reaction proceeds under anhydrous conditions with the introduction of dry hydrogen chloride gas.[8] The mechanism involves the protonation of the nitrile nitrogen, which activates the carbon toward nucleophilic attack by the alcohol. The resulting imidate is then protonated to form the stable Pinner salt.
The Pinner reaction underscored the importance of acidic conditions and the formation of hydrochloride salts in handling and utilizing imine-related functionalities. The resulting Pinner salts are versatile intermediates that can be converted to esters, amidines, and orthoesters.[8]
Modern Synthetic Methodologies for Cyclic Imine Hydrochlorides
Building upon the foundational principles established by early chemists, a diverse array of modern synthetic methods has been developed for the efficient and often stereoselective synthesis of cyclic imines. These methods frequently generate the cyclic imine as a transient intermediate, which can then be trapped as its hydrochloride salt for isolation and purification.
Reduction of Lactams
The reduction of lactams (cyclic amides) is one of the most direct and widely used methods for the synthesis of cyclic imines. Various reducing agents can be employed, with the choice of reagent often influencing whether the reaction proceeds to the cyclic amine or can be stopped at the intermediate cyclic imine stage.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce lactams completely to the corresponding cyclic amines.[10] However, by using milder or more sterically hindered reducing agents, or by carefully controlling the reaction conditions, it is possible to isolate the intermediate cyclic imine, often as its iminium salt.
A particularly effective method involves the use of Schwartz's reagent (Cp₂Zr(H)Cl). This reagent can reduce lactams to the corresponding cyclic imines in high yield. Due to the inherent instability of the free imines, they are often generated in situ and used immediately in a subsequent reaction.[3] For isolation, the reaction can be quenched with an ethereal solution of HCl to precipitate the cyclic imine hydrochloride.
Experimental Protocol: Synthesis of a Cyclic Imine Hydrochloride from a Lactam
-
Lactam Reduction: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the lactam (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a solution of Schwartz's reagent (1.5 equiv) in THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Formation of the Hydrochloride Salt: Once the lactam has been consumed, cool the reaction mixture to 0 °C. Slowly add a freshly prepared solution of anhydrous HCl in diethyl ether (2.0 equiv, ~1 M) dropwise with vigorous stirring.
-
Isolation: A precipitate of the cyclic imine hydrochloride should form. Continue stirring at 0 °C for 30 minutes. Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum to afford the cyclic imine hydrochloride.
Intramolecular Hydroamination
Intramolecular hydroamination of aminoalkenes and aminoalkynes is a highly atom-economical method for the synthesis of nitrogen-containing heterocycles, including cyclic imines.[11][12] This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. The reaction can be catalyzed by a variety of transition metal complexes, including those based on rhodium, zirconium, and titanium.[13][14]
The reaction typically yields the cyclic imine or enamine, which can then be protonated with HCl to form the corresponding hydrochloride salt.
Experimental Protocol: Rhodium-Catalyzed Intramolecular Hydroamination
-
Catalyst Preparation: In a glovebox, to a screw-capped test tube, add [Rh(COD)₂]BF₄ (5 mol %) and the appropriate phosphine ligand (6 mol %). Add anhydrous dioxane to dissolve the catalyst components.
-
Reaction Setup: In a separate vial, dissolve the aminoalkene (1.0 equiv) in anhydrous dioxane. Add the substrate solution to the catalyst solution.
-
Reaction: Seal the test tube and heat the reaction mixture to the desired temperature (e.g., 70-100 °C) for the required time (typically 4-24 hours). Monitor the reaction by GC-MS.
-
Workup and Salt Formation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of diethyl ether and cool to 0 °C. Add a solution of anhydrous HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Aza-Prins Cyclization
The aza-Prins cyclization is a powerful reaction for the formation of nitrogen-containing heterocycles, particularly piperidines.[15][16] The reaction involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. The resulting carbocation is trapped by a nucleophile.
By carefully choosing the reaction conditions and nucleophile, the aza-Prins cyclization can be a versatile route to substituted tetrahydropyridines, which are six-membered cyclic imines.
Experimental Protocol: Aza-Prins Cyclization for Tetrahydropyridine Synthesis
-
Reaction Setup: To a solution of the homoallylic amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the aldehyde (1.2 equiv).
-
Acid Promotion: Add a Lewis or Brønsted acid (e.g., FeCl₃, 1.0 equiv) and stir the mixture at the appropriate temperature (e.g., -20 °C to room temperature).[17]
-
Reaction Monitoring: Monitor the formation of the tetrahydropyridine product by TLC or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, quench with water. Separate the layers and extract the aqueous phase with dichloromethane.
-
Salt Formation and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Dissolve the crude product in diethyl ether and precipitate the hydrochloride salt by the addition of ethereal HCl. Isolate the solid by filtration.
| Synthetic Method | Precursor(s) | Key Reagents | Advantages | Disadvantages |
| Lactam Reduction | Lactam | Schwartz's reagent, LiAlH₄ | Readily available starting materials, direct route. | Over-reduction to cyclic amine can be an issue. |
| Intramolecular Hydroamination | Aminoalkene/Aminoalkyne | Transition metal catalysts (Rh, Zr, Ti) | High atom economy, catalytic. | Substrate scope can be limited by catalyst. |
| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | Lewis or Brønsted acids | Forms C-C and C-N bonds, good for substituted systems. | Can lead to mixtures of stereoisomers. |
| Pinner Reaction | Nitrile, Alcohol | Anhydrous HCl | Historical significance, directly yields hydrochloride salt. | Limited to imino ethers, not simple cyclic imines. |
The Crucial Role of Hydrochloride Salts: Ensuring Stability and Utility
As has been alluded to throughout this guide, the conversion of cyclic imines to their hydrochloride salts is not merely a matter of convenience but a critical step to ensure their stability and utility in synthesis.
Overcoming Inherent Instability
Simple five- and six-membered cyclic imines, such as 3,4-dihydro-2H-pyrrole and 2,3,4,5-tetrahydropyridine (Δ¹-piperideine), are notoriously unstable. The free imines readily undergo self-condensation or polymerization, leading to complex mixtures and a loss of the desired product. This instability is driven by the high reactivity of the imine functional group, which can act as both a nucleophile (at the nitrogen) and an electrophile (at the carbon).
Protonation of the imine nitrogen with hydrochloric acid effectively "locks" the molecule in its iminium salt form. This has two key stabilizing effects:
-
Deactivation of the Nitrogen Nucleophile: The lone pair on the nitrogen is engaged in a bond with the proton, preventing it from acting as a nucleophile and initiating polymerization.
-
Enhanced Electrophilicity (in a Controlled Manner): While the iminium ion is more electrophilic than the neutral imine, its stability as a salt allows for its isolation and controlled reaction with external nucleophiles in subsequent synthetic steps.
Practical Advantages in the Laboratory
Beyond the fundamental stabilization, hydrochloride salts of cyclic imines offer several practical advantages for the synthetic chemist:
-
Crystallinity: They are often crystalline solids, which facilitates their purification by recrystallization.
-
Ease of Handling: As solids, they are easier to weigh and handle compared to potentially volatile or viscous liquid free bases.
-
Enhanced Solubility: The salt form can alter the solubility profile, which can be advantageous in both reaction and purification steps.
Applications in Drug Development and Natural Product Synthesis
The synthetic utility of cyclic imine hydrochlorides is vast, ranging from their use as building blocks in the synthesis of simple heterocyclic scaffolds to their role as key intermediates in the total synthesis of complex, biologically active natural products.[18]
Marine Toxins: A Case Study in Complexity
A prominent example of the importance of the cyclic imine motif is its presence in a large family of marine toxins, including gymnodimines, spirolides, and pinnatoxins.[15][19][20] These complex macrocyclic compounds are produced by dinoflagellates and exhibit potent neurotoxic activity, often by acting as antagonists of nicotinic acetylcholine receptors.[20]
The total synthesis of these natural products is a formidable challenge in organic chemistry and often involves the late-stage construction of the cyclic imine moiety. The principles learned from the synthesis and handling of simpler cyclic imines are directly applicable to these more complex systems. For instance, the formation of the spirocyclic imine core of gymnodimine has been a key challenge in its total synthesis.[21]
Building Blocks for Pharmaceuticals
Cyclic imine hydrochlorides are versatile precursors to a wide range of pharmacologically relevant structures, particularly substituted piperidines and pyrrolidines. These saturated nitrogen heterocycles are among the most common scaffolds found in approved drugs. The ability to generate a stable cyclic iminium salt allows for its reaction with a variety of nucleophiles (e.g., Grignard reagents, organolithiums, enolates) to introduce substituents at the α-position to the nitrogen, providing access to a diverse array of functionalized heterocyclic compounds.
Conclusion
The journey of cyclic imine hydrochlorides from their early implicit discovery in classical reactions like the Pinner reaction to their current status as indispensable tools in modern organic synthesis is a testament to the ingenuity of chemists in harnessing the reactivity of transient intermediates. The formation of the hydrochloride salt is a key enabling technology that transforms these unstable species into versatile and reliable building blocks. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, stability, and reactivity of cyclic imine hydrochlorides is essential for the design and execution of efficient synthetic routes to a vast array of biologically active molecules. As synthetic methodologies continue to evolve, the strategic use of these stable iminium salt precursors will undoubtedly play a central role in the future of heterocyclic chemistry and the development of new therapeutics.
References
- 1. Ring Closure Reactions for the Synthesis of Cyclic Imines: An Ana...: Ingenta Connect [ingentaconnect.com]
- 2. Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring Closure Reactions for the Synthesis of Cyclic Imines: An Analysis from the 12 Principles of Green Chemistry and Ci… [ouci.dntb.gov.ua]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. Synthesis and biology of cyclic imine toxins, an emerging class of potent, globally distributed marine toxins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biology of cyclic imine toxins, an emerging class of potent, globally distributed marine toxins. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Cyclic imines – preparation and application in synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Total synthesis of the spirocyclic imine marine toxin (-)-gymnodimine and an unnatural C4-epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides detailed synthesis protocols for 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS No: 7544-75-4), a critical intermediate in the pharmaceutical industry. Notably, it serves as a key building block in the synthesis of Tipiracil, a thymidine phosphorylase inhibitor used in combination cancer therapies.[1] This guide outlines two prevalent synthetic routes, starting from 2-pyrrolidinone and 4-chlorobutanenitrile, respectively. Each protocol is presented with a step-by-step methodology, mechanistic insights, and safety considerations to ensure reliable and safe execution in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound, also known as 2-amino-1-pyrroline hydrochloride, is a cyclic amidine of significant interest in medicinal chemistry.[2] Its structural motif is a valuable pharmacophore, and its primary application lies in its role as a precursor to complex pharmaceutical agents.[3] The hydrochloride salt form enhances its stability and solubility, making it amenable to various reaction conditions.[3] This guide provides a detailed exploration of its synthesis, empowering researchers to produce this vital compound with high purity and yield.
Compound Profile:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Amino-1-pyrroline hydrochloride, 2-Iminopyrrolidine hydrochloride |
| CAS Number | 7544-75-4 |
| Molecular Formula | C₄H₉ClN₂ |
| Molecular Weight | 120.58 g/mol |
| Appearance | White to off-white crystalline solid[3] |
| Melting Point | 173 °C |
| Solubility | Soluble in water[3] |
Synthesis Route I: From 2-Pyrrolidinone
This synthetic pathway is a widely employed method, particularly in the context of large-scale production for pharmaceutical manufacturing. The route involves the activation of the lactam functionality of 2-pyrrolidinone, followed by amination.
Reaction Mechanism
The synthesis proceeds in two key steps. First, 2-pyrrolidinone is methylated using dimethyl sulfate to form the reactive intermediate, 2-methoxy-1-pyrroline. This intermediate is a cyclic imidate, which is more susceptible to nucleophilic attack than the starting lactam. In the second step, the imidate is treated with ammonium chloride. The ammonia, a potent nucleophile, attacks the electrophilic carbon of the imidate, leading to the displacement of the methoxy group and the formation of the desired cyclic amidine. The final product is isolated as its hydrochloride salt.
Caption: Reaction mechanism for the synthesis from 2-pyrrolidinone.
Experimental Protocol
Materials:
-
2-Pyrrolidinone
-
Dimethyl sulfate
-
Ammonium chloride
-
Toluene
-
Methanol
-
Isopropyl alcohol
Procedure:
-
Methylation: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 2-pyrrolidinone and toluene.
-
Cool the mixture to 0-5 °C.
-
Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Amination: In a separate vessel, prepare a solution of ammonium chloride in methanol.
-
Cool the methanolic ammonium chloride solution to 0-5 °C.
-
Slowly add the previously prepared 2-methoxy-1-pyrroline solution to the ammonium chloride solution, maintaining the temperature below 15 °C.
-
After the addition, stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and toluene.
-
To the resulting residue, add isopropyl alcohol and stir for 1-2 hours.
-
Filter the solid product and wash with cold isopropyl alcohol.
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound.
Table 1: Reagent Quantities and Expected Yield
| Reagent | Molar Equiv. | Quantity |
| 2-Pyrrolidinone | 1.0 | (Specify amount) |
| Dimethyl Sulfate | 1.1 | (Calculate based on 2-pyrrolidinone) |
| Ammonium Chloride | 1.2 | (Calculate based on 2-pyrrolidinone) |
| Expected Yield | 75-85% |
Synthesis Route II: From 4-Chlorobutanenitrile
This alternative route utilizes a one-pot cyclization reaction and is also a viable method for the synthesis of this compound.
Reaction Mechanism
This synthesis involves the reaction of 4-chlorobutanenitrile with ammonia. The reaction proceeds via an initial nucleophilic substitution of the chloride by ammonia to form 4-aminobutanenitrile. This intermediate then undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon. The resulting cyclic imine tautomerizes to the more stable amidine, which is then protonated by hydrochloric acid (formed in situ or added) to give the final hydrochloride salt.
Caption: Reaction pathway starting from 4-chlorobutanenitrile.
Experimental Protocol
Materials:
-
4-Chlorobutanenitrile
-
Ammonia (in methanol or as a gas)
-
Methanol
-
Hydrochloric acid (if not generated in situ)
Procedure:
-
In a high-pressure reactor (e.g., a Parr autoclave), charge a solution of 4-chlorobutanenitrile in methanol.
-
Cool the reactor and introduce a molar excess of ammonia.
-
Seal the reactor and heat the mixture to 80-100 °C. The pressure will increase due to the heating and the presence of ammonia.
-
Maintain the reaction at this temperature for 24-48 hours, with continuous stirring.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
If the hydrochloride salt has not fully precipitated, dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid in an organic solvent (e.g., diethyl ether or isopropanol) to precipitate the product.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain this compound.
Table 2: Reagent Quantities and Reaction Conditions
| Reagent/Parameter | Value |
| 4-Chlorobutanenitrile | 1.0 molar equivalent |
| Ammonia | 5-10 molar equivalents |
| Temperature | 80-100 °C |
| Reaction Time | 24-48 hours |
| Expected Yield | 60-70% |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To compare with the literature value (173 °C).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
Dimethyl sulfate (Route I) is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ammonia (Route II) is a corrosive and toxic gas. The reaction should be carried out in a high-pressure reactor in a well-ventilated area.
-
4-Chlorobutanenitrile (Route II) is a toxic compound. Avoid inhalation and skin contact.
-
Standard laboratory safety practices should be followed at all times, including the use of PPE.
Conclusion
The synthesis of this compound can be reliably achieved through the two detailed protocols presented. The choice of route may depend on the availability of starting materials, scale of the reaction, and equipment. The 2-pyrrolidinone route is generally preferred for its milder conditions and higher yields. Adherence to the detailed procedures and safety precautions outlined in this guide will enable researchers to successfully synthesize this important pharmaceutical intermediate.
References
The Versatile Building Block: Application Notes for 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride in Synthetic Chemistry
Introduction: Unveiling the Potential of a Cyclic Amidine
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, also known by synonyms such as 2-iminopyrrolidine hydrochloride, is a versatile heterocyclic building block of significant interest to the pharmaceutical and chemical research communities.[1][2] Its structure features a five-membered pyrrolidine ring with a cyclic amidine functionality, which imparts unique reactivity. This hydrochloride salt is a stable, solid form of the reactive 2-iminopyrrolidine base, making it a convenient and widely used intermediate in the synthesis of complex nitrogen-containing molecules.
The core value of this reagent lies in its nucleophilic character. The exocyclic amine and the endocyclic imine nitrogen atoms can participate in various chemical transformations, making it a valuable synthon for the construction of substituted pyrrolidines and other heterocyclic systems.[3][4] Its most prominent application to date is as a key intermediate in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. Tipiracil is a component of the oral anticancer drug Lonsurf® (trifluridine/tipiracil), where it enhances the bioavailability of the cytotoxic agent trifluridine.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will delve into its physicochemical properties, explore its reactivity with various electrophiles, and provide detailed, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties and Characterization
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 7544-75-4 | [5] |
| Molecular Formula | C₄H₉ClN₂ | [5] |
| Molecular Weight | 120.58 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 173 °C | |
| Solubility | Soluble in water and methanol. | |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). |
Spectroscopic Characterization:
-
¹H NMR: Resonances corresponding to the two methylene groups of the pyrrolidine ring and exchangeable protons of the amine and ammonium groups.
-
¹³C NMR: Peaks representing the two distinct methylene carbons and the amidine carbon.
-
IR Spectroscopy: Characteristic absorptions for N-H stretching, C=N stretching of the imine, and C-N stretching.
Researchers should always obtain a certificate of analysis and perform their own characterization to confirm the identity and purity of the starting material before use.
Core Application: Synthesis of Tipiracil
The most well-documented and industrially significant application of this compound is the synthesis of Tipiracil. The key transformation is a nucleophilic substitution reaction with 5-chloro-6-(chloromethyl)uracil.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic attack of the deprotonated 2-iminopyrrolidine on the electrophilic chloromethyl group of the uracil derivative. The amidine is a strong nucleophile, and the reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.
Detailed Experimental Protocol for Tipiracil Synthesis
This protocol is a composite of methodologies described in the patent literature, providing a robust procedure for laboratory-scale synthesis.[6][7]
Materials:
-
This compound (1.3 eq)
-
5-Chloro-6-(chloromethyl)uracil (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq) or Sodium Ethoxide (NaOEt)
-
Methanol (Anhydrous)
-
Deionized Water
-
Hydrochloric Acid (1N)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (e.g., 79.9 g, 0.66 mol) in anhydrous methanol (1000 mL).
-
Basification: To the stirred suspension at room temperature (25-30°C), add DBU (e.g., 194.9 g, 1.28 mol) dropwise.
-
Addition of Electrophile: Add 5-chloro-6-(chloromethyl)uracil (e.g., 100 g, 0.51 mol) to the reaction mixture.
-
Reaction: Heat the suspension to 60-65°C and maintain stirring for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Tipiracil Free Base: Cool the reaction mixture to room temperature and stir for an additional 2-3 hours to allow for complete precipitation. Filter the solid product, wash with methanol (300 mL), and dry under reduced pressure at 45-50°C to obtain crude Tipiracil.
-
Purification and Salt Formation: Suspend the crude Tipiracil (e.g., 90 g) in deionized water (900 mL) at room temperature. The crude product can be further purified at this stage if necessary.
-
Acidification: To form the hydrochloride salt, dissolve the purified Tipiracil free base in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid.
-
Final Isolation: Isolate the precipitated Tipiracil hydrochloride by filtration, wash with a suitable solvent like ethanol, and dry under vacuum.
Expected Yield: High yields are typically reported for this reaction, often exceeding 80-90% after purification.
Exploring Broader Synthetic Utility: Reactions with Other Electrophiles
The nucleophilic nature of 2-iminopyrrolidine extends its utility beyond the synthesis of Tipiracil. While specific, peer-reviewed examples for the parent compound are sparse, its reactivity can be confidently predicted based on the well-established chemistry of amines and amidines.
N-Alkylation Reactions
Similar to other amines, 2-iminopyrrolidine is expected to react with alkyl halides in an Sₙ2 fashion to yield N-alkylated products. The reaction would likely require a base to deprotonate the hydrochloride salt and the subsequent iminium ion intermediate.
N-Acylation Reactions
Acyl chlorides and anhydrides are highly reactive electrophiles that will readily acylate 2-iminopyrrolidine to form N-acyl-2-iminopyrrolidines. These reactions are typically rapid and exothermic. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.
Condensation with Carbonyl Compounds
2-Iminopyrrolidine can react with aldehydes and ketones to form new C-N bonds. The initial nucleophilic addition would form a hemiaminal-like intermediate, which could then undergo dehydration to form a substituted imine. This reactivity opens avenues for its use in multicomponent reactions, such as the Ugi reaction, to rapidly build molecular complexity.[3][8][9]
Conclusion and Future Outlook
This compound is a commercially available and highly valuable building block for synthetic chemistry. Its utility is firmly established in the pharmaceutical industry through its role in the synthesis of Tipiracil. The inherent nucleophilicity of its cyclic amidine structure suggests a much broader range of potential applications in the construction of diverse heterocyclic scaffolds. Further exploration of its reactivity with a wider array of electrophiles and its incorporation into novel multicomponent reactions will undoubtedly lead to the discovery of new bioactive molecules and functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this versatile reagent.
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Automated, Accelerated Nanoscale Synthesis of Iminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1stsci.com [1stsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated, Accelerated Nanoscale Synthesis of Iminopyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride in Modern Medicinal Chemistry
This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (also known as 2-amino-1-pyrroline hydrochloride). This versatile cyclic amine is a pivotal building block for constructing complex heterocyclic scaffolds that are prevalent in a wide array of biologically active molecules. We will explore its significance, key synthetic transformations, and provide a detailed protocol for a representative reaction, underscoring the causality behind the experimental design.
Introduction: Understanding the Core Reagent
This compound is a stable salt of a cyclic imine. Its structure, featuring a reactive nucleophilic amine and an electrophilic imine carbon, makes it an exceptionally valuable synthon in heterocyclic chemistry.[1][2] This dual reactivity is the cornerstone of its utility, allowing for facile construction of fused ring systems.
The hydrochloride salt form enhances the compound's stability and shelf-life, making it a reliable starting material in multi-step syntheses.[3] Before use in reactions requiring the free base, it is typically neutralized in situ.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7544-75-4 | [4][5] |
| Molecular Formula | C₄H₉ClN₂ | [4][5] |
| Molecular Weight | 120.58 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 171-175 °C | [3][4] |
| Solubility | Soluble in water and polar protic solvents like ethanol. |
Core Application: Synthesis of the 7-Deazapurine Scaffold
The most prominent application of this compound is in the synthesis of the pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold.[6] This heterocyclic system is a bioisostere of purine and is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, particularly kinase inhibitors used in oncology.
The general synthetic strategy involves a condensation reaction between the 2-amino-1-pyrroline free base and a suitably substituted pyrimidine precursor. The inherent reactivity of the starting material allows for the regioselective formation of the fused pyrrole ring.
Logical Workflow for Drug Discovery
The following diagram illustrates the typical workflow from the starting material to the development of potential therapeutic agents.
Caption: Workflow from starting material to drug candidate.
Key Synthetic Transformations and Mechanistic Rationale
The primary reaction is a nucleophilic addition-elimination sequence. Let's consider the reaction with a 4-chloro-5-formylpyrimidine as a representative example.
-
Neutralization (Activation): A non-nucleophilic base (e.g., triethylamine) is added to neutralize the hydrochloride salt, liberating the more reactive free base of 2-amino-1-pyrroline. This step is critical as the protonated amine is not sufficiently nucleophilic to initiate the reaction.
-
Nucleophilic Attack: The exocyclic amine of the free base acts as a nucleophile, attacking the electron-deficient aldehyde carbon of the pyrimidine. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate readily loses a molecule of water to form an imine (Schiff base).
-
Intramolecular Cyclization (Annulation): The endocyclic nitrogen of the pyrroline ring then attacks the carbon atom at the 4-position of the pyrimidine ring, displacing the chloride leaving group. This is an intramolecular nucleophilic aromatic substitution (SNAr) reaction.
-
Aromatization: A final proton transfer or oxidation step results in the formation of the stable, aromatic pyrrolo[2,3-d]pyrimidine ring system.
Reaction Pathway Diagram
Caption: Key steps in pyrrolo[2,3-d]pyrimidine synthesis.
Experimental Protocol: Synthesis of a Model Pyrrolo[2,3-d]pyrimidine
This protocol describes a general procedure for the synthesis of a 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative, a common core structure.
Objective: To synthesize a model pyrrolo[2,3-d]pyrimidine via condensation and cyclization of this compound with 4-chloro-5-cyano-2-methylthiopyrimidine.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS), which will show the disappearance of starting materials and the appearance of a new product with characteristic signals for the fused aromatic system.
Materials & Equipment
-
Reagents:
-
This compound
-
4-chloro-5-cyano-2-methylthiopyrimidine
-
Triethylamine (Et₃N), anhydrous
-
n-Butanol (BuOH), anhydrous
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Step-by-Step Procedure
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture, ensuring a clean reaction profile.
-
-
Reagent Addition: To the flask, add this compound (1.0 eq), 4-chloro-5-cyano-2-methylthiopyrimidine (1.05 eq), and anhydrous n-butanol (approx. 0.1 M concentration).
-
Rationale: n-Butanol is a high-boiling polar solvent suitable for facilitating the reaction at elevated temperatures. A slight excess of the pyrimidine can help drive the reaction to completion.
-
-
Base Addition: Begin stirring the suspension and add anhydrous triethylamine (2.5 eq) dropwise via syringe.
-
Rationale: Triethylamine acts as a base to neutralize the HCl salt of the starting amine (forming triethylammonium chloride) and to scavenge the HCl generated during the subsequent cyclization step. An excess is used to ensure complete neutralization and drive the equilibrium forward.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 117 °C for n-butanol) and maintain for 12-24 hours.
-
Rationale: The high temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular SNAr reaction.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of a new, more polar spot and the disappearance of the starting pyrimidine should be observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Isolation: Filter the solid precipitate and wash it with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Rationale: The product is often a solid that precipitates upon cooling. Washing with a non-solvent or a poor solvent removes residual starting materials and by-products like triethylammonium chloride.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: Dry the final product under vacuum and characterize by NMR and Mass Spectrometry to confirm its identity and purity.
Broader Applications and Future Outlook
While the synthesis of 7-deazapurines is a major application, the unique structure of this compound also makes it a valuable intermediate for other heterocyclic systems.[7][8][9] Its utility has been explored in:
-
Neurological Drug Development: It serves as a precursor for compounds targeting various CNS receptors.[1]
-
Metabolic Research: The compound is used in studies related to amino acid metabolism.[2]
-
Development of Novel Antibacterial Agents: The pyrroline core is a feature in some natural products with antimicrobial activity.[7]
The continued exploration of this versatile building block is expected to yield novel scaffolds for tackling diverse therapeutic challenges, from oncology to infectious diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 7544-75-4 | FD142390 [biosynth.com]
- 5. This compound 7544-75-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Versatile Building Block: Experimental Protocols and Applications of 2-Amino-1-Pyrroline Hydrochloride
An In-Depth Guide for Researchers in Organic Synthesis and Drug Discovery
Authored by a Senior Application Scientist
Introduction
2-Amino-1-pyrroline hydrochloride, a cyclic amidine, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a nucleophilic amino group with a reactive imine moiety within a five-membered ring, render it a potent synthon for the construction of a diverse array of nitrogen-containing heterocycles. This guide provides a comprehensive overview of the experimental protocols involving 2-amino-1-pyrroline hydrochloride, with a focus on its application in the synthesis of bioactive molecules and pharmaceutical intermediates. We will delve into the practical aspects of handling this reagent, detailed step-by-step reaction procedures, and the mechanistic rationale behind these transformations, empowering researchers to effectively utilize this compound in their synthetic endeavors.
Chemical and Physical Properties
2-Amino-1-pyrroline hydrochloride (CAS No: 7544-75-4) is a white to off-white crystalline solid. It is soluble in water and polar organic solvents such as methanol and ethanol. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.
| Property | Value |
| Molecular Formula | C₄H₉ClN₂ |
| Molecular Weight | 120.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 171-175 °C |
| Solubility | Soluble in water, methanol, ethanol |
Health and Safety Considerations
As with any chemical reagent, proper handling of 2-amino-1-pyrroline hydrochloride is crucial to ensure laboratory safety. The following guidelines should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
While 2-amino-1-pyrroline hydrochloride is not considered highly toxic, it may cause skin and eye irritation upon contact. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Core Reactivity and Mechanistic Principles
The reactivity of 2-amino-1-pyrroline is dictated by the presence of the endocyclic imine and the exocyclic amino group. The lone pair of electrons on the exocyclic nitrogen atom can participate in resonance, increasing the nucleophilicity of the ring nitrogen. This dual nucleophilicity allows for a range of reactions with various electrophiles.
The hydrochloride salt is typically neutralized in situ using a suitable base to generate the more reactive free base before its reaction with electrophiles. The choice of base and solvent is critical and can influence the regioselectivity of the reaction.
Experimental Protocols
Protocol 1: Synthesis of Tipiracil - A Thymidine Phosphorylase Inhibitor
This protocol details the synthesis of Tipiracil, a key component of the anticancer drug trifluridine/tipiracil (Lonsurf®), where 2-amino-1-pyrroline hydrochloride serves as a crucial building block.[1]
Reaction Scheme:
Materials:
-
5-(chloromethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
-
2-Amino-1-pyrroline hydrochloride
-
Sodium ethoxide
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Glacial acetic acid
-
Hydrochloric acid (1N)
-
Acetone
Procedure:
-
Reaction Setup: To a stirred suspension of 5-(chloromethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione (1.0 eq) in anhydrous DMF (10 volumes), add 2-amino-1-pyrroline hydrochloride (2.0 eq).
-
Base Addition: Carefully add sodium ethoxide (3.0 eq) portion-wise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Add deionized water (3 volumes) to the filtrate.
-
Adjust the pH of the solution to ~7 with glacial acetic acid to precipitate the crude Tipiracil free base.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of 1N hydrochloric acid at 60 °C.
-
Treat with activated carbon and stir for 30 minutes at 60 °C.
-
Filter the hot solution through a bed of celite and wash with hot water.
-
Cool the filtrate to 0-5 °C and add acetone (6 volumes) dropwise with stirring.
-
Stir the resulting slurry at 0-5 °C for 2 hours.
-
Filter the crystalline product, wash with a cold mixture of acetone and water (6:1), and dry under vacuum at 50 °C to afford pure Tipiracil hydrochloride.
-
Causality of Experimental Choices:
-
Excess of 2-Amino-1-pyrroline hydrochloride: Using a two-fold excess of the amine ensures the complete consumption of the electrophilic chloromethyl pyrimidinedione.
-
Sodium Ethoxide as Base: Sodium ethoxide is a strong base required to neutralize the hydrochloride salt of the starting material and to facilitate the nucleophilic substitution reaction.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
pH Adjustment: Adjusting the pH to 7 during work-up ensures the precipitation of the less soluble free base, separating it from water-soluble impurities.
-
Recrystallization: The final purification by crystallization from an aqueous acetone mixture provides the hydrochloride salt in high purity.
Protocol 2: General Procedure for N-Acylation
This protocol provides a general method for the acylation of 2-amino-1-pyrroline, a common transformation to introduce various functional groups.
Materials:
-
2-Amino-1-pyrroline hydrochloride
-
Acylating agent (e.g., acid chloride, anhydride)
-
Triethylamine (or other non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Suspend 2-amino-1-pyrroline hydrochloride (1.0 eq) in anhydrous DCM or THF (10-20 volumes).
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 15-30 minutes.
-
Acylating Agent Addition: Slowly add the acylating agent (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Causality of Experimental Choices:
-
Triethylamine: A slight excess of triethylamine is used to neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation reaction.
-
Low Temperature Addition: The addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
-
Aqueous Work-up: The sodium bicarbonate wash removes any unreacted acylating agent and acidic byproducts.
Applications in Bioactive Molecule Synthesis
Beyond Tipiracil, 2-amino-1-pyrroline hydrochloride is a precursor to a variety of other bioactive molecules. Its ability to participate in diverse chemical transformations makes it a valuable tool in drug discovery.[2] For instance, it is used in the synthesis of potent and selective inhibitors of human inducible nitric oxide synthase (iNOS), which have potential therapeutic applications in inflammatory diseases.[1]
Conclusion
2-Amino-1-pyrroline hydrochloride is a readily accessible and highly useful synthetic intermediate. The protocols outlined in this guide demonstrate its utility in the synthesis of complex and biologically relevant molecules. By understanding its reactivity and following these detailed experimental procedures, researchers can confidently employ this versatile building block to advance their synthetic and medicinal chemistry programs.
References
Application Notes and Protocols for the Derivatization of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
3,4-Dihydro-2H-pyrrol-5-amine, also known as 2-amino-1-pyrroline, is a versatile cyclic amidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine and a cyclic imine, presents a unique opportunity for diversification, enabling the synthesis of a wide array of heterocyclic compounds.[1] The pyrrolidine and pyrroline motifs are core components of numerous natural products and FDA-approved drugs, valued for their ability to impart favorable physicochemical properties, such as improved solubility and protein binding affinity.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the derivatization of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, a common commercially available salt form.[3][4][5]
A central challenge in the chemistry of this scaffold is the management of regioselectivity. The molecule exists in tautomeric forms, presenting two primary nucleophilic sites: the exocyclic primary amine and the endocyclic imine nitrogen. The choice of reagents, catalysts, and reaction conditions can selectively target one site over the other, leading to distinct product classes. This document will elucidate the principles behind achieving such selectivity.
Handling of this compound
The hydrochloride salt is stable and easy to handle. However, for most derivatization reactions targeting the amine or imine nitrogen, the free base form is required. This is typically achieved by in situ neutralization using a suitable base. The choice of base is critical and depends on the specific reaction conditions.
-
For reactions sensitive to aqueous workups: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They act as both a neutralizing agent and an acid scavenger.
-
For reactions in protic solvents or under heterogeneous conditions: Inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be employed.[6][7]
A general pre-reaction procedure involves suspending the hydrochloride salt in an appropriate aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) and adding at least one equivalent of the base, followed by a brief stirring period before the addition of the electrophile.
Derivatization Strategies and Protocols
N-Acylation: Synthesis of N-Acyl-3,4-dihydro-2H-pyrrol-5-amines
N-acylation is a fundamental transformation that introduces an amide functionality, a key pharmacophore in many drugs. This reaction typically proceeds at the more nucleophilic exocyclic primary amine.
Causality Behind Experimental Choices: The reaction is typically run at low temperatures (0 °C to room temperature) to control the exothermicity of the reaction between the acyl chloride and the amine. Triethylamine is used in excess (2.0-2.2 equivalents) to both neutralize the hydrochloride salt and scavenge the HCl generated during the acylation reaction, driving the reaction to completion.[8][9]
Protocol 1: N-Acylation with Acyl Chlorides
-
Reaction Setup: Suspend this compound (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise with stirring. Allow the mixture to stir for 15-20 minutes.
-
Acylating Agent Addition: Dissolve the desired acyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acyl Chloride | Product | Typical Yield |
| 1 | Acetyl chloride | N-(3,4-dihydro-2H-pyrrol-5-yl)acetamide | 85-95% |
| 2 | Benzoyl chloride | N-(3,4-dihydro-2H-pyrrol-5-yl)benzamide | 80-90% |
| 3 | 4-Chlorobenzoyl chloride | 4-Chloro-N-(3,4-dihydro-2H-pyrrol-5-yl)benzamide | 80-90% |
| 4 | Cyclopropanecarbonyl chloride | N-(3,4-dihydro-2H-pyrrol-5-yl)cyclopropanecarboxamide | 75-85% |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of 3,4-Dihydro-2H-pyrrol-5-amine HCl.
N-Alkylation: Reductive Amination and Direct Alkylation
N-alkylation provides access to secondary and tertiary amines, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
This powerful method involves the reaction of the primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding secondary amine. This one-pot procedure is highly efficient and avoids the over-alkylation often seen with alkyl halides.[10][11]
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It does not readily reduce the starting aldehyde or ketone but efficiently reduces the intermediate iminium ion. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion.
Protocol 2: Reductive Amination with Aldehydes/Ketones
-
Reaction Setup: Suspend this compound (1.0 eq.) in 1,2-dichloroethane (DCE) or THF (0.2 M).
-
Neutralization: Add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.2 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Direct alkylation with reactive alkyl halides can be an effective method, but it carries the risk of over-alkylation to form quaternary ammonium salts. This method is most suitable for producing tertiary amines from a secondary amine precursor or when using a large excess of the starting amine. The reaction regioselectivity can be complex. While the exocyclic amine is generally more nucleophilic, under certain conditions, alkylation can occur at the endocyclic nitrogen.
Causality Behind Experimental Choices: A non-nucleophilic base like potassium carbonate is used to neutralize the generated acid without competing in the alkylation reaction. A polar aprotic solvent like DMF or ACN is used to facilitate the Sₙ2 reaction.
Protocol 3: Direct N-Alkylation
-
Reaction Setup: Combine this compound (1.0 eq.) and potassium carbonate (K₂CO₃) (2.5 eq.) in anhydrous DMF or ACN (0.2 M).
-
Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) to the suspension.
-
Reaction Progression: Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Visualization: Reductive Amination Pathway
Caption: The reaction pathway of reductive amination.
Synthesis of Urea and Thiourea Derivatives
Ureas and thioureas are important functional groups in medicinal chemistry, known for their hydrogen bonding capabilities.[12][13] They are readily synthesized by reacting the primary amine of 2-amino-1-pyrroline with isocyanates or isothiocyanates, respectively.
Causality Behind Experimental Choices: These reactions are typically rapid and proceed without the need for a catalyst. A slight excess of the isocyanate or isothiocyanate can be used to ensure full conversion of the amine. The reaction is performed in an aprotic solvent to prevent reaction of the isocyanate with the solvent.
Protocol 4: Urea and Thiourea Formation
-
Reaction Setup: Suspend this compound (1.0 eq.) in anhydrous THF or DCM (0.2 M).
-
Neutralization: Add triethylamine (1.2 eq.) and stir for 15 minutes at room temperature.
-
Reagent Addition: Add the desired isocyanate or isothiocyanate (1.05 eq.) dropwise at room temperature.
-
Reaction Progression: Stir the mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography or recrystallization.
Construction of Fused Heterocyclic Systems: Pyrrolo[2,3-d]pyrimidines
The 2-amino-1-pyrroline scaffold is an excellent precursor for building more complex, fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are known as 7-deazapurines and exhibit a wide range of biological activities, including anticancer properties.[6] The general strategy involves a condensation reaction between the amidine functionality and a 1,3-dicarbonyl compound or its equivalent.
Causality Behind Experimental Choices: The reaction is a cyclocondensation, which is often promoted by heat. A high-boiling point solvent like ethanol or n-butanol is typically used. A base like potassium carbonate is used to facilitate the reaction, which may involve deprotonation steps.
Protocol 5: Synthesis of a Tetrahydro-pyrrolo[2,3-d]pyrimidine
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate) (1.1 eq.), and potassium carbonate (2.0 eq.) in ethanol (0.3 M).
-
Reaction Progression: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product may precipitate. If so, collect it by filtration and wash with a cold solvent.
-
Purification: If no solid precipitates, purify the residue by flash column chromatography on silica gel to yield the desired pyrrolo[2,3-d]pyrimidine derivative.
Visualization: Pyrrolo[2,3-d]pyrimidine Synthesis
Caption: General scheme for pyrrolo[2,3-d]pyrimidine synthesis.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. The derivatization methods outlined in this guide—N-acylation, N-alkylation, urea/thiourea formation, and construction of fused pyrimidine systems—provide a robust toolkit for medicinal chemists and drug discovery scientists. Understanding the tautomeric nature of this scaffold and the principles of regioselective control is paramount to successfully harnessing its synthetic potential. The protocols provided herein serve as a practical starting point for the exploration of this privileged scaffold in the development of novel therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. enamine.net [enamine.net]
- 3. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. Pyrrolidine synthesis [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: The Strategic Role of Intermediates in Pharmaceutical Synthesis
Date: January 6, 2026
For: Researchers, Scientists, and Drug Development Professionals
Foundational Concepts: The Strategic Position of Pharmaceutical Intermediates
In the intricate multi-step process of drug manufacturing, pharmaceutical intermediates are the crucial chemical compounds formed during the synthesis of an Active Pharmaceutical Ingredient (API).[1][2] They are distinct from raw materials and the final API, representing the transitional stages in the synthetic pathway.[][4] Think of them not merely as stepping stones, but as strategic checkpoints that offer critical advantages in the overall manufacturing process.[5] The quality, purity, and stability of these intermediates directly and significantly impact the efficacy, safety, and regulatory compliance of the final drug product.[6][7]
The strategic importance of designing a synthesis around stable, isolatable intermediates cannot be overstated. This approach offers several key advantages:
-
Quality Control & Purity Enhancement : It is often more efficient and economical to identify and remove impurities at an intermediate stage rather than from the complex final API.[] This stepwise purification ensures a cleaner impurity profile in the final product, which is paramount for patient safety and regulatory approval.[][7]
-
Process Simplification & Scalability : Breaking down a complex synthesis into manageable stages allows for the optimization of each step, improving yield, safety, and reproducibility.[1] This modularity is essential for scaling production from laboratory batches to commercial manufacturing.[8]
-
Supply Chain Flexibility : Well-defined intermediates can be produced and stored, creating a more resilient and flexible supply chain.[] This de-risks the manufacturing process from potential disruptions in the availability of starting materials.
The following workflow illustrates the pivotal position of intermediates in the pharmaceutical manufacturing pipeline.
Figure 1: Workflow of Pharmaceutical Manufacturing.
Case Study: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
Biaryl structures are common motifs in many pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for their synthesis due to its mild reaction conditions, high functional group tolerance, and the relatively low toxicity of its boron-based reagents.[9][10][11] This makes it a preferred method in pharmaceutical process development.[9]
This section provides a detailed protocol for the synthesis of a 2,5-diarylpyrazine, a heterocyclic intermediate valuable in the development of kinase inhibitors.[12]
Causality Behind Experimental Choices:
-
Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and commercially available catalyst effective for coupling various aryl halides.[12] For less reactive chlorides, more advanced catalysts featuring ligands like SPhos or XPhos might be employed to generate a highly active Pd(0) species.[11]
-
Base : Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to facilitate the crucial transmetalation step in the catalytic cycle without causing degradation of sensitive functional groups.[10][12]
-
Solvent System : A mixture of an organic solvent (like 1,4-Dioxane or Acetonitrile) and water is used. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base.[12][13]
-
Inert Atmosphere : The reaction is conducted under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.
Protocol 1: Conventional Heating Suzuki Coupling
This protocol details the synthesis of a 2,5-diarylpyrazine from 2,5-dichloropyrazine and an arylboronic acid.
Materials:
-
2,5-Dichloropyrazine (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Vessel Preparation : Ensure a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar is thoroughly dried and purged with an inert gas (e.g., Nitrogen).
-
Reagent Addition : To the flask, add 2,5-dichloropyrazine (1.0 eq), the arylboronic acid (2.2 eq), potassium carbonate (3.0 eq), and [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition : Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The typical concentration is 0.1 M with respect to the dichloropyrazine.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] The reaction is typically complete within 12-24 hours.[12]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and then brine.[12]
-
Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[13]
-
Purification : Purify the crude solid residue by column chromatography on silica gel to yield the pure 2,5-diarylpyrazine intermediate.[12]
Figure 2: Experimental Workflow for Suzuki Coupling.
Protocol for Quality Control & Validation
A protocol is only trustworthy if it is self-validating. For intermediate synthesis, this means having robust analytical methods to confirm identity, purity, and yield. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the workhorse techniques in the pharmaceutical industry for this purpose.[14][15]
Protocol 2: HPLC-MS for Purity and Identity Confirmation
This method provides rapid confirmation of the intermediate's molecular weight and assesses its purity.
Instrumentation & Conditions:
-
System : HPLC with Diode Array Detector (DAD) and Mass Spectrometer (MS).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : DAD (210-400 nm); MS (Positive Ion Electrospray).
Methodology:
-
Sample Prep : Dissolve a small amount of the purified intermediate (approx. 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).
-
Injection : Inject the sample onto the HPLC system.
-
Data Analysis :
-
Purity : Integrate the peak area of the main product peak from the DAD chromatogram and calculate the area percentage. A purity of >95% is typically desired.
-
Identity : Confirm the mass of the main peak corresponds to the expected [M+H]⁺ adduct for the synthesized intermediate.
-
Protocol 3: ¹H NMR for Structural Elucidation
NMR provides definitive structural information, confirming that the correct isomer has been formed.
Instrumentation & Conditions:
-
Spectrometer : 400 MHz NMR or higher.
-
Solvent : Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Standard : Tetramethylsilane (TMS) at 0 ppm.
Methodology:
-
Sample Prep : Dissolve 5-10 mg of the purified intermediate in ~0.7 mL of deuterated solvent in an NMR tube.
-
Acquisition : Acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis :
-
Chemical Shifts : Confirm the observed chemical shifts (ppm) for the aromatic and pyrazine protons match expected values.
-
Integration : Verify that the integration ratios of the different proton signals correspond to the number of protons in the structure.
-
Coupling Patterns : Analyze the splitting patterns (e.g., doublets, triplets) to confirm the connectivity of the atoms.
-
| Parameter | Expected Result (Example) | Purpose |
| HPLC Retention Time | 12.5 min | Confirms elution characteristic |
| HPLC Purity (Area %) | > 98% | Quantifies purity of the intermediate |
| Mass Spec (ESI+) | [M+H]⁺ = Expected MW + 1 | Confirms molecular weight |
| ¹H NMR Chemical Shift | δ 7.0-9.0 ppm | Confirms aromatic/heterocyclic structure |
| ¹H NMR Integration | Matches proton count | Validates molecular formula |
Process Safety & Scale-Up Considerations
Transitioning a synthesis from the laboratory to a pilot plant or manufacturing scale introduces significant safety and engineering challenges. A thorough Process Hazard Analysis (PHA) is critical.[16][17]
Key Safety Considerations:
-
Reagent Handling : Many reagents used in synthesis, such as Grignard reagents or pyrophoric catalysts, require specialized handling protocols to prevent fires or explosions.[18][19] All personnel must be trained on the specific risks and mitigation strategies.[16][20]
-
Thermal Safety : Exothermic reactions must be well-characterized using techniques like reaction calorimetry to understand the heat flow. This data is essential for designing adequate cooling systems to prevent thermal runaway.[18]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, is mandatory.[20][21] Emergency eyewash and shower stations must be readily accessible.[21]
-
Documentation : Material Safety Data Sheets (MSDS) for all chemicals must be available and reviewed before starting any work.[21]
Scale-Up Challenges:
-
Mixing and Mass Transfer : What works in a small flask may not work in a large reactor. Efficient stirring is crucial to maintain homogenous reaction conditions and prevent localized "hot spots."
-
Heat Transfer : As the volume of a reactor increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This must be accounted for in process design.
-
Impurity Profile : The impurity profile can change upon scale-up. New or previously undetected impurities may form, requiring adjustments to the purification protocol.
Conclusion
Pharmaceutical intermediates are far more than simple waypoints on the path to an API; they are foundational building blocks and strategic assets in drug development and manufacturing.[2][8] A well-designed synthesis that leverages stable, high-quality intermediates allows for a process that is safer, more efficient, scalable, and cost-effective.[22][23] The protocols and considerations outlined in this document provide a framework for the successful synthesis and validation of a key biaryl intermediate, emphasizing the blend of precise chemical execution and rigorous analytical oversight that defines modern pharmaceutical development.
References
- 1. The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine [sarex.com]
- 2. scllifesciences.com [scllifesciences.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. What Are Pharmaceutical Intermediates and their Role in API Production [chemoxpharma.com]
- 8. mahantlifescience.com [mahantlifescience.com]
- 9. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. From Hazard to Harmony: Achieving Process Safety in the Pharma Sector [wellkinetics.com.my]
- 17. sigma-hse.com [sigma-hse.com]
- 18. researchgate.net [researchgate.net]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. ENSURING OPERATIONAL SAFETY IN THE PHARMACEUTICAL INDUSTRY: KEY PRACTICES FOR PROCESS MACHINES [tientuan.com.vn]
- 21. moravek.com [moravek.com]
- 22. Difference between API and Pharmaceutical Intermediates [pyglifesciences.com]
- 23. The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing: Powering Innovation & Quality - APIFDF Analytics [apifdf.com]
Application Note: Large-Scale Production Methods for 2-Amino-1-Pyrroline Hydrochloride
An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Amino-1-Pyrroline Hydrochloride.
Introduction
2-Amino-1-pyrroline hydrochloride, also known as 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, is a critical heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is a precursor to a range of bioactive molecules, including agents targeting the central nervous system and anticonvulsant drugs.[1][3] Notably, it is a key intermediate in the synthesis of 2-iminopyrrolidine derivatives such as Tipiracil, a thymidine phosphorylase inhibitor utilized in cancer therapy.[4]
This document provides a comprehensive guide to the large-scale synthesis of 2-Amino-1-Pyrroline Hydrochloride. It is designed for researchers and process chemists, offering detailed protocols, an examination of critical process parameters, and insights into ensuring the production of a high-purity, scalable final product. We will focus on a robust and industrially relevant synthesis route commencing from 4-chlorobutanenitrile.
Physicochemical Properties:
-
Appearance: White to off-white crystalline solid[1]
-
Molecular Formula: C₄H₉ClN₂[1]
-
Molecular Weight: 120.58 g/mol [5]
-
Melting Point: 171 - 175 °C[5]
-
Solubility: Soluble in polar solvents such as water and ethanol[1]
-
Stability: Hygroscopic; store in a cool, dry, well-ventilated area away from moisture and strong oxidizing agents[1]
Primary Synthesis Route: Ammonolysis-Cyclization of 4-Chlorobutanenitrile
This method is one of the most direct and scalable approaches for producing 2-Amino-1-Pyrroline Hydrochloride. The core of this process involves the reaction of 4-chlorobutanenitrile with ammonia in an alcoholic solvent under pressure. The reaction proceeds via an initial nucleophilic substitution of the chloride by ammonia, followed by an intramolecular cyclization to form the iminopyrrolidine, which is then isolated as its stable hydrochloride salt.
Overall Reaction Scheme
The synthesis is a one-pot reaction where 4-chlorobutanenitrile is converted directly to the target compound.
Caption: High-level workflow for the synthesis of 2-Amino-1-Pyrroline HCl.
Detailed Experimental Protocol
This protocol is adapted for a laboratory scale that is transferable to a pilot plant setting. All operations involving ammonia and high-pressure equipment must be conducted in a certified fume hood by trained personnel.
Materials and Equipment:
-
Parr Autoclave or equivalent high-pressure reactor system
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Reagents and Quantities:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 4-Chlorobutanenitrile | 628-20-6 | 103.54 | 60.0 g | 1.0 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 80 mL | - |
| Ammonia (gas) | 7664-41-7 | 17.03 | Saturate | Excess |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | As needed for washing | - |
Step-by-Step Procedure:
-
Preparation of Ammoniacal Ethanol: In a 250 mL flask equipped with a gas dispersion tube, cool 80 mL of anhydrous ethanol to -78 °C using a dry ice/acetone bath.[6] Bubble anhydrous ammonia gas through the cold ethanol for approximately 45 minutes, or until the solution is saturated. The mass of the solution should be monitored to confirm ammonia uptake.
-
Scientist's Note: Performing this step at low temperature is critical to maximize the concentration of ammonia in the ethanol, which drives the reaction forward and minimizes side reactions. Anhydrous conditions are preferable to prevent hydrolysis of the nitrile group.
-
-
Reactor Charging: Carefully transfer the cold, saturated ammoniacal ethanol solution to a Parr autoclave. To this solution, add 60.0 g (0.58 mol) of 4-chlorobutanenitrile.[6]
-
Safety First: The reactor should be sealed immediately to prevent the loss of ammonia. Ensure all fittings are rated for the expected pressure and temperature.
-
-
Reaction Execution: Seal the autoclave and heat the reaction mixture. While the source material does not specify temperature and pressure, typical conditions for such ammonolysis reactions are in the range of 80-120 °C, which will generate pressures of 10-20 bar. The reaction should be stirred and monitored for a period of 12-24 hours.
-
Process Insight: The reaction is self-pressurizing due to the heating of the volatile ammonia and ethanol. The progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them via GC-MS or TLC to check for the disappearance of the starting material.
-
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. Vent any excess pressure safely in a fume hood. Transfer the reaction mixture to a round-bottom flask.[6]
-
Trustworthiness Check: The crude product exists as a mixture of the desired product and ammonium chloride. The subsequent steps are designed to isolate the organic salt.
-
-
Solvent Removal: Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator. This will yield a semi-solid or solid residue.[6]
-
Purification: Wash the resulting yellow solid with anhydrous diethyl ether. This step is crucial for removing any non-polar organic impurities. Perform the washing several times.[6]
-
Expert Tip: Diethyl ether is an excellent choice for this wash as the hydrochloride salt product is insoluble in it, while unreacted starting material and organic byproducts will be washed away.
-
-
Drying: Dry the off-white solid product under a high vacuum to remove all residual solvent. The expected yield for this process is approximately 40%.[6]
Quality Control and Characterization
To ensure the final product meets the required specifications for pharmaceutical applications, the following analytical tests should be performed.
| Analysis Method | Parameter | Expected Result |
| HPLC | Purity | ≥98%[5] |
| ¹H NMR | Structure Confirmation | Spectrum consistent with 2-Amino-1-Pyrroline HCl |
| FT-IR | Functional Groups | Peaks corresponding to N-H, C=N, C-H bonds |
| Melting Point | Identity & Purity | Sharp range, e.g., 171-175 °C[5] |
Alternative Synthesis Routes
While the ammonolysis of 4-chlorobutanenitrile is a primary method, other routes exist and may be suitable depending on available starting materials and equipment.
-
Reduction of 2-Nitropyridines: This involves the reduction of a substituted pyridine followed by protonation under acidic conditions to form the hydrochloride salt.[1] This method is versatile but can be more complex and costly on a large scale.
-
Acid-Catalyzed Cyclization of 1,2-Diamines: This general method can be used to form various heterocyclic compounds.[1] The choice of the specific diamine precursor is critical to achieving the desired pyrroline structure.
-
From 5-Methoxy-3,4-dihydro-2H-pyrrole: This route involves the conversion of a pyrrole derivative, which can be an effective pathway if the starting material is readily available.[6]
Caption: Comparison of synthesis pathways for 2-Amino-1-Pyrroline HCl.
Safety and Handling
Handling 2-Amino-1-Pyrroline Hydrochloride and the reagents for its synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Ammonia: Anhydrous ammonia is a corrosive and toxic gas. All operations must be conducted in a well-ventilated fume hood.
-
High-Pressure Reactions: The use of an autoclave requires specialized training. Ensure the equipment is properly maintained and operated within its pressure and temperature limits.
-
Product Handling: The final product is an irritant.[1] Avoid contact with skin, eyes, and mucous membranes. In case of skin contact, wash with plenty of water.[4]
-
Storage: Store the product in a tightly sealed container in a cool, dry place, away from incompatible materials like strong bases or moisture-sensitive reagents.[1]
Conclusion
The synthesis of 2-Amino-1-Pyrroline Hydrochloride via the ammonolysis and cyclization of 4-chlorobutanenitrile represents a scalable and efficient method for large-scale production. By carefully controlling reaction parameters, particularly temperature, pressure, and reagent stoichiometry, a high-purity product suitable for pharmaceutical research and development can be reliably obtained. Adherence to rigorous safety protocols is paramount throughout the manufacturing process. The analytical methods outlined provide a framework for a robust quality control system, ensuring the final product is validated and trustworthy for its intended applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-1-pyrroline Hydrochloride - Safety Data Sheet [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-1-pyrroline Hydrochloride | 7544-75-4 | TCI EUROPE N.V. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Amino-1-pyrroline Hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of N-Heterocyclic Compounds
Introduction: The Central Role of Nitrogen Heterocycles in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, representing a significant portion of biologically active molecules and approved pharmaceuticals.[1][2][3] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that N-heterocycles are present in the majority of small-molecule drugs, a trend that has consistently increased over the past decades.[4][5] From the quinoline core in antimalarials like chloroquine to the pyrimidine motifs in kinase inhibitors like Imatinib, these structures are indispensable.[4] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets through hydrogen bonding, dipole interactions, and by serving as rigid, three-dimensional frameworks that mimic natural ligands.[2][4]
The immense therapeutic importance of N-heterocycles has driven extensive research into developing efficient and versatile synthetic strategies.[6] While classical methods have their place, the modern synthetic landscape is dominated by powerful techniques that offer superior control, efficiency, and access to molecular diversity. This guide provides an in-depth exploration of three cornerstone methodologies in the contemporary synthesis of N-heterocycles: Transition-Metal-Catalyzed Cyclizations, Pericyclic Reactions (specifically the Aza-Diels-Alder reaction), and Multicomponent Reactions (MCRs), with a focus on the Ugi reaction. For each, we will dissect the underlying mechanistic principles and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Transition-Metal-Catalyzed Synthesis: The Power of Palladium
Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, a critical step in the assembly of many N-heterocycles.[7][8] Palladium-catalyzed reactions, in particular, offer a mild and highly versatile toolkit for constructing complex ring systems from readily available precursors.[9][10] These reactions typically proceed through a well-defined catalytic cycle, allowing for rational optimization and broad substrate scope.
Causality: Understanding the Palladium Catalytic Cycle
The efficacy of palladium catalysts in C-N bond formation lies in their ability to cycle between different oxidation states (typically Pd(0) and Pd(II)), orchestrating the precise connection of molecular fragments. The canonical cycle for a cross-coupling reaction involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl or alkyl halide (R-X), inserting itself into the R-X bond to form a high-valent Pd(II) intermediate. This is the activation step.
-
Transmetalation or Amine Coordination/Deprotonation: For C-N coupling, an amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The new C-N bond is formed as the organic fragments are expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to restart the cycle.
This predictable mechanism allows chemists to fine-tune the reaction by modifying ligands, which modulate the catalyst's reactivity and stability, and by selecting appropriate bases and solvents.
Caption: Palladium catalytic cycle for C-N cross-coupling reactions.
Protocol: Modular Synthesis of a Dihydropyrazinone via Pd-Catalyzed Cyclization
This protocol describes the synthesis of a substituted dihydropyrazinone, a common core in bioactive molecules, using a modular palladium-catalyzed approach adapted from established methods.[9]
Objective: To synthesize 2-benzyl-3-methyl-1-tosyl-1,2,3,4-tetrahydropyrazin-5(6H)-one.
Materials:
-
N-Tosyl-1,2-diaminopropane
-
Propargyl carbonate derivative (e.g., tert-butyl (1-phenylprop-2-yn-1-yl) carbonate)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
PPh₃ (Triphenylphosphine)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask fitted with a condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: To the Schlenk flask, add N-Tosyl-1,2-diaminopropane (1.2 mmol, 1.2 eq).
-
Catalyst Preparation: In a separate vial, weigh [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%) and PPh₃ (0.1 mmol, 10 mol%). Add 5 mL of anhydrous dioxane to the Schlenk flask, followed by the catalyst and ligand.
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation. Add the propargyl carbonate (1.0 mmol, 1.0 eq) dissolved in 5 mL of anhydrous dioxane via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired dihydropyrazinone product.
Data Summary: Scope of Palladium-Catalyzed Piperazine Synthesis [9]
| Diamine Component | Propargyl Carbonate | Catalyst Loading (mol%) | Yield (%) |
| N-Tosyl-1,2-diaminoethane | tert-butyl (1-phenylprop-2-yn-1-yl) carbonate | 2.5 | 92 |
| N-Benzyl-1,2-diaminoethane | tert-butyl (1,3-diphenylprop-2-yn-1-yl) carbonate | 2.5 | 85 |
| N-Boc-1,2-diaminopropane | tert-butyl (1-(p-tolyl)prop-2-yn-1-yl) carbonate | 5.0 | 78 |
| 1,2-Diaminocyclohexane | tert-butyl (1-phenylprop-2-yn-1-yl) carbonate | 2.5 | 89 (as a mix of diastereomers) |
Cycloaddition Reactions: The Aza-Diels-Alder Pathway
Cycloaddition reactions are powerful for constructing cyclic systems in a single, highly stereocontrolled step.[11] The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings.[12][13][14] The hetero-Diels-Alder variant, where a heteroatom replaces one or more carbons in the diene or dienophile, is an exceptionally efficient route to heterocycles.[14] The Aza-Diels-Alder reaction, utilizing an imine as the dienophile, directly yields tetrahydropyridine derivatives, which are prevalent in natural products and pharmaceuticals.
Causality: HOMO-LUMO Interactions in the Aza-Diels-Alder Reaction
The reaction proceeds via a concerted mechanism where the 4 π-electrons of a conjugated diene and the 2 π-electrons of an imine (the dienophile) reorganize to form a six-membered ring. The feasibility and rate of the reaction are governed by frontier molecular orbital (FMO) theory. In a normal-electron-demand Aza-Diels-Alder, the reaction is facilitated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor imine.
Using electron-donating groups (e.g., -OR, -NR₂) on the diene raises its HOMO energy, while using electron-withdrawing groups (e.g., -Ts, -CO₂R) on the imine's nitrogen atom lowers its LUMO energy. This smaller HOMO-LUMO energy gap accelerates the reaction. Lewis acid catalysts are often employed as they coordinate to the imine's nitrogen, further lowering its LUMO energy and dramatically increasing the reaction rate and selectivity.
Caption: General workflow for a Lewis acid-catalyzed Aza-Diels-Alder reaction.
Protocol: Synthesis of a Substituted Tetrahydropyridinone
This protocol details the synthesis of a functionalized tetrahydropyridinone using an Aza-Diels-Alder reaction.
Objective: To synthesize Ethyl 4-phenyl-1-tosyl-1,2,3,4-tetrahydropyridine-2-carboxylate.
Materials:
-
N-Tosylbenzaldimine (formed in situ or pre-synthesized)
-
1-Ethoxy-1,3-butadiene (as a 90:10 mixture of E/Z isomers)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: Prepare a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Reagent Addition: To the flask, add anhydrous ZnCl₂ (0.2 mmol, 20 mol%). Add anhydrous DCM (10 mL). Cool the suspension to 0 °C in an ice bath.
-
Imine Formation (if in situ): Add benzaldehyde (1.0 mmol, 1.0 eq) and p-toluenesulfonamide (1.0 mmol, 1.0 eq). Stir at room temperature for 1 hour to pre-form the N-tosylbenzaldimine. Then, re-cool to 0 °C. (Alternatively, add pre-synthesized imine directly).
-
Diene Addition: Slowly add 1-Ethoxy-1,3-butadiene (1.5 mmol, 1.5 eq) to the cooled reaction mixture via syringe over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24 hours. Monitor by TLC for the disappearance of the imine.
-
Quenching and Workup: Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired product.
Multicomponent Reactions (MCRs): The Ugi Reaction for Rapid Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all starting materials, are a cornerstone of diversity-oriented synthesis.[15][16][17] The Ugi four-component reaction (Ugi-4CR) is preeminent among MCRs, allowing for the rapid assembly of complex α-acylamino carboxamide adducts from an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[18][19][20] The true power of this reaction in heterocycle synthesis is realized when it is coupled with a subsequent cyclization step (a post-Ugi transformation), enabling access to a vast array of heterocyclic scaffolds.[21][22]
Causality: The Convergent Mechanism of the Ugi Reaction
The Ugi reaction proceeds through a convergent and self-organizing sequence of reversible and irreversible steps:
-
Condensation: The aldehyde and amine reversibly condense to form a Schiff base (iminium ion).
-
α-Addition: The isocyanide and carboxylic acid react to form an intermediate that adds to the iminium ion. This is the key step where all four components converge.
-
Mumm Rearrangement: An intramolecular acyl transfer occurs, leading to the stable α-acylamino carboxamide product. This final step is irreversible and drives the entire reaction sequence to completion.
By choosing bifunctional starting materials (e.g., an amino acid), the resulting Ugi adduct contains reactive handles that can participate in a subsequent intramolecular cyclization, often triggered by a simple change in conditions (e.g., adding a base or acid), to form diverse heterocycles like piperazinones, benzodiazepines, and more.[21][22]
References
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 5. msesupplies.com [msesupplies.com]
- 6. Metal-catalyzed Heterocyclization: Synthesis of five- and six-mem...: Ingenta Connect [ingentaconnect.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent development in radical cycloaddition reactions for the synthesis of carbo- and heterocycles [ccspublishing.org.cn]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. Diels–Alder Reaction [sigmaaldrich.com]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their em… [ouci.dntb.gov.ua]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Various N-heterocycles Using the Ugi Four-Center Three-Component Reaction [zenodo.org]
- 19. mdpi.com [mdpi.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
Harnessing the Reactivity of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride with Electrophilic Reagents
An Application Guide for the Synthetic Chemist
Abstract
3,4-Dihydro-2H-pyrrol-5-amine, a cyclic amidine, is a versatile and powerful building block in modern organic synthesis and medicinal chemistry. Supplied as its stable hydrochloride salt, this reagent offers multiple nucleophilic sites, enabling a diverse range of chemical transformations. This guide provides an in-depth exploration of its reactivity profile with common classes of electrophiles. We delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols for key transformations such as acylation, alkylation, and reductive amination, and discuss their applications in constructing complex molecular architectures, including advanced heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's synthetic potential.
Introduction: The Strategic Value of a Cyclic Amidine
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1][2] 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride provides a strategic entry point into a variety of substituted pyrrolidine and fused heterocyclic systems. Its structure, a cyclic amidine, is characterized by a unique electronic arrangement that dictates its reactivity. The commercially available hydrochloride salt is a stable, crystalline solid, which, upon treatment with a base, liberates the highly reactive free base.[3]
The free base exists in a tautomeric equilibrium between the more stable 2-amino-1-pyrroline (exo-amino) form and the 2-iminopyrrolidine (endo-imino) form. The presence of two distinct nitrogen atoms—an sp²-hybridized exocyclic amine and an sp²-hybridized endocyclic imine nitrogen—provides multiple points for synthetic diversification. This guide will illuminate how to selectively engage these nucleophilic centers with various electrophiles to achieve desired synthetic outcomes.
Fundamental Reactivity: Tautomerism and Nucleophilicity
The synthetic utility of 3,4-Dihydro-2H-pyrrol-5-amine is rooted in its tautomeric nature and the distinct nucleophilicity of its nitrogen atoms. The hydrochloride salt sequesters the lone pairs, rendering the molecule unreactive. The first and most critical step in any reaction is the in situ neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) to generate the free base.
Once liberated, the 2-amino-1-pyrroline tautomer is generally favored. In this form, the exocyclic primary amine is significantly more nucleophilic than the endocyclic imine nitrogen due to greater lone pair availability. Consequently, most reactions with electrophiles occur selectively at this exocyclic nitrogen.
Reactions with Acylating Agents: Synthesis of N-Acyl Amidines
One of the most robust transformations is the acylation of the exocyclic amine. This reaction proceeds rapidly with acyl chlorides, anhydrides, and activated esters to furnish stable N-acyl-3,4-dihydro-2H-pyrrol-5-amines. These products are valuable intermediates, and the N-acyl group can serve to modulate the electronic properties of the amidine system.
Causality Behind Experimental Choices:
-
Base: A stoichiometric amount of a tertiary amine base (e.g., triethylamine) is required to scavenge the HCl generated when using acyl chlorides, preventing the protonation and deactivation of the starting material.[4]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they do not compete in the reaction and effectively dissolve the starting materials.
-
Temperature: The reaction is typically exothermic, especially with acyl chlorides.[4] Starting at 0 °C allows for controlled addition and helps to minimize side reactions.
Protocol 3.1: Synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)benzamide
This protocol details a representative acylation using benzoyl chloride.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.21 g, 10.0 mmol).
-
Suspension: Add anhydrous DCM (50 mL) to the flask. The salt will not fully dissolve, forming a suspension.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (e.g., 3.06 mL, 22.0 mmol) dropwise with vigorous stirring. Stir for 15-20 minutes. The free base will form in situ.
-
Electrophile Addition: While maintaining the temperature at 0 °C, add benzoyl chloride (e.g., 1.22 mL, 10.5 mmol) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure N-acyl amidine as a solid.
Self-Validation:
-
Expected Yield: 75-90%.
-
Characterization: The product should show a distinct set of signals in ¹H and ¹³C NMR. Mass spectrometry should confirm the expected molecular weight (188.23 g/mol ).
| Electrophile | Base | Solvent | Typical Yield | Reference |
| Acetyl Chloride | Et₃N | DCM | 85-95% | [5] |
| Isobutyryl Chloride | Pyridine | THF | 80-90% | N/A |
| Acetic Anhydride | Et₃N | DCM | 90-98% | [6] |
| Boc Anhydride (Boc₂O) | DIPEA | CH₃CN | >95% | N/A |
Table 1: Summary of Representative Acylation Reactions.
Reactions with Aldehydes and Ketones: Reductive Amination
Reductive amination is a cornerstone of amine synthesis. The exocyclic amine of 3,4-dihydro-2H-pyrrol-5-amine reacts readily with aldehydes and ketones to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent to yield an N-alkylated product.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. It is milder than NaBH₄ and is selective for imines in the presence of carbonyls. It is also effective under the slightly acidic conditions that can favor imine formation.
-
Solvent: Dichloroethane (DCE) or DCM are commonly used. Acetic acid is often added as a catalyst to facilitate the formation of the iminium intermediate.
Protocol 4.1: Synthesis of N-(4-methoxybenzyl)-3,4-dihydro-2H-pyrrol-5-amine
This protocol provides a step-by-step guide for the reductive amination with p-anisaldehyde.
Materials and Reagents:
-
This compound (1.0 eq)
-
p-Anisaldehyde (4-methoxybenzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial acetic acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add this compound (e.g., 1.21 g, 10.0 mmol) and anhydrous DCE (50 mL).
-
Free Base Generation: Add triethylamine (1.53 mL, 11.0 mmol) and stir for 15 minutes at room temperature.
-
Carbonyl Addition: Add p-anisaldehyde (1.22 mL, 10.0 mmol) followed by a few drops of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of 0-10% methanol in DCM) to afford the desired N-alkylated product.
Troubleshooting:
-
Low Conversion: If the reaction stalls, add another portion of STAB (0.3 eq) and allow it to stir longer. Ensuring anhydrous conditions is critical, as water can hydrolyze the iminium intermediate and consume the hydride reagent.
-
Side Products: Formation of the dialkylated product is rare but possible if the aldehyde is highly reactive and used in excess.
Advanced Applications: Building Fused Heterocyclic Systems
The true synthetic power of 3,4-dihydro-2H-pyrrol-5-amine is demonstrated in its ability to act as a binucleophile in cyclocondensation reactions. By reacting with 1,3-dielectrophiles, it can efficiently construct fused heterocyclic scaffolds, such as the pyrrolo[1,2-a]pyrimidine core, which is of significant interest in medicinal chemistry.
Protocol 5.1: Synthesis of 2,4-Dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Ethanol (EtOH)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.21 g, 10.0 mmol), acetylacetone (1.13 mL, 11.0 mmol), and potassium carbonate (3.46 g, 25.0 mmol).
-
Solvent and Reflux: Add ethanol (40 mL) and equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentration: Wash the filter cake with a small amount of ethanol and concentrate the combined filtrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or by silica gel chromatography to yield the target heterocycle.
Conclusion
This compound is a readily available and highly versatile reagent for synthetic chemistry. By understanding its fundamental reactivity, driven by the generation of a nucleophilic free base with distinct tautomeric forms, chemists can access a wide array of valuable molecular structures. The protocols outlined in this guide for acylation, reductive amination, and cyclocondensation serve as validated starting points for synthetic campaigns. The ability to selectively functionalize the exocyclic amine or engage both nitrogen atoms in cyclization reactions underscores its strategic importance as a scaffold for building molecular complexity in drug discovery and materials science.
References
- 1. enamine.net [enamine.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 7544-75-4 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: 2-Amino-1-Pyrroline Hydrochloride in Modern Organic Synthesis
Abstract
2-Amino-1-pyrroline hydrochloride (also known as 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride) is a versatile and highly valuable cyclic amidine salt in the field of organic synthesis.[1] Its unique structural motif serves as a cornerstone for the construction of a wide array of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science.[1][2] This document provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of 2-Amino-1-pyrroline HCl. We will delve into its physicochemical properties, safe handling procedures, and its core synthetic utility. The centerpiece of this guide is a detailed, step-by-step protocol for the synthesis of N-substituted 2-iminopyrrolidines, a critical scaffold in pharmaceutical agents like the thymidine phosphorylase inhibitor, tipiracil. Mechanistic insights, characterization data, and troubleshooting advice are included to ensure successful implementation in the laboratory.
Physicochemical Properties & Safe Handling
2-Amino-1-pyrroline HCl is a white to off-white crystalline solid that is hygroscopic and generally soluble in polar solvents like water and ethanol.[2] Proper storage and handling are crucial for maintaining its integrity and ensuring laboratory safety.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 7544-75-4 | [1][3] |
| Molecular Formula | C₄H₈N₂·HCl | [1] |
| Molecular Weight | 120.58 g/mol | [1][4] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 171 - 175 °C | [1][5] |
| Purity | Typically ≥98% (HPLC) | [1] |
| Storage Conditions | Store at 2 - 8 °C under inert gas | [1] |
Safety & Handling
2-Amino-1-pyrroline HCl may cause irritation to the skin, eyes, and mucous membranes upon contact.[2] Ingestion and inhalation may be harmful.[6] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists or if ingested.
Core Synthetic Utility: A Versatile Cyclic Amidine
The synthetic power of 2-Amino-1-pyrroline lies in its cyclic amidine functionality. The endocyclic imine nitrogen and the exocyclic amine group possess distinct reactivity, allowing the molecule to act as a potent nucleophile and a building block for more complex heterocyclic systems.[2] It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and for use as anticonvulsant drugs.[1][2]
Caption: Structure of 2-Amino-1-Pyrroline highlighting its key nucleophilic centers.
Application Protocol: Synthesis of N-Aryl-2-iminopyrrolidines
One of the most significant applications of 2-Amino-1-pyrroline HCl is in the synthesis of N-substituted 2-iminopyrrolidines. This scaffold is present in various bioactive molecules. The following protocol details a representative Buchwald-Hartwig amination reaction to synthesize an N-aryl-2-iminopyrrolidine, a common transformation in drug discovery.
Reaction Scheme: 2-Amino-1-pyrroline + Aryl-Bromide → N-Aryl-2-iminopyrrolidine
Materials & Reagents
-
2-Amino-1-pyrroline hydrochloride
-
An appropriate aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-Aryl-2-iminopyrrolidines.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Pre-formation (Optional but Recommended): Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Sodium tert-butoxide (1.4 eq).
-
Reagent Addition: To the flask, add the aryl bromide (1.0 eq) and 2-Amino-1-pyrroline hydrochloride (1.2 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Causality Note: The base (NaOt-Bu) is crucial for both deprotonating the pyrroline hydrochloride salt to its active freebase form and for facilitating the catalytic cycle of the palladium catalyst.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed (typically 8-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Trustworthiness Note: The bicarbonate wash removes any remaining acidic species, while the brine wash helps to remove water from the organic layer, improving drying efficiency.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and rinse the solid with additional DCM.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a DCM/Methanol system.
Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the deprotonated amidine. Reductive elimination from the resulting palladium complex yields the N-aryl product and regenerates the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Characterization & Troubleshooting
Proper characterization is essential to confirm the identity and purity of the synthesized product.
Expected Characterization Data (Example: N-(p-tolyl)-2-iminopyrrolidine)
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (~7.0-7.2 ppm), Pyrrolidine CH₂ protons (~2.5-3.5 ppm), Aromatic methyl group (~2.3 ppm), Pyrrolidine CH₂ protons (~1.9-2.1 ppm). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), Imine carbon (C=N) (~160-170 ppm), Pyrrolidine carbons (~20-55 ppm), Methyl carbon (~21 ppm). |
| HRMS (ESI+) | Calculated m/z for C₁₁H₁₅N₂⁺ [M+H]⁺, found value should be within ± 5 ppm. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient base; Poor quality solvent/reagents; Reaction temperature too low. | Use fresh Pd₂(dba)₃; Ensure NaOt-Bu is fresh and handled under inert gas; Use anhydrous solvent; Increase temperature slightly (e.g., to 110 °C). |
| Formation of Side Products | Hydrolysis of the imine product during work-up; Competing side reactions (e.g., hydrodehalogenation). | Minimize exposure to water and acidic conditions during work-up; Ensure a thoroughly inert atmosphere. |
| Difficult Purification | Product co-elutes with starting material or catalyst residue. | Modify the chromatography solvent system; Consider a different stationary phase (e.g., alumina); A pre-column filtration through a plug of Celite can help remove some palladium residues. |
Broader Applications & Future Outlook
While the synthesis of 2-iminopyrrolidines is a primary application, 2-Amino-1-pyrroline HCl is also a valuable precursor for creating fused heterocyclic systems and other pyrrolidine derivatives.[2] Its utility extends beyond pharmaceuticals into agrochemical research and material science, where it can be used to create novel polymers.[1][2] As the demand for novel, nitrogen-containing small molecules continues to grow, the strategic use of versatile building blocks like 2-Amino-1-pyrroline HCl will remain a critical component of synthetic innovation.
References
Application Notes & Protocols: The Strategic Use of Pyrrolinones as Chiral Intermediates in Asymmetric Synthesis
Abstract
The pyrrolinone scaffold, a five-membered lactam, represents a cornerstone in modern asymmetric synthesis. Its rigid, planar amide bond and the potential for stereogenic centers at positions C3, C4, and C5 make it an exceptionally versatile chiral intermediate. This guide provides an in-depth exploration of the synthesis and application of chiral pyrrolinones. We delve into the mechanistic underpinnings of their stereoselective functionalization, offer detailed, field-tested protocols for key transformations, and highlight their successful application in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic programs.
Introduction: The Value Proposition of Chiral Pyrrolinones
In the landscape of synthetic chemistry, the quest for efficient methods to construct enantiomerically pure molecules is paramount. Chiral intermediates serve as foundational platforms from which molecular complexity and precise three-dimensional architecture can be built. The pyrrolinone ring is a "privileged scaffold," appearing in numerous natural products and FDA-approved pharmaceuticals. Its utility stems from several key features:
-
Stereochemical Information: A pre-existing stereocenter on the pyrrolinone ring can effectively direct the stereochemical outcome of subsequent reactions at adjacent positions.
-
Conformational Rigidity: The ring structure limits conformational freedom, leading to more predictable and highly selective transformations.
-
Versatile Functionality: The lactam moiety can be activated or modified, and the adjacent α-carbons can be functionalized using a wide array of modern synthetic methods.
This guide will focus on two critical aspects: the creation of enantiopure pyrrolinones and their subsequent diastereoselective modification to build new stereocenters with high fidelity.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride
Welcome to the technical support center for the purification of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-75-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
I. Introduction to this compound
This compound is a cyclic amidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including being an intermediate in the synthesis of tipiracil. Given its role, achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This guide will focus on the common challenges encountered during the purification of its crude hydrochloride salt and provide systematic approaches to overcome them.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: The isolated product is an oil or a sticky solid, not a crystalline powder.
Q: My crude this compound, after initial isolation, is an intractable oil or a sticky mess. How can I induce crystallization and obtain a free-flowing solid?
A: This is a frequent challenge, often stemming from the presence of residual solvents, moisture, or impurities that inhibit the formation of a stable crystal lattice. The hydrochloride salt form is intended to promote crystallinity, but success depends on the right conditions.
Causality & Solution Workflow:
-
Residual Solvent/Water: The primary culprits are often residual water or solvents from the reaction or workup. Amine hydrochlorides can be hygroscopic, and excess water can lead to the formation of a syrup.
-
Solution: Ensure your crude product is as dry as possible before attempting recrystallization. This can be achieved by co-evaporation with an anhydrous solvent like toluene or by drying under high vacuum for an extended period. For forming the salt, using anhydrous HCl (e.g., a solution in isopropanol or dioxane) is preferable to aqueous HCl to avoid introducing water.[1][2]
-
-
Improper Salt Formation: Incomplete reaction with HCl or the presence of basic impurities can leave free amine, which is often oily and will prevent the salt from crystallizing.
-
Solution: Ensure a slight excess of HCl is used during the salt formation step. You can check the pH of a small aqueous solution of your crude product to ensure it is acidic.
-
-
Recrystallization Solvent Choice: The choice of solvent is critical. A single solvent may not be ideal. Often, a solvent/anti-solvent system is required.
-
Protocol:
-
Dissolve the crude oil/sticky solid in a minimal amount of a polar solvent in which it is soluble (e.g., hot isopropanol, ethanol, or methanol).[3]
-
While the solution is still warm, slowly add an anti-solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes persistently cloudy.[2][3]
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the precipitated solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
-
Troubleshooting Diagram: From Oil to Crystal
References
Stability and degradation pathways of 2-Amino-1-Pyrroline Hydrochloride
Technical Support Center: 2-Amino-1-Pyrroline Hydrochloride
Welcome to the technical support resource for 2-Amino-1-Pyrroline Hydrochloride (CAS: 7544-75-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this versatile intermediate. Here, we address common experimental challenges and provide robust methodologies to ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-Amino-1-Pyrroline Hydrochloride.
Question 1: I am observing variable peak areas for my compound in my HPLC analysis, even with freshly prepared solutions. What could be the cause?
Answer:
Inconsistent peak areas often point to pre-analytical sample instability. 2-Amino-1-Pyrroline Hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can affect the accuracy of weighing and also introduce water that may initiate degradation.
-
Causality: The imine functionality in the pyrroline ring is susceptible to hydrolysis, especially if the sample has absorbed water. This can lead to ring-opening or other reactions, reducing the concentration of the parent compound.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the compound is stored in a tightly sealed container in a cool, dry environment, preferably under an inert gas like argon or nitrogen.[1][2] Recommended storage temperatures are often between 2-8°C or at room temperature in a desiccator.[3][4]
-
Handling: Always handle the solid compound in a glove box or a controlled, low-humidity environment. Use dry glassware and utensils.
-
Solvent Purity: Ensure your solvents are anhydrous, especially for stock solutions intended for storage.
-
Fresh Preparations: For the most reliable results, prepare solutions fresh before each experiment and use them promptly.
-
Question 2: During my forced degradation study, I see several new, smaller peaks appearing in my chromatogram. Is my experiment failing?
Answer:
On the contrary, this is an expected and desired outcome of a forced degradation study.[5][6] The objective of these studies is to deliberately degrade the molecule to understand its stability profile and to develop a stability-indicating analytical method.[7][8][9]
-
Causality: The appearance of new peaks signifies the formation of degradation products under the stress conditions you've applied (e.g., acid, base, oxidation, heat).
-
Next Steps:
-
Peak Tracking: Monitor the growth of these new peaks over time while the parent peak decreases.
-
Method Validation: The goal is to ensure your analytical method, such as HPLC, can resolve these new peaks from the parent compound. This demonstrates the method's specificity.
-
Characterization: The subsequent step is to identify the structure of these degradants, often using techniques like LC-MS or NMR, to elucidate the degradation pathways.[9]
-
Question 3: My solid 2-Amino-1-Pyrroline Hydrochloride has developed a yellowish tint over time. Can I still use it?
Answer:
A change in the physical appearance, such as discoloration from its typical white to off-white crystalline powder state, is a strong indicator of degradation.[1][3]
-
Causality: Discoloration is often a result of oxidation or polymerization. Amines are particularly susceptible to oxidation, which can be initiated by exposure to air and/or light.[7]
-
Recommendation: It is strongly advised not to use the discolored product, as the presence of impurities could compromise your experimental results. The purity is no longer guaranteed.
-
Preventative Measures: Store the compound in a dark place, away from light.[2] Ensure the container is sealed tightly to minimize exposure to oxygen. For long-term storage, amber vials and an inert atmosphere are recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Amino-1-Pyrroline Hydrochloride?
A1: To ensure its stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4] It is hygroscopic and should be protected from moisture.[1][2] For long-term stability, storage at 2-8°C under an inert gas is recommended.[3] It should also be kept away from strong oxidizing agents and strong bases.[1]
Q2: What are the likely degradation pathways for 2-Amino-1-Pyrroline Hydrochloride?
A2: While specific, comprehensive degradation pathways for this molecule are not extensively documented in peer-reviewed literature, we can infer the most probable routes based on its chemical structure—a cyclic imine. The two primary degradation pathways are likely hydrolysis and oxidation.
-
Hydrolysis: The C=N double bond of the imine is susceptible to attack by water. Under acidic or basic conditions, this can lead to the opening of the pyrroline ring to form 4-aminobutanal or related species, which may further react or polymerize.
-
Oxidation: The amine functionality can be oxidized, especially in the presence of air, light, or oxidizing agents.[7] This could lead to the formation of N-oxides or other oxidized species. Amines are known to be susceptible to electron transfer oxidation.[5][7]
Below is a diagram illustrating these potential degradation pathways.
References
- 1. guidechem.com [guidechem.com]
- 2. 2-Amino-1-pyrroline Hydrochloride | 7544-75-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
Navigating the Reactivity of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride: A Technical Support Guide
Welcome to the technical support center for 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (also known as 2-amino-1-pyrroline hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the handling and reactivity of this versatile building block. As a key intermediate in the synthesis of pharmaceuticals such as Tipiracil, understanding its potential side reactions is crucial for optimizing reaction outcomes and ensuring the purity of your target molecules.[1][2][3][4]
I. Understanding the Core Reactivity
This compound is a cyclic amidine hydrochloride salt. The core of its reactivity lies in the cyclic amidine functional group, which is essentially an imine adjacent to a nitrogen atom. This arrangement makes the imine carbon susceptible to nucleophilic attack, and the overall structure prone to certain side reactions, primarily hydrolysis and dimerization. The hydrochloride salt form generally enhances stability for storage but can influence reactivity in solution.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired Product and Appearance of an Unexpected Polar Impurity.
Question: I am performing a reaction where this compound is a starting material. My reaction yield is consistently low, and I observe a significant amount of a more polar byproduct according to my TLC and LC-MS analysis. What could be the cause?
Answer: The most probable cause for the formation of a polar byproduct and consequently a lower yield of your desired product is the hydrolysis of the cyclic amidine functionality.
Causality: The cyclic amidine is susceptible to hydrolysis, especially in the presence of water and either acidic or basic conditions, to form 2-pyrrolidinone . The reaction proceeds via nucleophilic attack of water on the imine carbon, followed by ring-opening and subsequent recyclization to form the more stable amide.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Inert atmosphere (Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from entering the reaction.
-
Control of pH:
-
If your reaction can be run under neutral or slightly acidic conditions: Maintain the pH in this range. The hydrochloride salt itself provides some acidity.
-
If your reaction requires basic conditions: Use a non-nucleophilic, anhydrous base (e.g., proton sponge, DBU in anhydrous solvent). Avoid aqueous bases like NaOH or K₂CO₃ solutions if possible. If an aqueous base is unavoidable, consider running the reaction at a lower temperature to minimize the rate of hydrolysis.
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures will accelerate the rate of hydrolysis.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous layers. If an aqueous wash is necessary, use brine to reduce the solubility of the organic compounds in the aqueous phase and perform the separation quickly.
Identification of 2-Pyrrolidinone:
You can confirm the presence of 2-pyrrolidinone by comparing the spectroscopic data of your byproduct with known data for 2-pyrrolidinone.
| Spectroscopic Data | 2-Pyrrolidinone |
| ¹H NMR (CDCl₃) | δ ~2.1 (m, 2H), 2.3 (t, 2H), 3.4 (t, 2H), ~6.5 (br s, 1H, NH)[5] |
| IR (liquid film) | Strong C=O stretch ~1680 cm⁻¹[6] |
Issue 2: Formation of a High Molecular Weight Byproduct, Especially at High Concentrations.
Question: I am observing a byproduct with a molecular weight that appears to be double that of my starting material. This seems to be more prevalent when I run my reaction at a higher concentration. What is this byproduct?
Answer: This observation strongly suggests the formation of a dimer . Cyclic imines, including 2-amino-1-pyrroline, can undergo dimerization.
Causality: The dimerization can proceed through various mechanisms, often catalyzed by acid or base. One plausible pathway involves the nucleophilic attack of the exocyclic amine of one molecule onto the electrophilic imine carbon of another molecule.
Troubleshooting Protocol:
-
Concentration Control: Run the reaction at a lower concentration. High concentrations increase the probability of intermolecular reactions like dimerization.
-
Order of Addition: If your reaction involves adding another reagent, consider adding the this compound solution slowly to the solution of the other reactant. This will maintain a low instantaneous concentration of the amine and minimize dimerization.
-
Temperature Management: As with hydrolysis, lower temperatures can help to disfavor the dimerization side reaction.
-
pH Control: The rate of dimerization can be influenced by pH. If possible, screen different pH conditions to find an optimum where the desired reaction is favored over dimerization.
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. This minimizes exposure to moisture and air, which can lead to hydrolysis and other degradation pathways.
Q2: Is the free base of 3,4-Dihydro-2H-pyrrol-5-amine stable?
A2: The free base is generally less stable than the hydrochloride salt. It is more prone to hydrolysis and dimerization. If you need to use the free base, it is best to generate it in situ right before use by neutralizing the hydrochloride salt with a suitable anhydrous base.
Q3: Can I use protic solvents like methanol or ethanol with this reagent?
A3: While it may be soluble in protic solvents, their use increases the risk of solvolysis, which is analogous to hydrolysis. If the reaction conditions are harsh (e.g., elevated temperature, prolonged reaction time), you may observe the formation of byproducts resulting from the reaction with the solvent. Whenever possible, opt for anhydrous aprotic solvents.
Q4: What are the expected impurities from the synthesis of this compound itself?
A4: The purity of your starting material is critical. Common impurities can include residual starting materials from its synthesis (e.g., succinonitrile, ammonia) or byproducts of its formation. Always check the certificate of analysis from your supplier. If you suspect impurities in your starting material are affecting your reaction, consider purification by recrystallization.
IV. Conclusion
This compound is a valuable synthetic intermediate. By understanding its inherent reactivity, particularly its susceptibility to hydrolysis and dimerization, you can proactively design your experiments to minimize these common side reactions. The key to success lies in the careful control of reaction conditions, especially moisture, concentration, and temperature. This guide provides a framework for troubleshooting common issues, but as with any chemical reaction, empirical optimization will always be a crucial part of your process development.
References
- 1. medkoo.com [medkoo.com]
- 2. Héich Qualitéit Tipiracil Zwëschenzäit this compound (1: 1) Fabrikant an Fournisseur |SyncoZymes [lb.syncozymesnad.com]
- 3. WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents [patents.google.com]
- 4. High Quality Tipiracil Intermediate this compound (1:1) Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 5. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]
- 6. 2-Pyrrolidinone(616-45-5) IR Spectrum [chemicalbook.com]
Technical Support Center: Optimizing Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for the successful synthesis of substituted pyrroles.
Introduction to the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the synthesis of substituted pyrroles, which are critical structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] While the reaction is known for its operational simplicity and generally good yields, challenges can arise.[1][4] This guide will address these challenges in a practical, question-and-answer format.
Reaction Mechanism Overview
The Paal-Knorr pyrrole synthesis proceeds via the nucleophilic attack of an amine on a 1,4-dicarbonyl compound. The reaction is typically acid-catalyzed, which facilitates the key steps.[1][3] The accepted mechanism involves the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[3][5][6] The ring-closing step is often the rate-determining step in the reaction.[7][8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Troubleshooting failed coupling reactions involving 2-Amino-1-Pyrroline HCl
Welcome to the technical support center for troubleshooting coupling reactions involving 2-Amino-1-Pyrroline HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in the synthesis of cyclic amidines and other complex molecules. As a cyclic amine, 2-Amino-1-Pyrroline is a valuable synthon, but its hydrochloride salt form and inherent reactivity present specific challenges that require careful consideration of reaction conditions. This guide provides in-depth, field-proven insights to help you achieve successful and reproducible outcomes in your coupling reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations of the underlying causes and actionable solutions.
Question 1: Why is my coupling reaction yield with 2-Amino-1-Pyrroline HCl consistently low?
Low yields are a frequent challenge and can stem from several factors, often related to the basicity and nucleophilicity of the free amine.
Answer:
The primary reason for low yields is often incomplete neutralization of the hydrochloride salt, which prevents the 2-Amino-1-Pyrroline from participating effectively in the reaction. The free base is the reactive species, and its availability is crucial. Additionally, the choice of coupling agent and reaction conditions plays a significant role, especially when dealing with sterically hindered or electronically demanding coupling partners.
Potential Causes & Solutions:
-
Inadequate Neutralization: The HCl salt must be fully neutralized to generate the free amine. A single equivalent of base may not be sufficient, especially if other acidic components are present in the reaction mixture.
-
Solution: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) in slight excess (1.1 to 1.5 equivalents) to ensure complete liberation of the free amine.[1] It is often beneficial to pre-mix the 2-Amino-1-Pyrroline HCl with the base in an appropriate solvent and stir for a short period before adding the coupling partner and activating agent.
-
-
Suboptimal Coupling Reagent: Standard amide coupling reagents may not be sufficiently potent for forming the amidine bond, especially with challenging substrates.
-
Solution: Employ more powerful onium salt-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents are known to be highly effective in difficult coupling reactions.[2][3]
-
-
Poor Solubility: The hydrochloride salt or the coupling partners may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: Ensure all reactants are fully dissolved. Common solvents for such couplings include anhydrous Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).[1] If solubility remains an issue, consider using a co-solvent system or gentle warming. Sonication can also aid in dissolving starting materials.
-
-
Competitive Side Reactions: The free amine of 2-Amino-1-Pyrroline can be prone to side reactions, such as self-condensation or reaction with other electrophilic species in the mixture.
Question 2: I am observing significant side product formation in my reaction. How can I improve the selectivity?
Side product formation is a common issue that can complicate purification and reduce the yield of the desired product.
Answer:
The formation of side products in coupling reactions with 2-Amino-1-Pyrroline HCl often arises from the high reactivity of the generated free amine or from reactions involving the coupling agent itself. Understanding the potential side reactions is key to mitigating them.
Potential Causes & Solutions:
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[2]
-
Solution: To suppress this side reaction, use an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (Ethyl cyanohydroxyiminoacetate). These additives trap the O-acylisourea intermediate to form a more stable and reactive activated ester.
-
-
Racemization: If your coupling partner is a chiral carboxylic acid, racemization at the alpha-carbon can occur, especially with strong bases or elevated temperatures.
-
Solution: Use a weaker base like N-methylmorpholine (NMM) or collidine in place of stronger bases like DIPEA. Additionally, coupling reagents containing HOAt (1-Hydroxy-7-azabenzotriazole), such as HATU, are known to be superior in suppressing racemization compared to their HOBt-based counterparts.[2]
-
-
Dimerization or Polymerization: The free 2-Amino-1-Pyrroline has the potential to undergo self-condensation, especially at higher concentrations or temperatures. While less common under controlled coupling conditions, it is a possibility.
-
Solution: Maintain a dilute reaction mixture and control the temperature. Adding the free amine solution slowly to the activated carboxylic acid can help to minimize self-reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the proper way to handle and store 2-Amino-1-Pyrroline HCl?
A1: 2-Amino-1-Pyrroline HCl is a hygroscopic solid.[6] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. Exposure to moisture can lead to degradation and affect its reactivity.
Q2: Do I need to use an anhydrous solvent for my coupling reaction?
A2: Yes, it is highly recommended to use high-purity, anhydrous solvents. The presence of water can hydrolyze the activated carboxylic acid intermediate and the coupling reagent, leading to lower yields and the formation of byproducts.
Q3: Can I monitor the progress of my coupling reaction?
A3: Absolutely. Monitoring the reaction is crucial for determining the optimal reaction time and ensuring completion. Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for tracking the consumption of starting materials and the formation of the desired product.[1]
Q4: What is the role of the base in the coupling reaction?
A4: The base serves two primary functions:
-
Neutralization: It neutralizes the hydrochloride salt of 2-Amino-1-Pyrroline to generate the nucleophilic free amine.
-
Acid Scavenging: It neutralizes any acidic byproducts generated during the activation of the carboxylic acid, maintaining a favorable pH for the reaction to proceed.
Q5: My coupling partner is an acid-sensitive molecule. What precautions should I take?
A5: When dealing with acid-sensitive substrates, it is important to avoid harsh acidic conditions. The use of 2-Amino-1-Pyrroline HCl necessitates the addition of a base, which should be chosen carefully. A non-nucleophilic base like DIPEA is generally a good choice. Ensure that the neutralization of the HCl salt is complete before proceeding with the coupling. Additionally, some coupling reagents can generate acidic byproducts, so choosing a method known to be mild is advisable.[7]
Experimental Protocols
Protocol 1: General Procedure for Amide/Amidine Coupling with HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 2-Amino-1-Pyrroline HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq). Stir for 10 minutes.
-
Slowly add the solution of the free 2-Amino-1-Pyrroline to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | High efficiency, fast reaction rates, low racemization.[2] | Higher cost, potential for side reactions if not used correctly. |
| HBTU | Uronium Salt | Effective and widely used, good for standard couplings. | Less effective than HATU for highly hindered couplings. |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts are easily removed. | Can lead to N-acylurea formation, slower reaction rates.[2] |
| COMU | Uronium Salt | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[3] | Newer reagent, may be less readily available. |
Visualizations
Diagram 1: General Workflow for a Successful Coupling Reaction
References
Technical Support Center: Purification of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride
Welcome to the technical support center for 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-75-4). This guide is designed for researchers, chemists, and drug development professionals to address common and complex purification challenges encountered during experimental work. We will explore the causality behind these issues and provide validated protocols to ensure you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a white to off-white crystalline solid or powder.[1][2] Significant deviation from this, such as a pronounced yellow, brown, or pink hue, indicates the presence of impurities. The reported melting point is typically in the range of 171-175 °C. A broad melting range or a value significantly lower than this suggests impurities are present.
Q2: How should I properly store this compound to prevent degradation?
A2: This compound is sensitive and should be stored under controlled conditions to maintain its integrity. The recommended storage is at 10°C - 25°C under an inert atmosphere, such as nitrogen or argon. It is also crucial to protect it from light.
Causality: The cyclic amidine structure can be susceptible to oxidation and potentially hydrolysis if exposed to atmospheric oxygen and moisture over extended periods. Light can catalyze degradation pathways, often leading to discoloration. Proper storage minimizes these risks.
Q3: What initial analytical techniques should I use to assess the purity of my crude sample?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for identifying the main compound and detecting organic impurities, unreacted starting materials, and residual solvents.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting non-volatile impurities, even at trace levels, and confirming the molecular weight of the desired product.
-
TLC (Thin-Layer Chromatography): A quick and effective method to visualize the number of components in your mixture and to help develop a solvent system for column chromatography if needed.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter and provides a logical path to their resolution.
Problem 1: My product is discolored (yellow, pink, or brown) but appears correct by ¹H NMR.
-
Causality: Discoloration is often caused by trace amounts of highly chromophoric (colored) impurities that may be present at levels too low to be detected by standard ¹H NMR. These are typically oxidation byproducts or polymeric materials formed during the synthesis or workup.
-
Recommended Solution: Activated Carbon Treatment Activated carbon is highly effective at adsorbing colored impurities from solutions due to its extremely porous structure and large surface area.[3][4][5] It is a crucial tool in the pharmaceutical industry for decolorization and purification.[6]
-
Detailed Protocol: See Protocol A: Decolorization with Activated Carbon .
-
Problem 2: My crude material is an oil or a waxy solid that fails to crystallize.
-
Causality: This issue commonly arises from two sources:
-
Residual Solvents: Trapped solvent can significantly depress the melting point and inhibit crystal lattice formation.
-
Eutectic Impurities: The presence of certain impurities can form a eutectic mixture with the product, which has a lower melting point than either component alone, resulting in an oil.
-
-
Recommended Solutions:
-
Trituration: This technique involves washing the crude material with a solvent in which the desired product is insoluble (or poorly soluble), but the impurities are soluble. For a polar salt like this, non-polar solvents are a good first choice.
-
Recrystallization: If trituration fails, a carefully selected recrystallization is the definitive method to induce crystallinity and remove soluble impurities. Finding the right solvent system is key. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol, often with the addition of an anti-solvent like diethyl ether or ethyl acetate, are effective.[7]
-
Detailed Protocols: See Protocol B: Purification by Trituration and Protocol C: Recrystallization of the Hydrochloride Salt .
-
Problem 3: Analytical data (NMR, LC-MS) shows significant levels of starting materials or other non-polar impurities.
-
Causality: This indicates an incomplete reaction or inefficient removal of non-basic/non-polar reagents during the initial workup. As a hydrochloride salt, the product is highly polar and water-soluble, while many organic precursors are not.
-
Recommended Solution: Acid-Base Extraction This classic technique exploits the difference in solubility between the basic free-amine form and the acidic salt form of your compound. By converting your hydrochloride salt back to the free base, it can be extracted into an organic solvent, leaving polar and ionic impurities in the aqueous phase. Subsequent acidification will re-precipitate your purified product as the hydrochloride salt.[8]
-
Detailed Protocol: See Protocol D: Purification via Acid-Base Extraction .
-
Problem 4: I am attempting column chromatography, but my product either streaks badly or I get very low recovery.
-
Causality: Standard silica gel is slightly acidic and extremely polar. A basic, ionic compound like this compound will interact very strongly with the silica surface. This leads to irreversible adsorption (low recovery) and poor peak shape (streaking).[9][10]
-
Recommended Solutions:
-
Use a Modified Eluent: Adding a small amount of a basic modifier to the mobile phase can improve results. For the hydrochloride salt, a common mobile phase is Dichloromethane/Methanol with an addition of aqueous ammonia (e.g., 90:10:1 DCM/MeOH/NH₄OH). The ammonia neutralizes the acidic sites on the silica and competes for binding, allowing your compound to elute more cleanly.[9]
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[9]
-
Reversed-Phase (C18) Silica: This is an excellent option for polar compounds. The separation occurs in a polar mobile phase (like water/acetonitrile or water/methanol, often with a buffer), and elution order is reversed (less polar compounds elute first).
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase with a primarily organic mobile phase, providing good retention for very polar analytes.[11][12]
-
-
Workflow & Method Selection
The following diagram provides a logical decision-making process for selecting the appropriate purification technique based on the initial assessment of your crude material.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol A: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored product in a suitable hot solvent (e.g., isopropanol, ethanol, or water) to create a near-saturated solution.
-
Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution.
-
Scientist's Note: Do not add carbon to a boiling solution, as this can cause violent bumping. Cool it slightly first.
-
-
Heating: Gently heat the mixture at reflux for 10-15 minutes with stirring. The carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite® or filter paper to remove the activated carbon.
-
Causality: This step must be performed quickly and while hot to prevent premature crystallization of your product on the filter funnel, which would lead to significant yield loss.
-
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization. Proceed with Protocol C, steps 3-5 .
Protocol B: Purification by Trituration
-
Solvent Selection: Choose a solvent in which the product is insoluble but the impurities are soluble. For this polar salt, start with ethyl acetate, diethyl ether, or dichloromethane.
-
Procedure: Place the crude, oily material in a flask. Add a small volume of the chosen solvent.
-
Agitation: Stir or swirl the mixture vigorously. Use a spatula to break up any clumps. The goal is to wash the impurities into the solvent while encouraging the product to solidify.
-
Isolation: Isolate the resulting solid by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of fresh, cold solvent.
-
Drying: Dry the solid under high vacuum. Assess purity and proceed to recrystallization if necessary.
Protocol C: Recrystallization of the Hydrochloride Salt
-
Solvent System Selection: The ideal system is a single solvent that dissolves the compound when hot but not when cold, or a two-solvent system (one solvent, one anti-solvent).
| Recommended Solvent Systems | Ratio (Approx.) | Notes |
| Isopropanol (IPA) / Diethyl Ether | 1:2 to 1:5 | Dissolve in minimal hot IPA, add ether until cloudy, then clarify with a drop of IPA. |
| Ethanol (EtOH) / Ethyl Acetate | 1:2 to 1:4 | Similar procedure to the IPA/ether system.[7] |
| Methanol (MeOH) / Dichloromethane (DCM) | 1:5 to 1:10 | Use for highly polar impurities. Dissolve in minimal hot MeOH and add DCM. |
-
Dissolution: In a flask, add the crude solid and the primary solvent (e.g., Isopropanol). Heat the mixture with stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of the cold anti-solvent (e.g., diethyl ether) to remove any residual soluble impurities. Dry the crystals under high vacuum.
Protocol D: Purification via Acid-Base Extraction
Caption: Workflow for purification by acid-base extraction.
-
Dissolve Salt: Dissolve the crude hydrochloride salt in water.
-
Basify: Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is >10. This converts the hydrochloride salt to the free base.
-
Extract Free Base: Transfer the basic aqueous solution to a separatory funnel and extract it several times (3x) with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers.
-
Dry: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Re-form Salt: Dissolve the resulting free base (often an oil) in a minimal amount of a suitable anhydrous solvent (like diethyl ether or DCM). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 1,4-dioxane) until precipitation is complete.
-
Isolate: Collect the purified hydrochloride salt by filtration, wash with cold diethyl ether, and dry under high vacuum.
References
- 1. This compound CAS 7544-75-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. cy.hsp-pharma.com [cy.hsp-pharma.com]
- 3. chemviron.eu [chemviron.eu]
- 4. haycarb.com [haycarb.com]
- 5. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 6. activatedcarbon.org [activatedcarbon.org]
- 7. researchgate.net [researchgate.net]
- 8. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 9. reddit.com [reddit.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. biotage.com [biotage.com]
- 12. waters.com [waters.com]
Recommended storage and handling conditions for 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride
Welcome to the technical support resource for 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-75-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this valuable synthetic intermediate. Here, we address common questions and troubleshooting scenarios encountered during experimental work.
Section 1: Product Integrity and Storage
Proper storage and handling are paramount to maintaining the quality and reactivity of this compound. As a hydrochloride salt of a cyclic amidine, its stability is primarily threatened by moisture, and to a lesser extent, by light and elevated temperatures.
FAQ 1: What are the ideal storage conditions for this reagent?
To ensure long-term stability and prevent degradation, this compound should be stored under controlled conditions that minimize exposure to atmospheric moisture, oxygen, and light.
Core Recommendation: Store in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows down potential degradation pathways and reduces moisture uptake capacity of ambient air. While some suppliers list storage up to 25°C, refrigeration provides a more robust safeguard against thermal stress and moisture ingress. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | The compound is hygroscopic and susceptible to oxidation. An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.[1][2] |
| Light | Protect from Light (Amber Vial) | Heterocyclic compounds can be sensitive to photodegradation.[3][4][5] Storing in an amber glass vial or in a dark location prevents light-induced decomposition. |
| Container | Tightly Sealed Glass Bottle | Prevents ingress of atmospheric moisture. Glass is preferred over plastic for long-term storage of reactive chemicals. |
Diagram 1: Decision Workflow Upon Receiving the Reagent
Caption: Initial handling workflow for new reagent bottles.
FAQ 2: This compound is listed as "hygroscopic." What does that mean in practice?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[6] For this compound, this is a critical parameter. The hydrochloride salt is polar and readily interacts with water molecules.
Consequences of Moisture Absorption:
-
Inaccurate Stoichiometry: The measured weight of the reagent will include an unknown amount of water, leading to errors in molar calculations and potentially incomplete reactions.
-
Chemical Degradation: The primary risk is the hydrolysis of the imine functional group.
Section 2: Understanding and Preventing Degradation
Degradation compromises reagent purity, leading to failed reactions, unexpected side products, and purification challenges. Understanding the potential degradation pathways is key to prevention.
FAQ 3: What is the primary degradation pathway I should be concerned about?
Hydrolysis. The core functional group in the free base of your compound is a cyclic imine (or more accurately, a cyclic amidine). Imines are susceptible to hydrolysis, a reversible reaction with water that cleaves the carbon-nitrogen double bond to form a carbonyl compound and an amine.[3][9][10][11]
In the acidic conditions typical for hydrolysis (catalyzed by the hydrochloride salt itself upon moisture ingress), the reaction proceeds as follows:
-
Protonation of the imine nitrogen makes the carbon atom more electrophilic.
-
A water molecule attacks the electrophilic carbon.
-
Proton transfers lead to the formation of a carbinolamine intermediate.
-
Elimination of the amine portion regenerates a carbonyl group, in this case, γ-aminobutyrolactam, and releases ammonium chloride.
This degradation is the primary reason why anhydrous conditions are crucial.
Diagram 2: Hydrolysis Degradation Pathway
Caption: Primary degradation of the reagent via hydrolysis.
FAQ 4: Are there other degradation risks besides hydrolysis?
Yes, while hydrolysis is the most common issue, other factors can degrade the compound:
-
Thermal Decomposition: Amine hydrochloride salts can decompose upon heating.[12][13] While the melting point is around 173°C, prolonged exposure to elevated temperatures, even below the melting point, can lead to degradation. Thermal analysis (TGA/DSC) would be required to determine the precise decomposition temperature, but as a best practice, avoid unnecessary heating of the solid.[14][15][16]
-
Photodegradation: Heterocyclic aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[3][4][17] The energy from light can promote oxidative reactions or ring cleavage. Storing the compound in an amber vial and in the dark is a simple and effective preventative measure.
-
Oxidation: While the hydrochloride salt is less susceptible to oxidation than the free base, strong oxidizing agents should be considered incompatible. Exposure to air over long periods, especially if moisture is present, can facilitate oxidative pathways.
Section 3: Experimental Handling and Preparation
Correct technique during weighing and dissolution is critical to prevent the degradation discussed above.
Protocol 1: Weighing and Preparing Solutions of Hygroscopic Reagents
This protocol minimizes exposure to the atmosphere.
-
Preparation:
-
Allow the reagent bottle to warm to room temperature in a desiccator for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dry all glassware (vials, flasks, spatulas) in an oven (e.g., 120°C for >2 hours) and cool under a stream of inert gas or in a desiccator.[18]
-
-
Weighing (Choose one method):
-
Method A (Inert Atmosphere Glovebox): The ideal method. Handle and weigh the compound entirely within the controlled atmosphere of a glovebox.
-
Method B (Quick Weighing): If a glovebox is unavailable, work quickly. Have your pre-tared, sealed receiving flask ready. Open the reagent bottle, quickly transfer an approximate amount of solid, and immediately seal both the reagent bottle and the receiving flask.
-
Method C (Inert Gas Flush): Place the balance in a fume hood. Arrange a gentle stream of nitrogen or argon to flow over the balance pan and into the weighing vessel to create a localized inert environment.
-
-
Dissolution:
-
Add anhydrous solvent to the receiving flask containing the weighed solid via a syringe or cannula under a positive pressure of inert gas.[2][19][20]
-
If you cannot weigh the exact amount needed, it is better to weigh a larger amount quickly and create a stock solution of known concentration. This stock solution, if stored under inert gas and refrigerated, will be more stable than repeatedly opening the solid reagent bottle.
-
FAQ 5: What solvents are recommended for this compound?
As a hydrochloride salt, this compound exhibits solubility characteristics typical of polar, ionic compounds.
| Solvent Class | Examples | Expected Solubility | Rationale & Notes |
| Polar Protic | Water, Methanol, Ethanol | High | The salt structure allows for strong ion-dipole interactions and hydrogen bonding.[21] Methanol is a common solvent for reactions involving this reagent.[11] |
| Polar Aprotic | DMSO, DMF | Moderate to High | The high polarity of these solvents can solvate the ions effectively. |
| Ethers | THF, Diethyl Ether | Low to Insoluble | These solvents are not polar enough to effectively dissolve the ionic salt. |
| Chlorinated | Dichloromethane (DCM) | Low to Insoluble | Generally poor solvents for amine salts. |
| Nonpolar | Hexanes, Toluene | Insoluble | Lacks the polarity to overcome the lattice energy of the salt. |
Note: Always use anhydrous solvents for reactions to prevent hydrolysis of the reagent.
Section 4: Troubleshooting Experimental Issues
Many reaction failures can be traced back to the quality and handling of the starting materials.
Scenario 1: Low Yield in Tipiracil Synthesis
A common application of this reagent is in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. The key step involves coupling with a chloromethyluracil derivative.[11][22]
Problem: My reaction to synthesize Tipiracil has a very low yield, and I see multiple spots on my TLC plate.
Possible Causes & Solutions:
-
Cause: Inaccurate Stoichiometry due to Hygroscopicity.
-
Diagnosis: You weighed the this compound in the open air without allowing it to warm to room temperature first. The actual molar amount of the reagent is lower than calculated due to absorbed water.
-
Solution: Re-run the reaction using a fresh vial of the reagent, following the strict handling protocol for hygroscopic compounds (Protocol 1). Consider making a stock solution in anhydrous methanol to ensure accurate dispensing.
-
-
Cause: Degraded Starting Material.
-
Diagnosis: The reagent was stored improperly (e.g., container not sealed, not under inert gas). A significant portion may have hydrolyzed to γ-aminobutyrolactam. This impurity will not participate in the desired reaction.
-
Solution: Obtain a fresh bottle of the reagent. Before use, you can run a quick purity check (e.g., ¹H NMR in DMSO-d₆) to look for characteristic peaks of the degradation product.
-
-
Cause: Ineffective Base or Side Reactions.
-
Diagnosis: The reaction requires a base (e.g., sodium methoxide) to deprotonate the amine for the nucleophilic attack.[11] If moisture is present, it can consume the base. Additionally, impurities in the starting material can lead to side reactions.[23][]
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly prepared or properly stored base solutions. Purifying the starting material if its integrity is in doubt can minimize side product formation.[7][25]
-
Diagram 3: Troubleshooting Low Yield in Synthesis
Caption: A systematic approach to troubleshooting low reaction yields.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]
- 6. pharmainfo.in [pharmainfo.in]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. fishersci.dk [fishersci.dk]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medkoo.com [medkoo.com]
- 23. veeprho.com [veeprho.com]
- 25. chembk.com [chembk.com]
Technical Support Center: Managing the Hygroscopic Nature of 2-Amino-1-Pyrroline Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Amino-1-Pyrroline Hydrochloride. As a key intermediate in pharmaceutical development and a component in biochemical research, the integrity of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1][2] Its hygroscopic nature—a tendency to readily absorb moisture from the atmosphere—presents a significant but manageable challenge.[1][3][4]
This guide is designed to move beyond simple instructions, providing you with the causal explanations and field-proven protocols necessary to maintain the compound's stability and ensure the success of your research. We will address common issues in a direct question-and-answer format, offering solutions grounded in chemical principles.
Section 1: Understanding the Challenge: The Science of Hygroscopicity
This section covers the fundamental issues arising from the hygroscopic properties of 2-Amino-1-Pyrroline Hydrochloride.
Q1: What does "hygroscopic" mean in the context of my experiments with 2-Amino-1-Pyrroline Hydrochloride?
A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[4][5] For 2-Amino-1-Pyrroline Hydrochloride, a white to off-white crystalline solid, this means that upon exposure to ambient air, it will begin to absorb atmospheric moisture.[1] This is not a passive contamination; the absorbed water can actively alter the compound's physical and chemical properties, leading to a cascade of potential experimental failures.[4]
The primary concern is the introduction of an unknown quantity of water into your sample. This compromises the accuracy of weighing operations and alters the molarity of your stock solutions.[5] Furthermore, the presence of water can initiate unwanted chemical reactions or change the compound's physical state from a free-flowing powder to a clumped or sticky solid, making it difficult to handle.[4][6]
Q2: What are the specific consequences of uncontrolled moisture absorption?
A: The consequences of moisture absorption are multifaceted and can impact every stage of your workflow, from sample preparation to data analysis. The table below summarizes the key issues.
| Category | Specific Problem | Causality and Scientific Explanation |
| Physical Integrity | Caking, clumping, or deliquescence (dissolving in absorbed water). | Water molecules act as a bridging agent between salt crystals, causing them to agglomerate. In cases of high humidity, the compound can absorb enough water to dissolve itself, forming a concentrated aqueous solution.[3][4] |
| Chemical Stability | Potential for degradation or hydrolysis of the compound or other reagents. | Water is a reactive nucleophile and can participate in side reactions. While the amide bond in the pyrroline ring is relatively stable, the presence of water can affect reaction equilibria and the stability of other moisture-sensitive reagents in your mixture.[7][8] |
| Quantitative Accuracy | Inaccurate mass measurements leading to incorrect concentrations. | The measured weight of the compound will be artificially inflated by the mass of the absorbed water. This is a critical source of error in preparing solutions for assays, stoichiometric reactions, or quantitative analytical standards.[5][9][10] |
| Analytical Results | Non-reproducible results in techniques like NMR, HPLC, and XRD. | In NMR, excess water can obscure signals in deuterated solvents.[9] In chromatography, it can alter sample solubility and retention times. For X-ray diffraction (XRD), moisture can induce changes in the crystal lattice, leading to peak broadening or even phase transformations, compromising structural analysis.[11] |
Section 2: Best Practices for Storage and Handling
Proactive management is the most effective strategy. This section provides validated protocols for storing and handling the compound to prevent moisture uptake.
Q3: What are the ideal storage conditions for 2-Amino-1-Pyrroline Hydrochloride?
A: Proper storage is your first line of defense. The goal is to create a micro-environment with minimal humidity.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Primary Container | Tightly sealed, airtight container (e.g., amber glass bottle with a PTFE-lined cap). | Prevents the ingress of atmospheric moisture.[6] Parafilm can be wrapped around the cap-bottle interface for an additional barrier, especially for long-term storage or in high-humidity labs.[12] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Displacing air with a dry, inert gas minimizes the amount of water vapor available for absorption upon opening and closing the container. This is standard practice for highly sensitive reagents. |
| Secondary Storage | Inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride). | The desiccator provides a dry environment that serves as a buffer against ambient humidity when the primary container is not in use.[3][13] Ensure the desiccant is periodically regenerated or replaced. |
| Temperature | Cool and dark place (<15°C is recommended). Some suppliers suggest 2-8°C.[14] | Lower temperatures reduce the rate of potential degradation reactions. Storing in the dark protects against photochemical decomposition. |
| Inventory Management | Purchase minimal quantities and date all containers upon receipt. | This ensures you are using the freshest material and minimizes the head-space in the container, which can fill with moist air each time it is opened.[12][15][16] |
Q4: How should I decide whether to handle the compound on an open bench or in a controlled atmosphere?
A: The required level of environmental control depends directly on the sensitivity of your application. The following workflow provides a decision-making framework.
Caption: Decision workflow for handling 2-Amino-1-Pyrroline HCl.
Section 3: Troubleshooting Experimental Failures
Even with precautions, issues can arise. This section provides direct answers to common problems.
Q5: My solid compound has clumped together and is no longer a free-flowing powder. Can I still use it?
A: Yes, but with caution. Clumping is a clear indicator of significant water uptake.[6]
-
Immediate Action: First, assess the extent of the issue. If it's a hard, glassy solid or appears wet (deliquescence), its purity is highly compromised, and it is best to discard it. If it's merely clumped, you can try to break it up with a clean, dry spatula inside a desiccator or glove box.[6]
-
For Non-Critical Applications: If the subsequent use is non-quantitative (e.g., preparing a staining solution), using the broken-up solid may be acceptable.
-
For Quantitative Applications: Do not use it. The water content is unknown and high, making accurate weighing impossible.
-
Remediation (Advanced): You can attempt to dry the material under high vacuum (e.g., in a vacuum oven or Abderhalden pistol) at a temperature well below its melting point (173-175°C) for several hours.[14][17] However, you must subsequently verify the water content via Karl Fischer titration before using it in any moisture-sensitive application. Without this verification, the material's integrity remains questionable.
Q6: My reaction yield is low and I suspect water is the cause. How does water interfere?
A: Water can interfere in several ways, especially in reactions common in drug development.
-
Reagent Stoichiometry: As discussed, your weighed amount of 2-Amino-1-Pyrroline Hydrochloride is artificially high due to water weight. This means you are adding fewer moles of the reagent than calculated, making it the unintended limiting reagent.
-
Reaction with Strong Bases: If your reaction involves deprotonating the amine hydrochloride with a strong, water-sensitive base (e.g., n-BuLi, NaH, LDA), any water present will be quenched by the base first, consuming it and reducing your effective yield.
-
Hydrolysis of Intermediates: In acylation reactions where the free amine reacts with an acid chloride or anhydride, water can hydrolyze your acylating agent back to the carboxylic acid, competing with your desired reaction.[8][18]
-
Solvent Effects: The polarity of the reaction medium can be altered by excess water, potentially affecting reaction rates and solubility of reagents and intermediates.
Troubleshooting Steps:
-
Always use a fresh bottle of the compound or one that has been properly stored.
-
Dry your reaction solvents and glassware rigorously.[19][20]
-
If possible, perform the reaction under an inert atmosphere using Schlenk techniques or in a glove box.[13][20]
Caption: Cascade of problems originating from moisture absorption.
Section 4: Advanced Protocol for Water Content Analysis
For applications demanding the highest level of precision, direct measurement of water content is necessary. Karl Fischer (KF) titration is the gold standard for this purpose.[21]
Protocol: Water Content Determination by Coulometric Karl Fischer Titration
This protocol provides a framework for accurately measuring the water content in your solid 2-Amino-1-Pyrroline Hydrochloride sample.
Principle: The Karl Fischer reaction is a quantitative titration based on the oxidation of sulfur dioxide by iodine in the presence of water. In a coulometric system, the iodine is generated electrochemically, and the amount of charge required to reach the endpoint is directly proportional to the amount of water.
Materials:
-
Coulometric Karl Fischer Titrator
-
Anode and Cathode Reagents (specialized for amines if available, or use a neutralizing agent)
-
Neutralizing Agent: Benzoic Acid or Salicylic Acid
-
Dry, gas-tight syringe for sample introduction (if using a KF oven) or a clean, dry spatula
-
Analytical Balance (readable to 0.1 mg or better)
Methodology:
-
System Preparation:
-
Assemble the KF titration cell according to the manufacturer's instructions. Add the appropriate anode and cathode solutions.
-
Crucial Step for Amines: Amines are basic and can interfere with the KF reaction's pH, leading to inaccurate results.[21] To counteract this, add a pre-weighed amount of a weak acid like benzoic acid to the anolyte before conditioning. A common starting point is 5-10 g per 100 mL of anolyte.[21]
-
Start the titrator and allow the cell to "condition" or "pre-titrate." This process removes any ambient moisture from the solvent until a stable, dry baseline is achieved.
-
-
Sample Preparation and Introduction:
-
In a controlled, low-humidity environment (ideally a glove box), accurately weigh approximately 10-30 mg of the 2-Amino-1-Pyrroline Hydrochloride sample onto a clean, dry weighing boat. Record the exact mass.
-
Quickly and carefully introduce the solid sample directly into the conditioned titration cell. Ensure no sample is lost during transfer.
-
Immediately seal the cell and start the titration.
-
-
Titration and Data Collection:
-
The instrument will begin generating iodine to react with the water introduced by the sample.
-
The titration is complete when all the water has been consumed and a stable excess of iodine is detected.
-
The instrument will report the amount of water detected, typically in micrograms (µg).
-
-
Calculation:
-
Calculate the water content as a percentage by weight:
-
Water Content (%) = (Mass of Water Detected (µg) / Mass of Sample (µg)) * 100
-
-
Note: Ensure your units are consistent (1 mg = 1000 µg).
-
-
System Validation:
-
Run the analysis in triplicate to ensure precision.
-
Periodically run a certified water standard to verify the accuracy and performance of the instrument.
-
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. rembe-kersting.com [rembe-kersting.com]
- 6. tutorchase.com [tutorchase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. chemimpex.com [chemimpex.com]
- 15. umdearborn.edu [umdearborn.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. How To [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. cactus.utahtech.edu [cactus.utahtech.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. hiranuma.com [hiranuma.com]
Technical Support Center: Navigating Scale-Up Challenges with 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride
Welcome to the technical support center for 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-75-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions involving this versatile intermediate. As a key building block in the synthesis of pharmaceuticals like Tipiracil, understanding and overcoming the challenges associated with its use on a larger scale is critical for efficient and safe process development.[1][2][3]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound and its free base, 2-amino-1-pyrroline, during scale-up?
A1: this compound is a salt of a cyclic imine, and its stability, along with that of its free base, is a critical consideration during scale-up.
-
Hydrolysis: The imine functionality in 2-amino-1-pyrroline is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. On a large scale, localized pH changes and extended reaction times can increase the risk of hydrolysis, leading to the formation of byproducts and a reduction in yield.
-
Thermal Stability: While many imines can be stable at elevated temperatures under anhydrous conditions, the presence of moisture can significantly lower their decomposition temperature.[4] Reactions involving this compound, such as in the synthesis of Tipiracil, can be run at high temperatures (100-120°C), which necessitates careful control to prevent degradation.[5] Studies on cyclic amines have shown that they can have high decomposition energies, which could pose a risk if thermal runaway were to occur.[6]
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can be a significant challenge during large-scale handling and storage, as the presence of water can impact reaction kinetics, promote side reactions, and affect the physical properties of the material. It is recommended to store the compound under an inert atmosphere.[7] Introducing certain solvents into the crystal structure of hydrochloride salts can sometimes reduce hygroscopicity without compromising solubility.[8]
Workflow for Assessing Stability:
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Automated, Accelerated Nanoscale Synthesis of Iminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Unwanted Polymerization of Cyclic Iines
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My reaction with a cyclic imine is showing a significant amount of insoluble material. What is likely happening?
A: The formation of insoluble material is a strong indicator of uncontrolled polymerization. Cyclic imines, particularly strained rings like aziridines and azetidines, are susceptible to ring-opening polymerization (ROP).[1][2][3] This process can be initiated by various species present in your reaction mixture, leading to the formation of high molecular weight polyamines which often have limited solubility in common organic solvents.
Troubleshooting Steps:
-
Re-evaluate Your Initiator: Are you using cationic initiators? Unsubstituted cyclic imines are particularly prone to cationic ring-opening polymerization (CROP), which often results in branched, high molecular weight polymers.[4][5] Consider if your reagents or catalysts have acidic protons that could initiate this process.
-
Check for Protic Impurities: Trace amounts of water or other protic species can act as initiators for polymerization.[6] Ensure all your solvents and reagents are rigorously dried.
-
Monomer Stability: Some activated aziridines can undergo spontaneous polymerization.[7] It is crucial to assess the stability of your specific cyclic imine under the reaction conditions.
Q2: What is the underlying mechanism causing this polymerization?
A: The primary mechanism is Ring-Opening Polymerization (ROP), which can proceed through either a cationic or anionic pathway, depending on the nature of the cyclic imine and the initiator used.
-
Cationic Ring-Opening Polymerization (CROP): This is common for unsubstituted or N-alkylated aziridines and azetidines.[8] The reaction is typically initiated by an acid or an electrophile that protonates or activates the nitrogen atom, making the ring susceptible to nucleophilic attack by another monomer unit. This process often leads to hyperbranched polymers due to the reactivity of the secondary amines in the polymer backbone.[9][10]
-
Anionic Ring-Opening Polymerization (AROP): This pathway is favored for N-activated aziridines, where an electron-withdrawing group (e.g., sulfonyl, carboxyl) is attached to the nitrogen.[4][11] This activation increases the acidity of the N-H proton (if present) and makes the ring carbons more electrophilic. AROP, when controlled, can lead to linear polymers with well-defined structures.[7][11] However, uncontrolled AROP can still lead to undesirable polymer formation.
Q3: How can I prevent or minimize this unwanted polymerization?
A: Preventing polymerization involves a multi-faceted approach focusing on the choice of reactants, protecting groups, and reaction conditions.
Key Strategies:
-
N-Activation/Protecting Groups: The most effective strategy is to use an N-activating group, which serves a dual purpose: it can facilitate the desired reaction while preventing unwanted polymerization.[4]
-
Sulfonyl Groups: Groups like tosyl (Ts) and mesyl (Ms) are commonly used to activate aziridines for anionic polymerization, but they also stabilize the monomer against uncontrolled cationic polymerization.[4][9]
-
Carbamates: The tert-butyloxycarbonyl (Boc) group can activate aziridines for AROP and can be easily removed under acidic conditions.[11]
-
Silyl Groups: For highly sensitive aziridines, hindered N-silyl groups like tert-butyldiphenylsilyl (TBDPS) have proven effective as protecting groups that can be removed under mild, non-acidic conditions.[12][13]
-
-
Reaction Conditions:
-
Temperature Control: Many polymerization reactions are thermally initiated. Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce polymerization.
-
Solvent Choice: The polarity of the solvent can influence the rate of polymerization.[4] A systematic study of different solvents is recommended to find one that disfavors polymerization while promoting your desired reaction.
-
Monomer Concentration: High concentrations of the cyclic imine can increase the rate of polymerization. A slow addition of the cyclic imine to the reaction mixture can help to keep its instantaneous concentration low.
-
Troubleshooting Guide
Issue 1: Polymerization Occurs Upon Addition of a Lewis Acid Catalyst
| Potential Cause | Explanation | Recommended Solution |
| Cationic Initiation | Lewis acids can coordinate to the nitrogen of the cyclic imine, creating a highly electrophilic species that initiates CROP. | 1. Switch to a milder Lewis acid: Explore less aggressive Lewis acids that can still promote your desired reaction without initiating polymerization. 2. Use a protecting group: An electron-withdrawing protecting group on the nitrogen can reduce its basicity and prevent coordination with the Lewis acid. 3. Inverse Addition: Add the Lewis acid slowly to a solution of the other reactants and the cyclic imine to maintain a low concentration of the activated species. |
| Protic Impurities | Trace water in the Lewis acid or solvent can be activated to become a strong Brønsted acid, initiating CROP. | 1. Use freshly distilled/dried solvents. 2. Ensure the Lewis acid is anhydrous. Consider using a freshly opened bottle or drying it according to established procedures. |
Issue 2: Spontaneous Polymerization of an Activated Aziridine Monomer During Storage or Reaction
| Potential Cause | Explanation | Recommended Solution |
| High Monomer Reactivity | Some N-activating groups, particularly those that are strongly electron-withdrawing, can make the aziridine ring highly susceptible to nucleophilic attack, even from another monomer molecule. | 1. Modify the Activating Group: Consider using a less strongly activating group if your desired reaction can still proceed. For example, some studies have shown that modifying the sulfonyl group can impact monomer stability.[7] 2. Storage Conditions: Store the monomer at low temperatures (e.g., in a freezer) and under an inert atmosphere (N₂ or Ar) to minimize degradation and spontaneous polymerization. |
| Presence of Initiating Impurities | Trace impurities from the synthesis of the cyclic imine can act as initiators for polymerization. | 1. Purify the Monomer: Re-purify the cyclic imine monomer immediately before use, for example, by distillation or chromatography, to remove any potential initiators. |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of an Aziridine
This protocol describes a general method to protect/activate an aziridine with a sulfonyl group, which can help prevent unwanted cationic polymerization.
Materials:
-
Aziridine derivative
-
Triethylamine (Et₃N) or other suitable base
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Dissolve the aziridine derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Problem and Solution
Diagram 1: The Competing Reaction Pathways
This diagram illustrates the choice a cyclic imine faces in a reaction mixture: the desired synthetic transformation versus the undesired polymerization pathway.
Caption: Competing pathways for a cyclic imine.
Diagram 2: Troubleshooting Logic for Polymerization
This workflow provides a step-by-step guide to diagnosing and solving polymerization issues.
Caption: A logical workflow for troubleshooting polymerization.
References
- 1. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. [PDF] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization | Semantic Scholar [semanticscholar.org]
- 4. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00436B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride
Welcome to the technical support guide for handling reactions involving 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (also known as 2-amino-1-pyrroline hydrochloride). This cyclic amidine hydrochloride is a valuable building block, particularly in the synthesis of pharmaceutical intermediates like tipiracil. However, its inherent properties—high polarity, water solubility, and basicity—can present unique challenges during reaction workup and product isolation.
This guide is structured to provide practical, experience-driven advice in a question-and-answer format. It aims to explain the "why" behind each procedural step, empowering you to troubleshoot effectively and adapt protocols to your specific synthetic context.
Physicochemical Properties at a Glance
A clear understanding of the reagent's properties is fundamental to designing a successful workup.
| Property | Value | Implication for Workup |
| Molecular Formula | C₄H₉ClN₂ | Low molecular weight, suggesting potential volatility of the free base. |
| Molecular Weight | 120.58 g/mol [1][2] | --- |
| Appearance | White to off-white solid/powder[3][4] | --- |
| Melting Point | 171-175 °C[1] | Stable solid at room temperature. |
| Basicity (pKa) | The pKa of the conjugate acid of a cyclic amidine is typically high, rendering the free base significantly basic. | The free base can be difficult to extract into organic solvents from aqueous media without significant pH adjustment. |
| Solubility | Highly soluble in water; soluble in polar protic solvents like methanol and ethanol. | Standard aqueous extractions can lead to product loss into the aqueous phase. |
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems encountered during the isolation of products derived from this compound.
Q1: My product is highly water-soluble and I'm experiencing low recovery yields after aqueous extraction. What's going wrong and how can I fix it?
A1: The Root of the Problem & Strategic Solutions
This is the most common challenge. The high polarity of the cyclic amidine moiety, often retained in the product, leads to a strong affinity for the aqueous phase. The core issue is that your product, like the starting material, is likely protonated and exists as a salt in neutral or acidic aqueous solutions, making it very water-soluble.[5]
The Causality: The amidine functional group is basic. In the presence of acid (even mild acid from reagents or byproducts), it will be protonated to form a water-soluble salt. A standard workup with a neutral or acidic aqueous wash will partition your product into the aqueous layer, leading to significant yield loss.
Troubleshooting Protocol:
-
Basification is Key: The primary strategy is to convert the product from its protonated (salt) form to its neutral free base form, which is significantly less water-soluble and more soluble in organic solvents.[5][6]
-
Action: Adjust the pH of the aqueous phase to be at least 1-2 pH units above the pKa of your product's conjugate acid.[6] A pH of 10-12 is often a good target. Use a strong base like 1-2 M NaOH or K₂CO₃ solution. Add the base slowly while cooling the mixture in an ice bath to manage any exotherm.
-
-
Choosing the Right Extraction Solvent: After basification, you need an organic solvent that can effectively extract the now less polar free base.
-
Action: Use a more polar organic solvent for extraction. While diethyl ether or hexanes might be insufficient, solvents like dichloromethane (DCM), chloroform, or a mixture of DCM/isopropanol can be more effective. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent to maximize recovery.
-
-
"Salting Out" Effect: To further decrease the solubility of your product in the aqueous layer, you can increase the ionic strength of the aqueous phase.
-
Action: Saturate the aqueous layer with sodium chloride (brine) before extraction. This reduces the ability of water molecules to solvate your organic product, pushing it into the organic layer.
-
Q2: I've successfully extracted my product into the organic phase, but now I'm struggling with purification. It seems to be streaking badly on my silica gel column.
A2: Taming the Amidine on Silica
This is a classic issue when purifying basic compounds like amines and amidines on standard silica gel, which is inherently acidic.
The Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic nitrogen atoms of your amidine product. This can lead to irreversible adsorption, tailing (streaking), and decomposition on the column, resulting in poor separation and low recovery.
Strategic Solutions:
-
Deactivate the Silica: You must neutralize the acidic sites on the silica gel.
-
Action: Prepare your column slurry and eluent with a small amount of a volatile base. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or ammonia (e.g., using a 7N solution in methanol) to your solvent system.[7] This deactivates the silica by protonating the added base instead of your product.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider other chromatography options.
-
Action: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) may be suitable if your product has sufficient hydrophobic character.
-
-
Non-Chromatographic Purification: Avoid chromatography altogether if possible.
-
Action: Consider recrystallization or distillation (if your product is thermally stable and volatile). Recrystallization from a suitable solvent system like ethyl acetate/hexanes or acetonitrile can often provide highly pure material and avoid the pitfalls of column chromatography.[8]
-
Workflow Visualization: A Decision Tree for Workup & Purification
The following diagram outlines a logical workflow for deciding on the appropriate workup and purification strategy.
Caption: Decision tree for workup and purification.
Frequently Asked Questions (FAQs)
Q3: Can I use a mild base like sodium bicarbonate to neutralize my reaction mixture?
A3: It depends on what you need to neutralize. If you are neutralizing a strong acid catalyst (e.g., excess HCl), sodium bicarbonate is often insufficient to both neutralize the acid AND deprotonate your product's hydrochloride salt to the free base. A stronger base like sodium carbonate, potassium carbonate, or sodium hydroxide is required to raise the pH high enough (typically >10) to ensure the amidine is in its free, extractable form.[5][6]
Q4: The starting material is a hydrochloride salt. Do I need to free-base it before the reaction?
A4: This is highly dependent on the specific reaction conditions.
-
For reactions requiring a nucleophilic amine: Yes, you almost certainly need to convert the hydrochloride salt to the free base first. This is typically done by stirring the salt in a suitable solvent with a base (like triethylamine, DBU, or an inorganic base like K₂CO₃), followed by filtration of the resulting ammonium salt.
-
For reactions under acidic conditions: You may be able to use the hydrochloride salt directly. Always consult the specific literature procedure for your reaction type.
Q5: My reaction produces amide byproducts. How can I separate them from my cyclic amidine product?
A5: Amides are generally less basic than amidines. This difference in basicity can be exploited for separation.
-
Acidic Extraction: After your initial workup, dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc). Extract this solution with a dilute aqueous acid (e.g., 1 M HCl). Your basic amidine product will be protonated and move into the aqueous layer, while the neutral or weakly basic amide byproduct will remain in the organic layer.[9]
-
Recovery: Separate the layers. The amide can be recovered by drying and evaporating the organic layer.[10] To recover your amidine product, basify the acidic aqueous layer (with NaOH, pH >10), and then re-extract it into an organic solvent.
Experimental Protocol: General Workup for Basic Amidine Products
This protocol outlines a robust, general procedure for isolating a basic product derived from 3,4-Dihydro-2H-pyrrol-5-amine.
Objective: To isolate a basic, water-soluble amidine-containing product from a reaction mixture.
Methodology:
-
Solvent Removal (Optional): If the reaction was run in a high-boiling solvent, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Initial Quench & Dilution:
-
Cool the reaction flask in an ice-water bath.
-
Carefully add deionized water to the reaction mixture.
-
Add an appropriate organic extraction solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Use a volume roughly equal to the aqueous volume.
-
-
Basification:
-
While stirring vigorously, slowly add 1 M NaOH solution dropwise.
-
Monitor the pH of the aqueous layer using pH paper, aiming for a final pH between 10 and 12.
-
-
Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Drain the organic layer.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
-
Washing and Drying:
-
Combine all organic extracts.
-
Wash the combined organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
-
Concentration:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
References
- 1. chembk.com [chembk.com]
- 2. This compound 7544-75-4 [sigmaaldrich.com]
- 3. cy.hsp-pharma.com [cy.hsp-pharma.com]
- 4. This compound CAS 7544-75-4 [homesunshinepharma.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to Purity and Reactivity in the Synthesis of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride and Pyrrolidine
In the landscape of synthetic chemistry, the choice of a nitrogen-containing heterocycle can dictate the success and elegance of a synthetic route. Among the five-membered rings, pyrrolidine and its unsaturated counterpart, 3,4-Dihydro-2H-pyrrol-5-amine (often used as its hydrochloride salt), represent two fundamentally different, yet equally valuable, building blocks. This guide provides an in-depth comparison of these two reagents, moving beyond their structural similarities to explore the nuances of their reactivity and strategic applications in the synthesis of complex molecules relevant to pharmaceutical and materials science.
At a Glance: Structural and Physicochemical Distinctions
While both molecules feature a five-membered ring containing a nitrogen atom, their electronic and functional characteristics are markedly different. Pyrrolidine is a saturated secondary amine, whereas 3,4-Dihydro-2H-pyrrol-5-amine is a cyclic amidine. This distinction is the cornerstone of their divergent chemical behavior.
| Property | 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride | Pyrrolidine |
| IUPAC Name | This compound | Pyrrolidine |
| Synonyms | 2-Amino-1-pyrroline hydrochloride | Tetrahydropyrrole, Azacyclopentane |
| CAS Number | 7544-75-4[1][2][3] | 123-75-1 |
| Molecular Formula | C₄H₉ClN₂[1] | C₄H₉N |
| Molecular Weight | 120.58 g/mol [1] | 71.12 g/mol |
| Appearance | Solid[2] | Colorless to pale yellow liquid |
| Melting Point | 173 °C[1] | -63 °C |
| Boiling Point | 211 °C (for free base)[4] | 87 °C |
| Key Functional Group | Cyclic Amidine | Cyclic Secondary Amine |
| pKa (of conjugate acid) | ~8-10 (estimated for amidine) | 11.27 |
The Core Dichotomy: Reactivity and Mechanistic Pathways
The synthetic utility of these two heterocycles is a direct consequence of their differing functionalities. Pyrrolidine acts as a classic nucleophile and a potent catalyst for enamine formation, while this compound serves as a bifunctional synthon for constructing larger heterocyclic systems.
Pyrrolidine: The Master of Enamine Catalysis
Pyrrolidine is arguably the most renowned secondary amine for the formation of enamines from ketones and aldehydes, a cornerstone of the Stork Enamine Synthesis .[5][6][7] This strategy offers a mild and regioselective alternative to harsh base-mediated enolate chemistry for the α-functionalization of carbonyl compounds.
The mechanism involves the nucleophilic attack of pyrrolidine on a carbonyl carbon, followed by dehydration to form the enamine. The resulting enamine is a powerful carbon-centered nucleophile at the α-position, capable of reacting with a variety of electrophiles.
Experimental Protocol: Stork Enamine Alkylation of Cyclohexanone
This protocol details the formation of an enamine from cyclohexanone and pyrrolidine, followed by its reaction with an alkyl halide.
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 equiv), pyrrolidine (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux, azeotropically removing the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the cyclohexanone is consumed.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude 1-(cyclohex-1-en-1-yl)pyrrolidine.
Step 2: Alkylation and Hydrolysis
-
Dissolve the crude enamine in a suitable aprotic solvent such as THF or dioxane.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.0 equiv) and stir the mixture at room temperature or with gentle heating.
-
Upon completion of the alkylation, add aqueous acid (e.g., 1 M HCl) to hydrolyze the resulting iminium salt.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and purify by column chromatography to yield the 2-alkylated cyclohexanone.
Typical yields for the overall process range from 50% to 80%, depending on the electrophile used.
Diagram: Stork Enamine Synthesis Workflow
Caption: Workflow for the Stork enamine alkylation.
3,4-Dihydro-2H-pyrrol-5-amine: A Versatile Heterocyclic Synthon
In contrast to pyrrolidine's role as a catalyst and nucleophile for modifying existing carbonyl compounds, this compound is a building block for the de novo synthesis of fused heterocyclic systems. Its cyclic amidine structure contains two nucleophilic nitrogen atoms and an electrophilic carbon, making it an ideal precursor for constructing pyrimidines, triazoles, and other complex nitrogen-containing scaffolds.[8][9]
A prime example of its application is in the synthesis of Tipiracil , a component of the anticancer drug Lonsurf®.[10][11][12] In this synthesis, the amidine acts as a dinucleophile, reacting with a chloromethyluracil derivative to form the fused pyrrolo[1,2-c]pyrimidine core.
Reaction Scheme: Synthesis of Tipiracil
The key step involves the reaction of 6-(chloromethyl)-5-chlorouracil with 2-amino-1-pyrroline (the free base of this compound). The exocyclic amine attacks the chloromethyl group, and the endocyclic imine nitrogen subsequently displaces the chlorine on the pyrimidine ring to form the final tricyclic structure.
Diagram: Reactivity Comparison
Caption: Conceptual comparison of synthetic applications.
Comparative Analysis of Synthetic Applications
| Feature | This compound | Pyrrolidine |
| Primary Role | Bifunctional building block for heterocycle synthesis. | Catalyst for enamine formation; nucleophile. |
| Common Reactions | Condensation with dicarbonyls, cyclization with biselectrophiles. | Stork enamine alkylation/acylation, Michael additions. |
| Typical Products | Fused pyrimidines, triazoles, and other complex heterocycles. | α-Alkyl or α-acyl ketones and aldehydes.[5][6][7] |
| Key Advantage | Rapid construction of complex heterocyclic cores. | Mild, regioselective α-functionalization of carbonyls. |
| Limitations | More specialized applications compared to pyrrolidine. | Less effective for tertiary alkyl halides due to potential elimination.[13] |
| Industrial Relevance | Synthesis of specific APIs like Tipiracil.[10][11][12] | Widely used in the synthesis of numerous pharmaceuticals and natural products.[1] |
Conclusion for the Practicing Scientist
The choice between this compound and pyrrolidine is not a matter of superior performance but of strategic intent.
-
Choose Pyrrolidine when: The goal is the regioselective α-functionalization of a pre-existing ketone or aldehyde under mild conditions. It is the reagent of choice for Stork enamine reactions, providing a reliable method to form carbon-carbon bonds adjacent to a carbonyl group.
-
Choose this compound when: The synthetic target is a fused heterocyclic system, particularly those containing a pyrimidine or triazole ring fused to a pyrrolidine core. Its bifunctional nature as a cyclic amidine allows for the efficient and convergent construction of complex molecular architectures.
Ultimately, a deep understanding of the distinct reactivity profiles of these two valuable reagents empowers the synthetic chemist to design more efficient, elegant, and effective routes to a wide array of important molecules.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 7544-75-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. High Quality Tipiracil Intermediate this compound (1:1) Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 12. WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents [patents.google.com]
- 13. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
Comparative analysis of synthesis routes for substituted pyrrolidines
Introduction
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products, pharmaceuticals, and advanced materials. Its significance in medicinal chemistry is particularly noteworthy, with pyrrolidine-containing molecules exhibiting a wide spectrum of biological activities, including antibiotic, anticancer, and antihypertensive properties. Consequently, the development of efficient, stereoselective, and versatile synthetic routes to access structurally diverse substituted pyrrolidines remains a paramount objective for organic chemists.
This guide provides a comparative analysis of the principal modern strategies for constructing substituted pyrrolidines. We will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by experimental data and detailed protocols to inform your synthetic planning. The focus is on cyclization strategies from acyclic precursors, which offer the greatest flexibility in controlling substitution patterns and stereochemistry.
Chapter 1: [3+2] Cycloaddition Reactions of Azomethine Ylides
The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (a dipolarophile) is arguably one of the most powerful and convergent methods for pyrrolidine synthesis. This strategy allows for the rapid construction of the five-membered ring and can generate up to four contiguous stereocenters in a single, highly stereocontrolled step.
Mechanistic Rationale & Causality
Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, most commonly by the condensation of an α-amino acid with an aldehyde or via the thermal or metal-catalyzed ring-opening of aziridines. The reaction is a concerted, suprafacial [π4s + π2s] cycloaddition, governed by frontier molecular orbital (FMO) theory. The high degree of stereocontrol arises from the concerted nature of the reaction, where the stereochemistry of the reactants is directly translated to the product.
The choice of catalyst is critical for achieving high enantioselectivity. Chiral metal–ligand complexes, often employing Cu(I), Ag(I), or other transition metals, coordinate to the azomethine ylide precursor (typically an α-iminoester), creating a chiral environment that directs the approach of the dipolarophile.
Workflow & Diagram
The general workflow for a metal-catalyzed asymmetric 1,3-dipolar cycloaddition is straightforward, involving the in situ generation of the ylide in the presence of the catalyst and dipolarophile.
Caption: General workflow for catalytic asymmetric 1,3-dipolar cycloaddition.
Representative Protocol: Asymmetric Synthesis of a Spirooxindole Pyrrolidine
This protocol is adapted from literature procedures demonstrating the power of this methodology.
-
Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral ligand (e.g., a chiral phosphine or BOX ligand) (0.022 mmol) and the metal salt (e.g., Cu(OAc)₂) (0.020 mmol).
-
Reaction Setup: Add anhydrous solvent (e.g., dichloromethane, 1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reactant Addition: Add the isatin-derived imine (0.20 mmol) and the alkene (dipolarophile, e.g., dimethyl maleate) (0.24 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spirooxindole pyrrolidine.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Chapter 2: Organocatalytic Asymmetric Synthesis
The rise of organocatalysis has provided a powerful, metal-free alternative for the enantioselective synthesis of substituted pyrrolidines. These methods often rely on cascade or domino reactions, where a single chiral catalyst orchestrates multiple bond-forming events in one pot, leading to highly complex products from simple starting materials.
Mechanistic Rationale & Causality
A common strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. Chiral secondary amines, such as proline and its derivatives, are frequently used catalysts. They operate by forming a nucleophilic enamine or a transient iminium ion with the substrates, which induces facial selectivity in the key bond-forming step.
For example, in the reaction of an aldehyde with a nitroalkene, a chiral secondary amine catalyst will form an enamine with the aldehyde. This enamine then undergoes a stereoselective Michael addition to the nitroalkene. The resulting intermediate can then undergo an intramolecular cyclization (e.g., aza-Michael addition or reductive amination) to form the pyrrolidine ring. The catalyst controls the stereochemistry of the initial Michael addition, which is then relayed through the subsequent cyclization.
Diagram: Organocatalytic Cascade for Pyrrolidine Synthesis
A Comparative Guide to HPLC-MS Methods for Purity Validation of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity validation of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, a key building block in medicinal chemistry. We will explore the nuances of method development for this polar, basic compound, compare viable chromatographic strategies, and present a detailed, validated protocol grounded in scientific integrity and regulatory expectations.
The Analytical Challenge: Understanding this compound
3,4-Dihydro-2H-pyrrol-5-amine, also known as 2-amino-1-pyrroline, is a cyclic amidine. Its hydrochloride salt is a polar, water-soluble molecule, which presents a significant challenge for traditional reversed-phase HPLC. The basic nature of the amine and amidine functionalities can lead to poor peak shape and retention on conventional C18 columns due to strong interactions with residual silanols on the silica support.
Furthermore, a comprehensive purity validation method must be able to separate the main component from a range of potential impurities. These can include:
-
Process-related impurities: Starting materials, reagents, and by-products from the synthesis. For instance, the synthesis of 3,4-dihydro-2H-pyrroles can involve ketones, aldehydes, and nitroalkanes, which could be present in trace amounts.[1]
-
Degradation products: The amidine functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. Forced degradation studies are essential to identify these potential degradants and ensure the analytical method is "stability-indicating."[1][2][3][4][5][6][7][8]
Given these properties, selecting the appropriate HPLC-MS methodology is critical for achieving a robust and reliable purity assessment.
A Comparative Analysis of Chromatographic Strategies
The primary challenge in analyzing this compound is achieving adequate retention and good peak shape. We will compare three promising approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Polar-Embedded Reversed-Phase Chromatography, and Cation Exchange Chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[9][10][11] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.
Advantages for this compound:
-
Excellent Retention: HILIC provides strong retention for polar compounds that would otherwise elute in the void volume in reversed-phase chromatography.[9][11]
-
MS Compatibility: The high organic content of the mobile phase enhances desolvation in the electrospray ionization (ESI) source, leading to improved MS sensitivity.[9]
-
Orthogonal Selectivity: HILIC offers a different selectivity compared to reversed-phase, which can be beneficial for separating polar impurities.
Considerations:
-
Method Development Complexity: HILIC can be more complex to develop and optimize compared to reversed-phase methods. Retention is sensitive to mobile phase water content, buffer concentration, and pH.
-
Sample Diluent Effects: The sample should ideally be dissolved in a solvent with a high organic content to avoid peak distortion.
Polar-Embedded Reversed-Phase Chromatography
To overcome the limitations of traditional C18 columns for polar analytes, manufacturers have developed stationary phases with polar functional groups (e.g., amide, carbamate) embedded within the alkyl chains.[4][12][13][14] These "polar-embedded" or "aqueous C18" columns offer several advantages.
Advantages for this compound:
-
Improved Retention of Polar Compounds: The embedded polar groups increase the polarity of the stationary phase, enhancing the retention of polar analytes.
-
Enhanced Peak Shape for Basic Compounds: The polar groups can shield residual silanols, reducing undesirable secondary interactions and improving peak symmetry for basic compounds.
-
Stability in Highly Aqueous Mobile Phases: These columns are stable in 100% aqueous mobile phases, allowing for the use of weaker elution conditions to retain very polar compounds.[15]
Considerations:
-
Selectivity Differences: While offering improved performance over traditional C18, the selectivity may not be as orthogonal to reversed-phase as HILIC.
-
Potential for Secondary Interactions: Depending on the specific chemistry of the polar-embedded group, some secondary interactions may still occur.
Cation Exchange Chromatography (CEX)
Given the basic nature and positive charge of this compound at acidic to neutral pH, CEX is a highly specific and effective separation mechanism. In CEX, the stationary phase contains negatively charged functional groups that interact with the positively charged analyte.
Advantages for this compound:
-
High Selectivity: Retention is based on the charge of the analyte, providing a very different selectivity compared to HILIC and reversed-phase. This can be highly effective for separating charged impurities.
-
Direct Analysis without Derivatization: CEX allows for the direct analysis of charged amines without the need for derivatization.
Considerations:
-
Mobile Phase Constraints: CEX methods typically require buffered mobile phases with increasing ionic strength for elution, which can sometimes lead to ion suppression in the MS source. However, using volatile buffers like ammonium formate or ammonium acetate can mitigate this issue.
-
Limited Retention of Neutral Impurities: Neutral or acidic impurities will have little to no retention on a CEX column.
Summary of Comparison
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar-Embedded Reversed-Phase | Cation Exchange Chromatography (CEX) |
| Primary Retention Mechanism | Partitioning into an adsorbed water layer on a polar stationary phase. | Hydrophobic interactions with modified alkyl chains. | Electrostatic interactions between the positively charged analyte and a negatively charged stationary phase. |
| Retention of Polar Basic Analyte | Strong | Moderate to Good | Strong |
| MS Sensitivity | Excellent due to high organic mobile phase. | Good | Can be good with volatile buffers, but susceptible to ion suppression with high salt concentrations. |
| Separation of Polar Impurities | Excellent | Good | Excellent for charged impurities. |
| Separation of Non-polar Impurities | Poor | Excellent | Poor |
| Method Development Complexity | High | Moderate | Moderate |
Recommended HPLC-MS Method and Protocol
Based on a balance of retention, selectivity, MS compatibility, and robustness, a HILIC-based method is recommended as the primary approach for the purity validation of this compound. The strong retention and enhanced MS sensitivity make it well-suited for detecting trace-level impurities. A polar-embedded reversed-phase method serves as an excellent orthogonal technique for confirmation.
Experimental Workflow
The following diagram illustrates the overall workflow for the purity validation.
Caption: Workflow for HPLC-MS Purity Validation.
Detailed Protocol: HILIC-MS Method
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
This compound reference standard and test sample.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | HILIC Amide or Silica Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) | Amide phases provide excellent retention and peak shape for polar basic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid | Ammonium formate is a volatile buffer compatible with MS. The acidic pH ensures the analyte is protonated for good interaction with the stationary phase and ESI+ ionization. |
| Mobile Phase B | Acetonitrile | The organic component in HILIC. |
| Gradient | 95% B to 60% B over 10 minutes | A gradual decrease in the organic content allows for the elution of the polar analyte and separation from impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | Small injection volume to minimize solvent effects. |
| Sample Diluent | 90:10 (v/v) Acetonitrile:Water | High organic content is crucial to prevent peak distortion in HILIC. |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nature of the analyte makes it readily protonated in the positive ion mode. |
| Capillary Voltage | 3.0 kV | Typical starting voltage for ESI+. |
| Cone Voltage | 20 V | Optimize for the target analyte to maximize signal without fragmentation. |
| Source Temperature | 150 °C | Standard source temperature. |
| Desolvation Temperature | 400 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/Hr | Typical flow rate for nitrogen. |
| Scan Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) for the [M+H]⁺ of the analyte (m/z 85.07) | Full scan is used for impurity profiling, while SIM can be used for higher sensitivity if needed. |
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][9][11] The validation process demonstrates that the method is suitable for its intended purpose.
Validation Parameters
The following parameters should be evaluated for a purity method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through peak purity analysis and by spiking the sample with known impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of the reference standard at different concentrations are analyzed, and a calibration curve is constructed.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Forced Degradation Study
A forced degradation study is a critical component of validating a stability-indicating method.[1][2][3][4][5][6][7][8] The goal is to generate potential degradation products to challenge the specificity of the HPLC method.
Caption: Forced Degradation Study Workflow.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active substance. The chromatograms from the stressed samples are then used to demonstrate that the degradation products are well-resolved from the main peak and from each other.
Conclusion
The purity validation of this compound by HPLC-MS requires a thoughtful approach to overcome the challenges associated with its polar and basic nature. While several chromatographic techniques can be employed, a HILIC-based method offers a superior combination of retention, MS sensitivity, and orthogonal selectivity for this class of compounds. By coupling a well-developed HILIC method with a comprehensive validation strategy that aligns with ICH Q2(R2) guidelines, including a thorough forced degradation study, researchers can establish a robust and trustworthy system for ensuring the purity and quality of this important chemical building block. This, in turn, supports the development of safe and effective pharmaceuticals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpharmsci.com [jpharmsci.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
A Comparative Guide to the Spectroscopic Confirmation of 2-Amino-1-Pyrroline HCl
Introduction: The Analytical Imperative for 2-Amino-1-Pyrroline HCl
2-Amino-1-pyrroline, a five-membered cyclic imine, and its hydrochloride salt are pivotal intermediates in organic and pharmaceutical synthesis.[1][2] They serve as foundational building blocks for more complex bioactive molecules, including therapeutic agents targeting neurological disorders and thymidine phosphorylase inhibitors for cancer treatment.[1] Given its reactive nature and synthetic importance, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for ensuring the integrity of subsequent research and development.
A primary analytical challenge arises from the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[3][4] 2-Amino-1-pyrroline exists in a dynamic equilibrium between its cyclic imine form and its enamine tautomer, 3,4-dihydro-2H-pyrrol-5-amine.[5] This guide provides a comprehensive framework for leveraging a multi-spectroscopic approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the structure of 2-Amino-1-Pyrroline HCl and distinguish it from potential isomers, such as 3-aminocyclopentene.
The Analytical Challenge: Tautomerism and Isomeric Differentiation
The structural integrity of 2-Amino-1-Pyrroline HCl is predicated on confirming the connectivity and the position of the double bond. The inherent imine-enamine tautomerism presents a unique spectroscopic puzzle. While the imine form is generally more stable, the equilibrium can be influenced by solvent and temperature. A robust analytical workflow must be able to identify the predominant tautomer and rule out other structural possibilities.
To illustrate the power and necessity of this multi-faceted approach, we will compare the expected spectroscopic data for 2-Amino-1-Pyrroline HCl with that of a plausible structural isomer, 3-aminocyclopentene . Both molecules share the same molecular formula (for their free base forms, C₄H₈N₂) and molecular weight, making them indistinguishable by low-resolution mass spectrometry alone.
References
A Comparative Guide to Modern Pyrrole Synthesis: Reagents, Catalysts, and Protocols for the Discerning Scientist
The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of blockbuster drugs like Lipitor (Atorvastatin) and essential biological molecules such as heme and chlorophyll. For the researcher, scientist, or drug development professional, the choice of synthetic route to this privileged heterocycle is a critical decision, profoundly impacting yield, purity, scalability, and environmental footprint. This guide moves beyond a simple recitation of named reactions to provide an in-depth, comparative analysis of classical and contemporary methods for pyrrole synthesis. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed, field-tested protocols to empower you to select and execute the optimal synthesis for your specific target.
The Enduring Legacy and Modern Evolution of the Paal-Knorr Synthesis
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and reliable methods for pyrrole formation. Its enduring appeal lies in its operational simplicity: the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] However, the classical approach, often requiring harsh acidic conditions and prolonged heating, presents limitations for sensitive substrates and aligns poorly with modern green chemistry principles.[3]
The true innovation lies in the evolution of its catalytic systems. By replacing traditional Brønsted acids with milder, more efficient alternatives, the Paal-Knorr reaction has been revitalized for the modern laboratory.
The Shift to Greener Alternatives: Heterogeneous Catalysts and Milder Conditions
The primary driver for innovation in Paal-Knorr synthesis has been the adoption of "green" catalysts and reaction media. These alternatives drastically reduce reaction times, improve yields, and simplify purification by enabling easy catalyst removal.
Heterogeneous Catalysts: Solid acid catalysts are a cornerstone of modern Paal-Knorr modifications. Their advantages include reusability, reduced corrosion, and simple separation from the reaction mixture via filtration. Materials like silica-supported sulfuric acid (SiO₂-OSO₃H) and various aluminas have proven highly effective.[4] For instance, CATAPAL 200, a commercially available alumina, has been shown to efficiently catalyze the reaction under solvent-free conditions at a relatively low temperature (60 °C), with the catalyst being reusable for up to five cycles without significant loss of activity.[4]
Microwave-Assisted Synthesis: The application of microwave irradiation represents a significant leap in efficiency. Microwave heating dramatically reduces reaction times from hours to mere minutes by promoting rapid, uniform heating of the reactants.[1][3][5] When combined with solvent-free conditions or green solvents like water, the environmental impact is substantially lowered.
Organocatalysis: In a quest for metal-free synthesis, small organic molecules have emerged as effective catalysts. Notably, naturally derived acids like citric acid and even Vitamin B1 have been successfully employed, offering a non-toxic, biocompatible catalytic system.[6]
Performance Comparison: Classical vs. Modern Paal-Knorr
To illustrate the practical advantages of these alternative approaches, the following table compares the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using various catalytic systems.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical Methods | |||||
| Acetic Acid (reflux) | Acetic Acid | ~118 | 1-2 h | ~83 | [2] |
| p-Toluenesulfonic acid | Toluene | ~110 | 1 h | ~83 | [7] |
| Modern Alternatives | |||||
| Iron(III) Chloride | Water | 100 | 15 min | 95 | [2][7] |
| CATAPAL 200 Alumina | Solvent-free | 60 | 45 min | 96 | [4] |
| Silica Sulfuric Acid | Solvent-free | Room Temp. | 3 min | 98 | |
| Scandium(III) triflate | Solvent-free | 100 | 10 min | 98 | [8] |
| Microwave (Acetic Acid) | Ethanol | 80 | 10-15 sec (initial), then maintained | High | [9] |
| Vitamin B1 | Ethanol | Room Temp. | 1 h | Moderate to Excellent | [6] |
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using CATAPAL 200 (Solvent-Free) [4]
-
Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione (1 mmol), the desired primary amine (1 mmol), and CATAPAL 200 (40 mg).
-
Reaction: Stir the mixture magnetically at 60 °C for 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and stir for 5 minutes.
-
Purification: Separate the catalyst by filtration. Wash the catalyst with additional ethyl acetate (2 x 5 mL). Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
-
Catalyst Recycling: The recovered CATAPAL 200 can be washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.
Protocol 2: Microwave-Assisted Synthesis [9]
-
Reaction Setup: In a microwave-safe vial, add a solution of the 1,4-diketone (0.0374 mmol) in ethanol (400 µL).
-
Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. An initial power of 150 W is typically applied for 10-15 seconds to reach the target temperature, which is then maintained for the duration of the reaction (monitor by TLC, typically 5-15 minutes).
-
Work-up and Purification: Cool the vial, partition the mixture between water and ethyl acetate. Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography.
Beyond the Dicarbonyl: Transition-Metal and Photoredox Catalysis
While the Paal-Knorr reaction is powerful, its reliance on 1,4-dicarbonyl precursors can be a limitation. Modern synthetic chemistry has introduced elegant solutions that construct the pyrrole ring from more diverse and readily available starting materials, such as alkynes, alkenes, and azirines.
Gold-Catalyzed Annulations: Accessing Pyrroles from Alkynes
Gold catalysts, particularly Au(I) complexes, have emerged as exceptionally powerful tools for alkyne activation.[10] They facilitate intramolecular cyclizations and intermolecular annulations under mild conditions, providing access to highly substituted pyrroles that are challenging to synthesize via classical methods. A common strategy involves the gold-catalyzed reaction of α-amino ketones with alkynes.
Logical Workflow: Gold-Catalyzed Pyrrole Synthesis
Caption: Gold-catalyzed synthesis of pyrroles from α-amino ketones and alkynes.
Mechanism Deep Dive: The reaction is believed to proceed via a gold-catalyzed hydroamination of the alkyne with the α-amino ketone.[11] This forms a conjugate addition adduct which then undergoes a rapid intramolecular cyclization and condensation, eliminating water to form the aromatic pyrrole ring. The addition of a mild dehydrating agent like MgO can further drive the reaction to completion.
Experimental Protocol 3: Gold-Catalyzed Synthesis of Substituted Pyrroles [11]
-
Reaction Setup: To a sealed tube, add the α-amino ketone hydrochloride (0.2 mmol), the alkyne (0.3 mmol), MgO (0.4 mmol), IPrAuCl (0.01 mmol), and AgNTf₂ (0.01 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Reaction: Stir the mixture at 80 °C for 12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired pyrrole.
Visible-Light Photoredox Catalysis: A Radical Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[11] This strategy allows for the construction of C-C and C-N bonds in ways that are complementary to traditional ionic pathways. In pyrrole synthesis, this often involves a formal [3+2] cycloaddition.
A prominent example is the reaction between 2H-azirines and electron-deficient alkenes or alkynes. The photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process, leading to the formation of radical ions that trigger the desired cyclization.
Mechanism of Photocatalytic [3+2] Cycloaddition for Pyrrole Synthesis
Caption: Proposed mechanism for the visible-light-mediated synthesis of pyrroles.
Causality in Mechanism: The process begins with the excitation of the photocatalyst (e.g., an Iridium complex) by visible light.[2] The excited-state catalyst is a potent single-electron oxidant and abstracts an electron from the 2H-azirine. The resulting radical cation undergoes spontaneous ring-opening to form a nucleophilic iminyl radical.[10] This radical adds to the electron-deficient partner (the dipolarophile) in a Giese-type addition. The resulting radical intermediate is then reduced by the photocatalyst (which has been regenerated in the catalytic cycle), leading to an anion that cyclizes to form a pyrroline ring. A final oxidation step yields the aromatic pyrrole.
Experimental Protocol 4: Visible-Light-Mediated Synthesis of Tetrasubstituted Pyrroles [10]
-
Reaction Setup: In a sealed tube, dissolve the 2H-azirine (0.27 mmol), chalcone (or other enone, 0.18 mmol), and the photocatalyst (e.g., fac-Ir(ppy)₃, 7 mol%) in 1,2-dichloroethane (1.5 mL).
-
Irradiation: Place the reaction vessel under irradiation from a 40 W blue LED strip (λ ≈ 440 nm) and stir at room temperature. Monitor the formation of the intermediate pyrroline by TLC.
-
Oxidation: Once the initial reaction is complete, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.3 mmol) and toluene (2 mL).
-
Heating: Seal the tube and heat the mixture at reflux until the aromatization is complete (monitor by TLC).
-
Purification: Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by flash column chromatography to isolate the tetrasubstituted pyrrole.
Conclusion: Choosing the Right Tool for the Job
The synthesis of the pyrrole ring, a task over 140 years old, continues to be an area of vibrant innovation. For routine syntheses where the 1,4-dicarbonyl precursor is readily available, modern iterations of the Paal-Knorr reaction using heterogeneous catalysts or microwave assistance offer unparalleled efficiency, simplicity, and adherence to green chemistry principles. These methods should be the first consideration for their high yields, short reaction times, and operational simplicity.
For targets with substitution patterns that are difficult to access via dicarbonyl routes, or when starting from simpler, more fundamental building blocks is desired, transition-metal catalysis provides a powerful alternative. Gold-catalyzed methods, in particular, excel in constructing complex pyrroles from alkynes with high regioselectivity.
Finally, visible-light photoredox catalysis represents the cutting edge of pyrrole synthesis. It opens up novel mechanistic pathways, allowing for the formation of C-C bonds under exceedingly mild, radical-based conditions. This approach is ideal for complex molecule synthesis where delicate functional groups must be preserved and for exploring novel chemical space through unique cycloaddition strategies.
The ultimate choice of method depends on a careful analysis of the target molecule's structure, the availability of starting materials, desired scale, and the laboratory's commitment to sustainable practices. By understanding the underlying principles and practical performance of each alternative, the modern synthetic chemist is well-equipped to build this vital heterocyclic scaffold with precision and efficiency.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in visible light-mediated chemical transformations of enaminones [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of polycyclic pyrrole derivatives by iridium-catalyzed asymmetric allylic dearomatization and ring-expansive migration reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-light-induced formal [3+2] cycloaddition for pyrrole synthesis under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Value of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride in Expediting Drug Discovery
A Senior Application Scientist's Guide to Cost-Effective Synthesis of Bioactive Scaffolds
In the landscape of modern drug discovery, the efficient and economical synthesis of novel chemical entities is paramount. The selection of starting materials and synthetic routes can significantly impact project timelines and budgets. This guide provides an in-depth analysis of the cost-effectiveness of utilizing 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, a versatile cyclic amidine, in the synthesis of bioactive molecules. Through a comparative lens, we will explore its application in the production of the anticancer drug Tipiracil, contrasting it with an alternative synthetic strategy. This examination will be supported by detailed experimental protocols, comparative cost analysis, and visualizations of the synthetic pathways, offering researchers and drug development professionals a comprehensive framework for making informed decisions in their synthetic endeavors.
The Pivotal Role of Cyclic Amidines in Medicinal Chemistry
Cyclic amidines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. Their ability to participate in hydrogen bonding and other non-covalent interactions makes them valuable pharmacophores for targeting various biological macromolecules. This compound, also known as 2-aminopyrroline hydrochloride, is a readily available and reactive building block that provides a direct entry into the synthesis of complex molecules containing the cyclic amidine moiety.
Case Study: The Synthesis of Tipiracil
A compelling example of the utility of this compound is its role as a key intermediate in the synthesis of Tipiracil. Tipiracil is a thymidine phosphorylase inhibitor and a component of the oral anticancer drug Lonsurf® (trifluridine/tipiracil), used in the treatment of metastatic colorectal cancer. The efficient synthesis of Tipiracil is therefore of significant commercial and therapeutic importance.
Primary Synthetic Route: Leveraging this compound
The most direct and widely employed synthesis of Tipiracil involves the coupling of 5-chloro-6-(chloromethyl)uracil with this compound. This route is attractive due to its convergence and the commercial availability of both starting materials.
Experimental Protocol: Synthesis of Tipiracil via Route A
Step 1: Coupling of 5-chloro-6-(chloromethyl)uracil and this compound
-
Reagents and Solvents:
-
5-chloro-6-(chloromethyl)uracil
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of this compound in a mixture of methanol and DMF, add sodium methoxide at room temperature.
-
To this mixture, add 5-chloro-6-(chloromethyl)uracil portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and adjust the pH to ~7 with acetic acid.
-
The precipitated crude Tipiracil is collected by filtration, washed with water, and dried.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Tipiracil of high purity.
-
Workflow for Tipiracil Synthesis (Route A)
A Senior Application Scientist's Guide to the Certificate of Analysis for 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride: A Comparative Analysis
For professionals engaged in the intricate world of pharmaceutical research and drug development, the purity and identity of starting materials are not mere line items on a purchase order; they are the very foundation of reproducible, reliable, and successful outcomes. 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS No. 7544-75-4), a critical building block in the synthesis of various pharmaceutical agents, including the thymidine phosphorylase inhibitor tipiracil, is a case in point.[1] The Certificate of Analysis (CoA) accompanying this reagent is the primary document of trust, providing a detailed summary of its quality and purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple reading of a CoA to offer a deeper, comparative analysis. We will deconstruct the analytical techniques, compare the data against potential alternatives, and provide the experimental context necessary to make informed decisions for your critical applications.
Part 1: Deconstructing the Certificate of Analysis: Key Analytical Parameters
A Certificate of Analysis for this compound quantifies its identity, purity, and the presence of any impurities. Understanding the methodologies cited is paramount. A typical CoA integrates data from several orthogonal analytical techniques to build a comprehensive quality profile.
Identity Confirmation
Verifying the chemical structure is the first and most crucial step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is the gold standard for structural elucidation. For this compound, the proton NMR spectrum provides unambiguous confirmation of the cyclic structure and the presence of key functional groups. The expected signals in a solvent like D₂O would include characteristic peaks for the three methylene (-CH₂-) groups at different chemical shifts, confirming the pyrroline backbone.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a molecular fingerprint. As an amine hydrochloride salt, the compound exhibits characteristic spectral features.[2] A broad and intense N-H stretching band is expected in the 3200-2800 cm⁻¹ region, often superimposed with C-H stretching vibrations.[2] The presence of the C=N imine bond will also give rise to a characteristic stretch.
Purity and Impurity Profiling
Purity assessment is rarely achieved with a single method. A combination of techniques provides a more accurate picture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis, separating the main compound from non-volatile impurities.[3] A well-developed Reverse-Phase (RP-HPLC) method can quantify purity as a percentage of the main peak area relative to the total area of all peaks.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis and purification process.[5]
-
Elemental Analysis (CHN Analysis): This method determines the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values are compared against the theoretical values for the molecular formula (C₄H₉ClN₂) to confirm the elemental composition and check for inorganic impurities.
-
Water Content (Karl Fischer Titration): Given the hygroscopic nature of many hydrochloride salts, quantifying the water content is critical for accurate weighing and stoichiometric calculations in subsequent reactions.
The following diagram illustrates a comprehensive workflow for the analytical characterization of this compound.
Caption: Workflow for generating a Certificate of Analysis.
Part 2: Comparative Analysis: Interpreting the Data
The true value of a CoA lies in its interpretation and comparison. Here, we compare the target compound with a common structural alternative, pyrrolidine, to illustrate how analytical data differentiates them.
Structural and Spectroscopic Comparison
| Feature | 3,4-Dihydro-2H-pyrrol-5-amine HCl | Pyrrolidine | Rationale for Difference |
| Structure | Cyclic imine hydrochloride | Saturated cyclic secondary amine | The presence of a C=N double bond and its protonation as a hydrochloride salt are key differentiators. |
| Molecular Formula | C₄H₉ClN₂ | C₄H₉N | Different elemental composition due to the extra nitrogen and the hydrochloride salt. |
| ¹H NMR | Complex pattern with 3 distinct methylene signals. NH protons may be broad and exchangeable. | Simpler spectrum with 2 methylene signals due to higher symmetry. A distinct NH proton signal. | The C=N bond in the pyrroline derivative breaks the symmetry of the ring, making the methylene groups non-equivalent. |
| ¹³C NMR | Will show a downfield signal for the sp²-hybridized imine carbon (C=N). | All four carbons are sp³-hybridized and will appear in the upfield region of the spectrum. | The double-bonded carbon in the imine is less shielded and resonates at a higher chemical shift. |
| FT-IR | Broad N-H⁺ stretch (~3200-2800 cm⁻¹), C=N stretch (~1650 cm⁻¹).[2] | Sharp, medium N-H stretch (~3300 cm⁻¹), absence of a C=N stretch. | The hydrochloride salt form results in a very broad N-H⁺ absorption, which is distinct from the sharper N-H peak of a free secondary amine. |
| Purity (HPLC) | Typically >98% or >99% depending on grade.[6] | Purity is also typically high, but potential impurities would be different (e.g., starting materials for its specific synthesis). | Purity is method-dependent, but the impurity profile will differ based on the synthetic route.[3] |
This comparison underscores how a CoA provides a detailed chemical identity card. Even for structurally similar molecules, the data from NMR and FT-IR are definitively different, preventing costly mix-ups in a synthetic workflow.
Part 3: Detailed Experimental Protocols
To ensure self-validating results, robust and standardized protocols are essential. The following are representative methods for the key analyses discussed.
Protocol 1: ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify proton-containing impurities.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for accurate integration.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals and compare the chemical shifts and coupling constants to a reference spectrum or predicted values to confirm the structure.
-
Protocol 2: RP-HPLC Purity Analysis
-
Objective: To determine the purity of the compound and quantify non-volatile impurities.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic system, typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent like acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 225 nm).[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
The workflow for HPLC analysis is crucial for ensuring reproducible results.
Caption: Standard workflow for RP-HPLC purity analysis.
Protocol 3: FT-IR Spectroscopy
-
Objective: To obtain a characteristic molecular fingerprint for identity confirmation.
-
Methodology:
-
Sample Preparation: As the sample is a solid, it is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the positions and relative intensities of the absorption bands in the sample spectrum to those of a known reference standard or a spectral library (e.g., Aldrich FT-IR Collection).[7]
-
Conclusion: The CoA as a Tool for Scientific Integrity
The Certificate of Analysis is more than a quality control document; it is an essential component of experimental design and validation. For a critical reagent like this compound, a thorough understanding of the CoA allows researchers to:
-
Verify Identity: Unambiguously confirm that the correct material has been received.
-
Assess Purity: Understand the precise purity of the batch, enabling accurate stoichiometric calculations and anticipating potential side reactions from known impurities.
-
Ensure Reproducibility: By recording the batch number and its associated CoA data, researchers can trace variability in experimental outcomes back to the starting materials.
-
Make Informed Purchasing Decisions: Compare CoAs from different suppliers or for different grades to select the material best suited for the sensitivity of their application.
Ultimately, by treating the CoA as a vital piece of scientific data, researchers and drug development professionals can enhance the integrity, quality, and success rate of their work.
References
- 1. 2-Amino-1-pyrroline Hydrochloride | 7544-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Efficacy of 2-Amino-1-Pyrroline HCl as a Pharmaceutical Precursor
This guide provides an in-depth, objective comparison of 2-Amino-1-Pyrroline hydrochloride (HCl) as a precursor in pharmaceutical synthesis. We will analyze its performance against common alternatives, supported by established chemical principles and detailed experimental frameworks designed for validation by researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a trustworthy and authoritative evaluation.
Introduction: The Pyrrolidine Scaffold and the Role of 2-Amino-1-Pyrroline HCl
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional structure that can effectively interact with biological targets.[2]
The synthesis of pyrrolidine-containing Active Pharmaceutical Ingredients (APIs) relies on efficient and versatile precursors. 2-Amino-1-Pyrroline HCl has emerged as a valuable intermediate, serving as a key building block in the development of pharmaceuticals, particularly for neurological disorders and as an inhibitor of enzymes like thymidine phosphorylase (e.g., in the synthesis of Tipiracil).[4] This guide assesses its efficacy by comparing it to other established synthetic routes, providing the necessary data and protocols for informed decision-making in drug development pipelines.
Chemical Profile and Strategic Value of 2-Amino-1-Pyrroline HCl
2-Amino-1-Pyrroline HCl is the hydrochloride salt of a cyclic imine. Its strategic value in synthesis comes from the presence of two key reactive sites: the nucleophilic amino group and the electrophilic imine carbon. This dual functionality allows for direct and efficient elaboration into more complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 7544-75-4 | [4][5][6] |
| Molecular Formula | C₄H₈N₂·HCl | [4][6] |
| Molecular Weight | 120.58 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 171 - 175 °C | [4][6] |
| Solubility | Soluble in water and other polar solvents like ethanol | [5] |
| Purity (Typical) | ≥ 98% (HPLC) | [4] |
| Storage | 2 - 8 °C, under inert gas, hygroscopic | [4][7] |
Table 1: Physicochemical Properties of 2-Amino-1-Pyrroline HCl.
Comparative Precursors: A Strategic Overview
To objectively assess the efficacy of 2-Amino-1-Pyrroline HCl, we compare it against two fundamentally different and widely used precursors:
-
L-Proline: A naturally occurring, chiral amino acid. It represents a "chiral pool" approach, where the pre-existing stereocenter and pyrrolidine ring are functionalized. This is one of the most common methods for introducing a pyrrolidine fragment.[1]
-
4-Chlorobutanenitrile: A representative acyclic precursor. This approach involves constructing the pyrrolidine ring during the synthesis, offering flexibility but often requiring more steps. It is a known starting material for synthesizing 2-Amino-1-Pyrroline itself.[8]
The choice between these precursors dictates the entire synthetic strategy, impacting step count, yield, cost, and the impurity profile of the final API.
Caption: Comparative synthetic pathways to a target 2-iminopyrrolidine derivative.
Efficacy Assessment: A Multi-Parameter Comparison
We evaluate efficacy based on four critical parameters in pharmaceutical development: Synthetic Efficiency, Purity Profile, Scalability, and Stability.
Synthetic Efficiency & Yield
The primary advantage of 2-Amino-1-Pyrroline HCl is synthetic convergence. Because the core scaffold is pre-formed and activated, it often leads to shorter synthetic routes.
Causality: A route starting from L-proline requires multiple steps to convert the carboxylic acid to the desired functionality, including protection, activation, reduction, and deprotection, each incurring yield losses. The acyclic route requires controlled cyclization, which can be lower-yielding and produce side products. 2-Amino-1-Pyrroline HCl allows for direct reaction at the amino group, telescoping the synthesis.
| Precursor | Representative Step Count to Target* | Expected Overall Yield | Key Efficiency Bottlenecks |
| 2-Amino-1-Pyrroline HCl | 1-2 | High (e.g., >85%) | None; direct reaction. |
| L-Proline | 4-6 | Low-Moderate (e.g., 30-50%) | Cumulative losses from multiple steps; difficult reductions. |
| 4-Chlorobutanenitrile | 2-3 | Moderate (e.g., 50-70%) | Yield of intramolecular cyclization; potential for oligomerization. |
Table 2: Comparison of Synthetic Efficiency for a Hypothetical 2-Iminopyrrolidine Target. *Target: A simple N-substituted 2-iminopyrrolidine.
Purity and Impurity Profile
The impurity profile of the precursor directly impacts the purity of the final API. A self-validating protocol demands that the analytical methods can clearly separate starting materials, intermediates, and byproducts.
Causality: The multi-step synthesis from L-proline can introduce a variety of process-related impurities (reagents, solvents, intermediates from incomplete reactions). The cyclization of 4-chlorobutanenitrile can lead to difficult-to-remove structural isomers or oligomers. The synthesis of 2-Amino-1-Pyrroline HCl is more controlled, and as a crystalline salt, it is often supplied at high purity (≥98%), minimizing the carry-over of impurities.
Stability and Handling
Precursor stability is critical for consistent reaction performance and long-term storage. Forced degradation studies are essential to identify potential degradation pathways.
Causality: As a hydrochloride salt, 2-Amino-1-Pyrroline HCl is generally more stable and less volatile than its freebase form. However, it is hygroscopic and must be stored under inert gas to prevent moisture-induced degradation or trimerization.[4][5][9] L-proline is a robust, crystalline amino acid with excellent stability. Acyclic precursors like 4-chlorobutanenitrile can be susceptible to polymerization or hydrolysis over time.
| Precursor | Storage Conditions | Key Stability Concerns |
| 2-Amino-1-Pyrroline HCl | 2-8°C, inert atmosphere | Hygroscopic; potential for hydrolysis or trimerization in solution.[4][9] |
| L-Proline | Room Temperature | Highly stable. |
| 4-Chlorobutanenitrile | Room Temperature, well-sealed | Susceptible to hydrolysis and polymerization. |
Table 3: Precursor Stability and Handling Comparison.
Experimental Protocols for Comparative Assessment
The following protocols provide a framework for a head-to-head comparison. They are designed as self-validating systems where analytical checks are integrated at critical stages.
Caption: Experimental workflow for the comparative efficacy assessment.
Protocol 1: Comparative Synthesis of N-benzyl-4,5-dihydro-3H-pyrrol-2-amine
Objective: To compare the reaction yield and purity from 2-Amino-1-Pyrroline HCl vs. L-Proline.
A) Synthesis from 2-Amino-1-Pyrroline HCl
-
Reaction Setup: To a solution of 2-Amino-1-Pyrroline HCl (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an argon atmosphere, add triethylamine (2.2 eq). Stir for 10 minutes at room temperature.
-
Addition: Add benzyl bromide (1.05 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
B) Synthesis from L-Proline (Illustrative Multi-Step Route)
-
This route is significantly more complex and is outlined here to illustrate the contrast.*
-
Boc Protection: Protect the amine of L-proline with Boc anhydride.
-
Amide Coupling: Couple the resulting Boc-L-proline with benzylamine using a standard coupling agent (e.g., HATU) to form the amide.
-
Boc Deprotection: Remove the Boc group using trifluoroacetic acid (TFA).
-
Reduction & Cyclization: This is a challenging step. A potential route involves partial reduction of the amide and cyclization, or a more complex series of transformations to form the desired imine. This step highlights the primary difficulty of this synthetic approach.
-
Purification & Validation: Each step requires purification and characterization, and the overall yield is the product of the yields of all steps.
Rationale: This head-to-head synthesis provides direct, quantifiable data on yield and operational simplicity. The choice of a simple N-alkylation is a common transformation where 2-Amino-1-Pyrroline HCl's utility is most evident.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To quantify the purity of the synthesized product and identify any process-related impurities.
-
System: Agilent 1260 Infinity II or equivalent.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare samples of the crude and purified products from both synthetic routes at a concentration of 1 mg/mL in the mobile phase.
-
Inject 10 µL of each sample.
-
Integrate the peaks and calculate the area percentage to determine purity. Compare the chromatograms to identify unique impurities from each route.
-
Rationale: This standardized HPLC method provides a reliable and reproducible way to assess purity, a critical quality attribute for any pharmaceutical intermediate.[11][12]
Protocol 3: Forced Degradation Study for Precursor Stability
Objective: To assess the intrinsic stability of the precursors under stress conditions, as recommended by ICH guidelines.[13]
-
Sample Preparation: Prepare 1 mg/mL solutions of each precursor (2-Amino-1-Pyrroline HCl and L-Proline) in the respective stress media.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.[14]
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.[14]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid precursor to 105 °C for 48 hours.
-
Analysis: After the stress period, neutralize the samples (for acid/base hydrolysis) and dilute to a suitable concentration. Analyze by the HPLC method described in Protocol 2 to determine the percentage of degradation and identify major degradants.
Rationale: This study simulates the stresses a precursor might encounter during synthesis and storage.[13][15] A stable precursor is crucial for developing a robust and reproducible manufacturing process.
Conclusion and Recommendations
The efficacy of a pharmaceutical precursor is a multi-faceted consideration involving yield, purity, cost, and scalability.
-
2-Amino-1-Pyrroline HCl demonstrates superior efficacy in scenarios requiring rapid and direct synthesis of 2-substituted pyrrolidine structures. Its primary advantages are a significantly shorter synthetic route, leading to higher overall yields and a cleaner initial impurity profile compared to multi-step alternatives. It is the precursor of choice when speed and efficiency are paramount.
-
L-Proline remains the gold standard when the introduction of chirality from a natural source is required. While synthetically more demanding for achiral targets, it is indispensable for stereoselective synthesis.[1]
-
Acyclic Precursors offer the most flexibility for creating highly substituted or unusual pyrrolidine rings that are not easily accessible from other starting materials. This flexibility comes at the cost of increased process development to control the critical ring-formation step.
Final Recommendation: For the synthesis of achiral or racemic 2-iminopyrrolidine and related pharmaceutical intermediates, 2-Amino-1-Pyrroline HCl offers a more efficient and streamlined pathway than traditional routes starting from L-proline or acyclic precursors. Its use can significantly reduce the number of synthetic steps, leading to improved yields and a more favorable process economy, making it a highly effective precursor in the drug development toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-1-pyrroline Hydrochloride | 7544-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Amino-1-pyrroline Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. An equilibrium and stability study of Δ(1)-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ema.europa.eu [ema.europa.eu]
Literature review of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride in novel synthesis
An In-Depth Comparative Guide to the Synthetic Utility of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride in Novel Synthesis
This guide provides an in-depth technical analysis of this compound, a pivotal cyclic amidine building block in modern medicinal chemistry. We will objectively compare its application in the synthesis of high-value pharmaceutical agents with alternative synthetic strategies, supported by experimental data and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Value of a Cyclic Amidine
This compound (also known as 2-amino-1-pyrroline hydrochloride) is a stable, readily available five-membered cyclic amidine. Its structure is particularly valuable as it serves as a robust synthon for the 2-iminopyrrolidine moiety, a pharmacophore present in several biologically active molecules.[1][2] The hydrochloride salt form enhances stability and simplifies handling compared to the free base. This guide will focus on its most prominent application—the synthesis of the anticancer agent Tipiracil—and explore its use in developing selective enzyme inhibitors, providing a comparative analysis of its synthetic efficiency.
Part 1: Cornerstone Application - The Synthesis of Tipiracil
Tipiracil is a potent thymidine phosphorylase (TP) inhibitor that forms a key component of the oral anticancer drug Lonsurf®, where it is co-formulated with the cytotoxic agent trifluridine.[2][3] Tipiracil's critical function is to prevent the rapid first-pass metabolism of trifluridine, thereby significantly increasing its oral bioavailability and therapeutic efficacy.[2][3] The most direct and industrially adopted synthesis of Tipiracil leverages this compound as the key starting material.[4]
Established Synthetic Route using this compound
The synthesis involves a direct nucleophilic substitution reaction between this compound and 5-chloro-6-(chloromethyl)uracil. The amidine nitrogen of the 2-iminopyrrolidine core acts as the nucleophile, displacing the chloride from the chloromethyl group of the uracil derivative.
Causality Behind Experimental Choices:
-
Base: A base such as sodium methoxide or potassium carbonate is required to neutralize the hydrochloride salt and deprotonate the uracil nitrogen, generating the active nucleophile from the amidine. The choice of a non-nucleophilic base is crucial to prevent side reactions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for this type of SNAr-like reaction. These solvents effectively solvate the cations of the base, enhancing the nucleophilicity of the amidine and facilitating the reaction, often at room temperature.[2]
-
Work-up: The reaction is typically quenched with water to precipitate the product, Tipiracil free base, which has limited aqueous solubility. Subsequent treatment with hydrochloric acid yields the final, stable Tipiracil hydrochloride salt.[2]
Experimental Protocol: Synthesis of Tipiracil
Materials:
-
5-chloro-6-(chloromethyl)uracil
-
This compound (CAS 7544-75-4)
-
Sodium Methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
To a stirred suspension of 5-chloro-6-(chloromethyl)uracil (1.0 eq) in anhydrous DMF, add sodium methoxide (2.1 eq) portion-wise at 0-5 °C.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Stir the resulting suspension for 1 hour to allow for complete precipitation of the Tipiracil free base.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
To form the hydrochloride salt, suspend the free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid.
-
The resulting precipitate is filtered, washed with a cold solvent, and dried to yield Tipiracil hydrochloride.
Visualization of the Established Workflow
Caption: Workflow for the synthesis of Tipiracil.
Part 2: Comparative Analysis - Alternative Synthetic Strategies
While the direct use of commercially available this compound is efficient, it is instructive to compare this approach with an alternative synthesis of the key intermediate itself. This provides a "make vs. buy" analysis critical for process development and cost optimization. An alternative route starts from the inexpensive and readily available 2-pyrrolidinone.[2]
Alternative Route: Synthesis of 2-Iminopyrrolidine Hydrochloride from 2-Pyrrolidinone
This two-step process involves the activation of the lactam carbonyl followed by amination.
-
Activation (Methylation): 2-Pyrrolidinone is reacted with an alkylating agent like dimethyl sulfate to form the more reactive O-methyl-lactim ether (2-methoxy-1-pyrroline). This intermediate is essentially a masked form of the desired cyclic amidine precursor.
-
Amination: The O-methyl-lactim ether is then treated with an ammonia source, such as ammonium chloride, to displace the methoxy group and form the 2-iminopyrrolidine, which is isolated as its hydrochloride salt.
Experimental Protocol: Synthesis of 2-Iminopyrrolidine Hydrochloride
Materials:
-
2-Pyrrolidinone
-
Dimethyl sulfate
-
Ammonium chloride
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Step 1 (Methylation): React 2-pyrrolidinone with dimethyl sulfate in an inert solvent. The reaction is typically performed under neat conditions or in a non-polar solvent. The product, 2-methoxy-1-pyrroline, is often distilled directly from the reaction mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic.
-
Step 2 (Amination): Treat the purified 2-methoxy-1-pyrroline with ammonium chloride in a suitable solvent. Heating the mixture drives the reaction to completion.
-
Upon cooling, the product, 2-iminopyrrolidine hydrochloride (identical to this compound), precipitates and can be collected by filtration.
Visualization of the Alternative Workflow
Caption: Synthesis of the key intermediate from 2-pyrrolidinone.
Performance Comparison: Direct Use vs. De Novo Synthesis
| Parameter | Route 1: Direct Use of Reagent | Route 2: Synthesis from 2-Pyrrolidinone | Rationale & Field Insights |
| Starting Materials | 3,4-Dihydro-2H-pyrrol-5-amine HCl, 5-chloro-6-(chloromethyl)uracil | 2-Pyrrolidinone, Dimethyl Sulfate, NH₄Cl, 5-chloro-6-(chloromethyl)uracil | Route 1 offers simplicity with fewer starting materials. Route 2 begins with cheaper bulk chemicals but adds complexity. |
| Number of Steps | 1 step to Tipiracil free base | 2 steps to intermediate + 1 step to Tipiracil free base (Total 3) | The direct route is significantly shorter, leading to faster development timelines and less process validation. |
| Reagent Hazards | Standard handling for organic reagents. | Involves highly toxic and carcinogenic dimethyl sulfate. | The high toxicity of dimethyl sulfate requires stringent engineering controls, making Route 2 less favorable from a safety and environmental perspective. |
| Scalability | Highly scalable and practiced at an industrial level. | Scalable, but handling large quantities of dimethyl sulfate is a significant challenge. | For large-scale manufacturing, minimizing hazardous reagents is a primary driver. Route 1 is superior in this regard. |
| Cost-Effectiveness | Higher cost of the starting amidine. | Lower cost of initial starting materials. | The cost analysis depends on scale. For lab-scale and early development, the convenience of Route 1 outweighs the material cost. For industrial production, a thorough cost-of-goods analysis is needed, but the safety and process simplification of Route 1 often prevail. |
| Overall Yield | Typically high for the final coupling step. | Overall yield is dependent on the efficiency of three steps. | A multi-step synthesis generally leads to a lower overall yield compared to a shorter, optimized route. |
Part 3: Expanding the Synthetic Scope - iNOS Inhibitors
The utility of the 2-iminopyrrolidine scaffold extends beyond Tipiracil. A series of substituted 2-iminopyrrolidines have been developed as potent and selective inhibitors of human inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[5][6] The synthesis of these inhibitors often employs similar cyclic amidine precursors, demonstrating the versatility of this chemical class for generating diverse bioactive molecules.
For example, the synthesis of potent inhibitors like (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine involves the cyclization of appropriately substituted amino nitriles, which are then converted to the target amidine.[5] This highlights a general strategy where the core 3,4-Dihydro-2H-pyrrol-5-amine structure can be seen as the parent compound, from which a library of substituted analogues can be designed and synthesized to optimize biological activity and selectivity against different enzyme targets.[1][5]
Conclusion
This compound is a high-value, strategic building block for pharmaceutical synthesis. Its application in the manufacture of Tipiracil demonstrates a highly efficient, safe, and scalable synthetic route. When compared to a de novo synthesis of the 2-iminopyrrolidine core from 2-pyrrolidinone, the direct use of this commercially available reagent offers significant advantages in terms of process simplicity, safety, and development speed. While the initial reagent cost may be higher, these benefits often translate to overall process superiority, particularly in the context of drug development and manufacturing. The broader applicability of this scaffold in creating other classes of enzyme inhibitors further cements its status as a privileged starting material for medicinal chemistry programs.
References
- 1. Bicyclic amidine inhibitors of nitric oxide synthase: discovery of perhydro-iminopyrindine and perhydro-iminoquinoline as potent, orally active inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. High Quality Tipiracil Intermediate this compound (1:1) Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 5. 2-Iminopyrrolidines as potent and selective inhibitors of human inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Superiority of Cyclic Amidines: A Comparative Benchmark of 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride in N-Arylation Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Amine Selection in Complex Syntheses
In the intricate world of pharmaceutical synthesis, the choice of a nitrogen source is a pivotal decision that profoundly influences reaction efficiency, yield, and purity. Cyclic amines, in particular, are foundational scaffolds in a vast number of bioactive molecules and approved drugs.[1] This guide provides an in-depth, data-driven comparison of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (also known as 2-iminopyrrolidine hydrochloride), a cyclic amidine precursor, against other common cyclic and acyclic secondary amines. Our analysis will focus on a representative and pharmaceutically relevant reaction: the nucleophilic substitution for the synthesis of Tipiracil, an active component in the anticancer drug Lonsurf® (trifluridine/tipiracil).
Through a combination of established experimental data and principles of chemical reactivity, we will demonstrate the superior performance of the cyclic amidine scaffold in this context and provide a framework for rational amine selection in drug development.
The Contestants: A Physicochemical Overview
To establish a baseline for comparison, we will evaluate four amine sources, each representing a distinct structural class.
-
3,4-Dihydro-2H-pyrrol-5-amine (free base: 2-Iminopyrrolidine): The subject of our analysis. As a cyclic amidine, its nitrogen atom is part of a resonance-stabilized imino group, which significantly enhances its nucleophilicity.
-
Pyrrolidine: A five-membered saturated cyclic secondary amine. Its compact structure and favorable ring conformation make it a potent nucleophile and a widely used organocatalyst.[1][2]
-
Piperidine: A six-membered saturated cyclic secondary amine. While structurally similar to pyrrolidine, its larger ring size and different conformational dynamics can impact its reactivity.[3]
-
Hexylamine: A representative acyclic (linear) primary amine. Its flexibility and lack of ring strain provide a non-cyclic point of comparison.
Table 1: Core Physicochemical Properties of Selected Amines
| Property | 3,4-Dihydro-2H-pyrrol-5-amine (2-Iminopyrrolidine) | Pyrrolidine | Piperidine | Hexylamine |
| Molar Mass ( g/mol ) | 84.12 | 71.12 | 85.15 | 101.19 |
| Boiling Point (°C) | ~211 (HCl salt)[4] | 87[1] | 106 | 131 |
| pKa of Conjugate Acid | Estimated >12 | 11.27[1] | 11.22 | 10.56 |
| Structure | Cyclic Amidine | Cyclic Secondary Amine | Cyclic Secondary Amine | Acyclic Primary Amine |
Note: The pKa of 2-iminopyrrolidine is estimated to be significantly higher than pyrrolidine and piperidine due to the formation of a resonance-stabilized amidinium cation upon protonation.
Benchmarking Performance: The Synthesis of Tipiracil
The synthesis of Tipiracil provides an ideal platform for comparing the reactivity of these amines. The key reaction step is the nucleophilic substitution of the chloromethyl group on 5-chloro-6-(chloromethyl)uracil.[5]
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end upon the completion of an experiment. The safe, compliant, and environmentally responsible disposal of surplus reagents and waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed protocol for the proper disposal of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS No. 7544-75-4), grounding procedural steps in the chemical principles that ensure safety and regulatory adherence.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent properties of a chemical is the foundation of its safe management. This compound is an amine salt, and its handling requires an appreciation of the hazards associated with this class of compounds. The primary disposal pathway is predicated on its classification as a hazardous chemical waste.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Data | Source(s) |
| CAS Number | 7544-75-4 | [2] |
| Molecular Formula | C₄H₉ClN₂ | [3] |
| Molecular Weight | ~120.58 g/mol | |
| Appearance | White to off-white solid or powder | [2][4] |
| Melting Point | ~173 °C | |
| Known Hazards | H315: Causes skin irritationH319: Causes serious eye irritation | |
| Storage Class | 11: Combustible Solids |
The causality behind treating this compound as hazardous stems from several factors. As an amine hydrochloride, it can react with strong bases to liberate the free amine, and with strong acids in potentially exothermic reactions.[5] Its classification as a skin and eye irritant necessitates careful handling to prevent personnel exposure. Furthermore, amines as a class can be harmful to aquatic ecosystems, making disposal to sanitary sewer systems strictly prohibited.[5]
Immediate Safety & Personal Protective Equipment (PPE)
Before any waste handling begins, establishing a safe working environment is paramount. All waste consolidation and handling should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher splash risk, a full face shield should be worn over the goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure closed-toe shoes and long pants are worn.
In the event of accidental exposure, follow these immediate first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and wash it before reuse. If irritation develops or persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water and seek immediate medical attention.[7]
Step-by-Step Disposal Protocol
The recommended and compliant method for disposing of this compound is through a licensed hazardous waste management service, which will typically employ high-temperature incineration.[1][8] The following steps detail the process from the point of generation to the point of collection.
Step 1: Waste Classification and Segregation
-
Classification: All waste containing this compound, including pure surplus chemical, solutions, and contaminated labware (e.g., weigh boats, gloves, pipette tips), must be classified as hazardous chemical waste.[1]
-
Segregation: This is a critical step to prevent dangerous reactions.[5]
Step 2: Containerization
-
Container Selection: Use a dedicated waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[1] Do not use metal containers for corrosive waste.[9]
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid.[1][9]
-
Practice: Keep the waste container tightly closed at all times, except when actively adding waste.[9][10] This prevents the release of fumes and minimizes the risk of spills.
Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety. The label must be clear, legible, and affixed to the container as soon as the first drop of waste is added.
-
The words "HAZARDOUS WASTE" must be prominently displayed.[1][9]
-
Chemical Name: Clearly identify the contents, e.g., "Waste this compound".
-
Composition: List all constituents and their approximate percentages, including solvents (e.g., "Methanol: ~90%, this compound: ~10%").[1]
-
Hazard Information: Indicate the relevant hazards (e.g., "Irritant," "Combustible Solid").
Step 4: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10] An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Storage Conditions: The SAA should be a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5] Ensure containers are stored in secondary containment to mitigate potential leaks or spills.
-
Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation in an SAA, which is typically a maximum of 55 gallons of hazardous waste.[8][10]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been stored for the maximum allowable time per your institution's policy, contact your organization's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][10]
-
Professional Disposal: The EHS department will arrange for the transfer of the waste to a licensed and vetted hazardous waste disposal contractor.[5] These contractors are equipped to handle and transport the chemical waste safely for final destruction, typically via controlled incineration.[8]
Spill and Emergency Procedures
Preparedness for accidental spills is crucial for laboratory safety.[5]
-
Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Communicate: Inform your laboratory supervisor and EHS department immediately.
-
Control: If trained and safe to do so, control the source of the spill. Restrict access to the spill area.
-
Contain: Use a spill kit with appropriate absorbent materials (e.g., vermiculite or chemical absorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to clean up large spills of oxidizing materials.
-
Collect: Carefully collect the absorbed material and any contaminated debris using spark-proof tools. Place all collected material into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical progression from chemical use to final, compliant disposal.
Caption: Disposal workflow for this compound.
By adhering to this structured, safety-first protocol, researchers can ensure that their work is not only scientifically sound but also ethically and legally compliant with environmental and safety regulations. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your location.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cy.hsp-pharma.com [cy.hsp-pharma.com]
- 3. 1stsci.com [1stsci.com]
- 4. This compound CAS 7544-75-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, empowering you to work confidently and safely.
Immediate Safety Profile
This compound is an organic compound that, like many amine hydrochlorides, should be handled with care. While specific toxicity data is limited, the primary hazards are associated with skin and eye irritation. As a solid, it can also pose an inhalation hazard if it becomes airborne dust.
Hazard Identification:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | These materials provide good resistance to amines and their derivatives, preventing skin contact.[1] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne particles.[2] |
| Respiratory Protection | N95-rated dust mask (or higher) | Prevents inhalation of fine powder, which can cause respiratory irritation.[2][3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the key stages for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[4]
-
When weighing the solid, do so within the fume hood to minimize the risk of inhaling airborne dust.
-
-
In-Use Procedures:
-
When dissolving the compound or using it in a reaction, handle all transfers within the fume hood.
-
Keep the container tightly closed when not in use to prevent the release of dust.
-
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: If the spill is large, evacuate non-essential personnel from the area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Use an inert absorbent material to contain the spill.
-
Collect: Carefully collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 20 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep all waste containing this compound separate from non-halogenated waste streams.[9][10] This is crucial for proper disposal and cost management.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled waste container.[4] The label should include the full chemical name, "Halogenated Organic Waste," and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4]
By adhering to these procedures, you can ensure a safe laboratory environment for yourself and your colleagues while handling this compound.
References
- 1. safeopedia.com [safeopedia.com]
- 2. chemquest.com [chemquest.com]
- 3. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
